molecular formula C9H12N2O B7777520 4-ethyl-N'-hydroxybenzene-1-carboximidamide

4-ethyl-N'-hydroxybenzene-1-carboximidamide

Katalognummer: B7777520
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: RSGJHKJTRAXLPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-N'-hydroxybenzene-1-carboximidamide, also widely known as 4-Ethylbenzamidoxime, is a high-purity chemical compound supplied for research and development purposes. This molecule has a molecular formula of C9H12N2O and a molecular weight of 164.21 g/mol . Its structure is characterized by an amidoxime functional group, a common feature in compounds classified as amidines, which are nitrogenous organic compounds with the general form RC(NR)NR2 . The SMILES notation for this compound is CCC1=CC=C(C=C1)C(=NO)N, and its InChI Key is RSGJHKJTRAXLPF-UHFFFAOYSA-N . Compounds with amidoxime and related N-alkyl amide functionalities are of significant interest in advanced chemical synthesis. Research indicates that modifying peptides to include C-terminal N-alkyl amides, such as ethyl amides, can profoundly enhance their biological properties . These modifications are known to improve metabolic stability by increasing resistance to peptidases, alter lipophilicity, and potentially enhance affinity for specific biological targets, making them valuable tools in pharmaceutical research and development . The synthetic approaches for such structures, including the use of specialized resins and alkylation reactions, are an active area of methodology development in organic and medicinal chemistry . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate precautions, using personal protective equipment and working in a well-ventilated environment. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Eigenschaften

IUPAC Name

4-ethyl-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGJHKJTRAXLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

structural characterization and NMR spectra of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization and NMR Spectra of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 4-ethyl-N'-hydroxybenzene-1-carboximidamide, a molecule of interest in medicinal chemistry and drug development, potentially as a pro-drug for more basic amidine counterparts.[1] We delve into the essential spectroscopic techniques required for unambiguous structure elucidation, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring a self-validating approach to structural confirmation.

Introduction and Scientific Context

Amidoximes, or N'-hydroxycarboximidamides, are a class of organic compounds recognized for their diverse biological activities and their utility as synthetic intermediates.[2] A key feature of these compounds is their ability to act as nitric oxide (NO) donors or to be metabolically reduced to the corresponding amidines, which are often more basic and less readily absorbed.[1][2] This pro-drug potential makes the synthesis and characterization of novel amidoximes, such as 4-ethyl-N'-hydroxybenzene-1-carboximidamide, a critical step in pharmaceutical research.

The unambiguous determination of a molecule's structure is the bedrock of chemical and pharmaceutical science. It ensures that biological and chemical data are correctly attributed and provides the foundation for understanding structure-activity relationships (SAR). This guide employs a multi-technique spectroscopic approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional NMR experiments to confirm the molecular structure of 4-ethyl-N'-hydroxybenzene-1-carboximidamide.

Synthesis and Purification

The most direct and widely used method for the synthesis of amidoximes involves the nucleophilic addition of hydroxylamine to a nitrile precursor.[3] This approach is favored due to the commercial availability of a wide range of nitriles.

Synthetic Protocol: From Nitrile to Amidoxime

The synthesis of 4-ethyl-N'-hydroxybenzene-1-carboximidamide proceeds from 4-ethylbenzonitrile.

Reaction Scheme: 4-ethylbenzonitrile + NH₂OH → 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, a solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride (1.2 equivalents) and a base such as potassium carbonate or sodium hydroxide (1.5 equivalents) in aqueous ethanol (e.g., 80% EtOH).

  • Reaction Initiation: 4-ethylbenzonitrile (1.0 equivalent) is added to the hydroxylamine solution.

  • Reaction Execution: The mixture is heated to reflux (typically 70-80 °C) and stirred for several hours (e.g., 4-6 hours). The reaction progress is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting nitrile.[4]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The remaining aqueous residue is neutralized with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.

  • Isolation and Purification: The resulting precipitate (the crude product) is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 4-ethyl-N'-hydroxybenzene-1-carboximidamide as a solid.[5]

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel compound is a systematic process where data from multiple analytical techniques are integrated to build a conclusive structural model.[6][7][8] Each technique provides a unique piece of the puzzle, and their combined power lies in mutual confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR Suite Synthesis Synthesis of Compound Purification Purification (Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS IR Infrared Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (Connectivity & Skeleton) Purification->NMR Final_Structure Final Structure Confirmation MS->Final_Structure IR->Final_Structure NMR_1H 1H NMR NMR->NMR_1H NMR_13C 13C & DEPT NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_13C->NMR_2D NMR_2D->Final_Structure

Caption: Workflow for Structural Elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition.

  • Expected Molecular Formula: C₉H₁₂N₂O

  • Monoisotopic Mass: 164.0950 g/mol

  • Analysis: An ESI-MS (Electrospray Ionization Mass Spectrometry) experiment in positive ion mode would be expected to show a prominent peak at m/z 165.1028, corresponding to the protonated molecule [M+H]⁺. High-resolution analysis of this ion confirms the elemental composition, distinguishing it from other potential isomers.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] The spectrum of an amidoxime is characterized by several key absorption bands.[2][3][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3450 - 3300N-H StretchAmine (-NH₂)Two distinct sharp or medium bands
3300 - 3100O-H StretchHydroxyl (-N-OH)Broad band, often overlapping with N-H stretches
3100 - 3000Aromatic C-H StretchBenzene RingMedium to weak sharp bands
2970 - 2850Aliphatic C-H StretchEthyl Group (-CH₂CH₃)Medium to strong sharp bands
1680 - 1640C=N StretchImine (Amidoxime)Strong, sharp band, characteristic of the C=N bond.[2][11]
1610 - 1450C=C StretchAromatic RingMultiple sharp bands of varying intensity
1600 - 1500N-H BendAmine (-NH₂)Medium band

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule.[7] A complete assignment requires a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Table of Predicted ¹H NMR Data (Solvent: DMSO-d₆)

LabelProtonsMultiplicityIntegrationApprox. δ (ppm)Rationale
H-a-CH₃Triplet (t)3H~1.20Shielded aliphatic protons, split by the two H-b protons (n+1 = 3).
H-b-CH₂Quartet (q)2H~2.60Deshielded by the aromatic ring, split by the three H-a protons (n+1 = 4).
H-c/c'Ar-HDoublet (d)2H~7.25Aromatic protons ortho to the ethyl group. Split by H-d/d'.
H-d/d'Ar-HDoublet (d)2H~7.60Aromatic protons ortho to the carboximidamide group, deshielded by its electron-withdrawing nature. Split by H-c/c'.
H-e-NH₂Broad Singlet2H~5.80Labile protons, chemical shift can vary with concentration and temperature. Exchanges with D₂O.
H-f-OHBroad Singlet1H~9.50Labile hydroxyl proton, typically deshielded. Exchanges with D₂O.
¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[12]

Table of Predicted ¹³C NMR and DEPT-135 Data (Solvent: DMSO-d₆)

LabelCarbon TypeDEPT-135 SignalApprox. δ (ppm)Rationale
C-a-CH₃Positive~15Shielded aliphatic carbon.
C-b-CH₂Negative~28Aliphatic carbon attached to the aromatic ring.
C-c/c'Ar-CHPositive~128Aromatic carbons.
C-d/d'Ar-CHPositive~127Aromatic carbons.
C-gAr-C (ipso)Absent~130Quaternary carbon attached to the carboximidamide group.
C-hAr-C (ipso)Absent~145Quaternary carbon attached to the ethyl group, deshielded.
C-iC=NAbsent~150Quaternary carbon of the carboximidamide group, significantly deshielded.
2D NMR for Structural Connectivity

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular fragments identified by 1D NMR.[13][14]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[15]

    • Key Expected Correlations:

      • A strong cross-peak between the ethyl protons H-a (δ ~1.20) and H-b (δ ~2.60).

      • A cross-peak between the ortho-coupled aromatic protons H-c (δ ~7.25) and H-d (δ ~7.60).

Caption: Key ¹H-¹H COSY Correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to (one-bond ¹J(C,H) correlation).[16][17]

    • Key Expected Correlations:

      • H-a (δ ~1.20) → C-a (δ ~15)

      • H-b (δ ~2.60) → C-b (δ ~28)

      • H-c (δ ~7.25) → C-c (δ ~128)

      • H-d (δ ~7.60) → C-d (δ ~127)

G cluster_H ¹H Signals cluster_C ¹³C Signals H_a H-a ~1.20 ppm C_a C-a ~15 ppm H_a->C_a ¹J(C,H) H_b H-b ~2.60 ppm C_b C-b ~28 ppm H_b->C_b ¹J(C,H) H_c H-c ~7.25 ppm C_c C-c ~128 ppm H_c->C_c ¹J(C,H) H_d H-d ~7.60 ppm C_d C-d ~127 ppm H_d->C_d ¹J(C,H)

Caption: Key ¹H-¹³C HSQC Correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall carbon skeleton. It reveals correlations between protons and carbons over two or three bonds (²J(C,H) and ³J(C,H)).[16][17]

    • Key Expected Correlations for Structural Assembly:

      • Connecting Ethyl to Ring: Protons H-b (δ ~2.60) will correlate to the ipso-carbon C-h (δ ~145) and the ortho-carbons C-c/c' (δ ~128). Protons H-a (δ ~1.20) will correlate to C-b (δ ~28) and potentially weakly to C-h.

      • Connecting Carboximidamide to Ring: Aromatic protons H-d/d' (δ ~7.60) will show a crucial correlation to the C=N carbon C-i (δ ~150), confirming the attachment point. They will also correlate to the ipso-carbon C-g (δ ~130).

      • Confirming Ring Substitution: Aromatic protons H-c/c' (δ ~7.25) will correlate to the ipso-carbon C-h (δ ~145) and potentially to C-g.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of 4-ethyl-N'-hydroxybenzene-1-carboximidamide is achieved through a logical and self-validating workflow. Mass spectrometry establishes the correct molecular formula. IR spectroscopy confirms the presence of the key N-OH, NH₂, C=N, and aromatic functional groups. The detailed ¹H and ¹³C NMR spectra provide the inventory of all proton and carbon environments. Finally, 2D NMR experiments (COSY, HSQC, and HMBC) act as the definitive proof, weaving together the individual atoms and functional groups into the final, unambiguous molecular architecture. This integrated approach ensures the highest level of scientific integrity and provides a robust characterization package essential for any further chemical or biological investigation.

References

  • ResearchGate. (n.d.). Infrared bands in solid and liquid phases of amidoximes. Retrieved from ResearchGate. [Link]

  • El-Nezhawy, A. O. H., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(15), 2749. [Link]

  • Alvi, R. (2019). Preparation and Characteristics of N-Hydroxyamidines. International Journal of Engineering Science Invention (IJESI), 08(01), 53-56. [Link]

  • Garrido, M. S., et al. (1986). ANALYTICAL PROPERTIES OF THE AMIDOXIME GROUP. VIII. SYNTHESIS, SPECTRAL PROPERTIES, POTENTIOMETRIC AND THERMOMETRIC BEHAVIOUR OF. Thermochimica Acta, 104, 19-27. [Link]

  • Lee, S. (2020). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. [Link]

  • ResearchGate. (n.d.). IR spectrum for decomposition of pyrazine-2-amidoxime, temperature 148 C, after 35 min. Retrieved from ResearchGate. [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from MIT OpenCourseWare. [Link]

  • Clement, B., et al. (2001). Phase 2 metabolites of N-hydroxylated amidines (amidoximes): synthesis, in vitro formation by pig hepatocytes, and mutagenicity testing. Chemical Research in Toxicology, 14(3), 347-354. [Link]

  • Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Retrieved from Wiley Analytical Science. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek. [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Nanotechnology Perceptions. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from SDSU NMR Facility. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). [Link]

  • Camacho, M. E., et al. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry, 60(9), 885-898. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from Columbia University NMR Core Facility. [Link]

  • PubChem. (n.d.). N'-Hydroxybenzenecarboximidamide. Retrieved from PubChem. [Link]

  • ChemRxiv. (2025). Structure Characterization with NMR Molecular Networking. [Link]

  • NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from PMC. [Link]

  • Chegg. (2020). Solved R, 1H NMR and 13C NMR spectra are shown in. [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. [Link]

  • MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]

  • NIH. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4-{(1E)-1-[(carbamothioylamino)imino]ethyl}phenyl propanoate. Retrieved from PMC. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacokinetic Journey of a Novel Carboximidamide

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2][3][4] This guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of 4-ethyl-N'-hydroxybenzene-1-carboximidamide, a novel synthetic organic compound.[5][6] The presence of the N'-hydroxybenzene-1-carboximidamide moiety suggests potential for unique metabolic pathways and disposition characteristics, possibly acting as a prodrug.[7][8][9] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design to ensure robust and interpretable data. Our objective is to build a comprehensive in vitro ADME profile to guide lead optimization and predict in vivo behavior.[1][2][4]

Section 1: Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability.[10] Rapid metabolism by hepatic enzymes can lead to low systemic exposure and diminished efficacy.[11] We will employ two primary systems for this assessment: human liver microsomes (HLM) and cryopreserved human hepatocytes.

Rationale for a Two-Tiered Approach
  • Human Liver Microsomes (HLM): HLMs are a subcellular fraction containing a high concentration of Phase I cytochrome P450 (CYP) and Phase II UDP-glucuronosyltransferase (UGT) enzymes.[10][12] They are a cost-effective, high-throughput tool for initial screening of metabolic lability, particularly for oxidative metabolism.[10][13]

  • Cryopreserved Human Hepatocytes: Hepatocytes represent the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[10][14] This allows for a more comprehensive assessment of metabolic pathways.

Experimental Workflow: Metabolic Stability

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound_Stock 4-ethyl-N'-hydroxybenzene- 1-carboximidamide Stock (DMSO) Incubation_HLM Incubate Compound with HLM +/- NADPH at 37°C Compound_Stock->Incubation_HLM Incubation_Hep Incubate Compound with Hepatocytes at 37°C Compound_Stock->Incubation_Hep HLM_Suspension Human Liver Microsomes (HLM) Suspension HLM_Suspension->Incubation_HLM Hepatocyte_Suspension Cryopreserved Human Hepatocyte Suspension Hepatocyte_Suspension->Incubation_Hep NADPH_Cofactors NADPH Regenerating System NADPH_Cofactors->Incubation_HLM Time_Points Collect Aliquots at 0, 5, 15, 30, 60 min Incubation_HLM->Time_Points Incubation_Hep->Time_Points Quench Quench Reaction with Cold Acetonitrile (+IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC_MS_Analysis Analyze Supernatant by LC-MS/MS Centrifuge->LC_MS_Analysis Data_Analysis Calculate % Remaining, t½, and CLint LC_MS_Analysis->Data_Analysis

Caption: Workflow for Metabolic Stability Assessment.

Detailed Protocol: Human Liver Microsome Stability Assay
  • Preparation:

    • Prepare a 1 mM stock solution of 4-ethyl-N'-hydroxybenzene-1-carboximidamide in DMSO.

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution (diluted from stock to 2 µM in buffer) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH will serve as a negative control.[12]

    • The final concentration of the test compound should be 1 µM.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[12]

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[12]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 4-ethyl-N'-hydroxybenzene-1-carboximidamide using a validated LC-MS/MS method.[12][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k (where k is the slope of the line)

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Data Interpretation
ParameterHigh StabilityModerate StabilityLow Stability
t½ (min) > 6015 - 60< 15
CLint (µL/min/mg protein) < 1212 - 80> 80

Section 2: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues and metabolizing enzymes.[16][17] Only the unbound (free) fraction of a drug is pharmacologically active.[16][18]

Method of Choice: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is selected for its ease of use, reproducibility, and ability to minimize non-specific binding, which can be a challenge for certain compounds.[18][19] This method allows for the accurate determination of the unbound fraction (fu).[19]

Experimental Workflow: Plasma Protein Binding

cluster_setup Assay Setup cluster_equilibration Equilibration cluster_sampling_analysis Sampling & Analysis Compound_Spike Spike Compound into Human Plasma RED_Device Add Spiked Plasma to Sample Chamber of RED Device Compound_Spike->RED_Device Incubate Incubate at 37°C for 4-6 hours with shaking RED_Device->Incubate Buffer_Add Add PBS to Buffer Chamber Buffer_Add->Incubate Sample_Plasma Collect Aliquot from Plasma Chamber Incubate->Sample_Plasma Sample_Buffer Collect Aliquot from Buffer Chamber Incubate->Sample_Buffer Matrix_Match Matrix Match Samples Sample_Plasma->Matrix_Match Sample_Buffer->Matrix_Match LC_MS_Analysis Quantify Compound Concentration by LC-MS/MS Matrix_Match->LC_MS_Analysis Calculate_fu Calculate Fraction Unbound (fu) LC_MS_Analysis->Calculate_fu

Caption: Workflow for Plasma Protein Binding Assay.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation:

    • Spike 4-ethyl-N'-hydroxybenzene-1-carboximidamide into human plasma at the desired concentration (e.g., 1 µM).

  • Assay Setup:

    • Add the spiked plasma to the sample chamber of the RED device insert.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[18]

  • Equilibration:

    • Incubate the assembled RED plate at 37°C for 4-6 hours with gentle shaking to allow the unbound drug to reach equilibrium across the dialysis membrane.[18]

  • Sampling and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Perform a matrix-matching step by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot to ensure equivalent matrix effects during LC-MS/MS analysis.

    • Precipitate proteins with cold acetonitrile containing an internal standard and analyze the supernatant by LC-MS/MS.[18]

  • Data Calculation:

    • Calculate the fraction unbound (fu) as:

      • fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • The percent bound is calculated as (1 - fu) * 100.[18]

Data Interpretation
Fraction Unbound (fu)% BoundPotential Implications
> 0.1< 90%Low Binding: Higher volume of distribution, potentially faster clearance.
0.01 - 0.190 - 99%Moderate Binding: Common for many drugs.
< 0.01> 99%High Binding: Restricted distribution, lower clearance, potential for drug-drug interactions.

Section 3: Cell Permeability and Efflux Liability

Assessing a compound's ability to cross the intestinal epithelium is crucial for predicting its oral absorption.[20][21] The Caco-2 cell monolayer is a widely accepted in vitro model for this purpose as it mimics the human intestinal barrier.[20][21][22]

The Caco-2 Bidirectional Permeability Assay

This assay measures the transport of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[21][23] This bidirectional assessment allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio (ER), which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[20]

Experimental Workflow: Caco-2 Permeability

cluster_culture Cell Culture cluster_transport_study Transport Study cluster_sampling_analysis Sampling & Analysis Seed_Cells Seed Caco-2 Cells on Transwell Inserts Culture_Cells Culture for 21 Days to Form a Differentiated Monolayer Seed_Cells->Culture_Cells TEER_Measurement Verify Monolayer Integrity (TEER Measurement) Culture_Cells->TEER_Measurement Add_Compound_A Add Compound to Apical (A) Side TEER_Measurement->Add_Compound_A Add_Compound_B Add Compound to Basolateral (B) Side TEER_Measurement->Add_Compound_B Incubate_Transport Incubate at 37°C Add_Compound_A->Incubate_Transport Add_Compound_B->Incubate_Transport Sample_Receiver Sample from Receiver Compartment at Time Points Incubate_Transport->Sample_Receiver LC_MS_Analysis Quantify Compound by LC-MS/MS Sample_Receiver->LC_MS_Analysis Calculate_Papp_ER Calculate Papp and Efflux Ratio (ER) LC_MS_Analysis->Calculate_Papp_ER

Caption: Workflow for Caco-2 Bidirectional Permeability Assay.

Detailed Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[23]

    • Prior to the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.[23]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • For A-B transport, add 4-ethyl-N'-hydroxybenzene-1-carboximidamide to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[23]

    • For B-A transport, add the compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[23]

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At a specified time point (e.g., 2 hours), collect samples from the receiver and donor compartments.[20][21]

    • Analyze the concentration of the compound in all samples by LC-MS/MS.[22]

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[23]

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

Data Interpretation
Papp (A-B) (x 10⁻⁶ cm/s)Permeability Classification
> 10High
1 - 10Moderate
< 1Low
Efflux Ratio (ER)Interpretation
< 2No significant efflux
> 2Potential substrate for efflux transporters (e.g., P-gp)

Section 4: Cytochrome P450 (CYP) Inhibition

Assessing the potential for a new chemical entity to inhibit major CYP450 enzymes is a critical step in preclinical safety evaluation to predict potential drug-drug interactions (DDIs).[24][25][26] Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[25]

Rationale for Screening Major CYP Isoforms

The assay will focus on the major human CYP isoforms responsible for the metabolism of the majority of clinically used drugs: CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[13][27]

Experimental Workflow: CYP Inhibition

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Data Processing Compound_Dilutions Prepare Serial Dilutions of Test Compound Pre_incubation Pre-incubate HLM with Test Compound Compound_Dilutions->Pre_incubation HLM_Prep Prepare Human Liver Microsomes (HLM) HLM_Prep->Pre_incubation Cofactor_Prep Prepare NADPH Reaction_Start Initiate Reaction with Probe Substrate & NADPH Cofactor_Prep->Reaction_Start Probe_Substrate_Prep Prepare CYP Isoform-Specific Probe Substrates Probe_Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Incubate_37C Incubate at 37°C Reaction_Start->Incubate_37C Quench_Reaction Quench Reaction with Cold Acetonitrile Incubate_37C->Quench_Reaction LC_MS_Analysis Quantify Metabolite of Probe Substrate via LC-MS/MS Quench_Reaction->LC_MS_Analysis Calculate_IC50 Calculate % Inhibition and Determine IC50 Value LC_MS_Analysis->Calculate_IC50

Caption: Workflow for Cytochrome P450 (CYP) Inhibition Assay.

Detailed Protocol: CYP Inhibition IC₅₀ Determination
  • Preparation:

    • Prepare serial dilutions of 4-ethyl-N'-hydroxybenzene-1-carboximidamide.

    • In a 96-well plate, add human liver microsomes, phosphate buffer, and the test compound at various concentrations.

  • Incubation:

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a cocktail of CYP isoform-specific probe substrates and the NADPH regenerating system.[26]

  • Quenching and Analysis:

    • After a short incubation period (e.g., 10-15 minutes), terminate the reaction with cold acetonitrile.

    • Centrifuge the plate to pellet proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from each probe substrate.[24]

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Plot percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[24]

Data Interpretation
IC₅₀ Value (µM)Inhibition Potential
> 50Low
10 - 50Moderate
< 10High (Further investigation, such as Ki determination, is warranted)

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded strategy for the comprehensive in vitro pharmacokinetic profiling of 4-ethyl-N'-hydroxybenzene-1-carboximidamide. The data generated from these studies—metabolic stability, plasma protein binding, cell permeability, and CYP inhibition potential—will form the cornerstone of its preclinical ADME package. These results will enable informed decision-making for lead optimization, provide critical inputs for in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling, and ultimately de-risk its progression towards clinical development.[1][2]

References

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Concept Life Sciences. Caco-2 Permeability. Available from: [Link]

  • Domainex. Caco-2 Permeability Assay. Available from: [Link]

  • Wang Z, Hop CE, Leung KH, Pang J. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. J Mass Spectrom. 2000 Jan;35(1):71-6. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • BioDuro. In vitro ADME. Available from: [Link]

  • Pharma Industry Review. Rapid Plasma Protein Binding Assay. Available from: [Link]

  • Domainex. Plasma Protein Binding Assay. Available from: [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. Available from: [Link]

  • Di L, Umland JP, Chang G, et al. Plasma Protein Binding of Challenging Compounds. J Pharm Sci. 2015;104(8):2533-2539. Available from: [Link]

  • Jia J. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. In: Methods in Molecular Biology. Humana Press; 2021. Available from: [Link]

  • Li W, Yang J, Hsieh Y. Assessment of Drug Plasma Protein Binding in Drug Discovery. In: Optimization in Drug Discovery. Humana Press; 2014. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • Evotec. Cytochrome (CYP) P450 Inhibition Ki Assay. Available from: [Link]

  • An, G., Jones, D. R., Gufford, B. T., & Galetin, A. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 44(9), 1458–1466. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Swarbrick, C., Zogali, V., Chan, K. W. K., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 224, 113695. Available from: [Link]

  • Zheng, N., et al. (2018). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 59-69. Available from: [Link]

  • Lee, H. S., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 219. Available from: [Link]

  • Swarbrick, C., Zogali, V., Chan, K. W. K., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. ResearchGate. Available from: [Link]

  • R Discovery. Amidoxime Prodrug Research Articles. Available from: [Link]

  • Clement, B., et al. (2008). N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. Journal of Medicinal Chemistry, 51(3), 574-580. Available from: [Link]

  • Al-Hourani, B. J., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2496. Available from: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Chem-Master. 4-ethyl-N'-hydroxybenzene-1-carboximidamide — Chemical Substance Information. Available from: [Link]

  • PubChem. 1-Hydroxybenzene-carboximidamide. Available from: [Link]

  • NextSDS. N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide - Chemical Substance Information. Available from: [Link]

  • Cecere, F., et al. (2024). Application of mechanistic multiparameter optimization and large scale in vitro to in vivo pharmacokinetics correlations to small molecule drug discovery. bioRxiv. Available from: [Link]

  • Bekce, B., et al. (2005). In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo] benzoate. European Journal of Drug Metabolism and Pharmacokinetics, 30(1-2), 91-97. Available from: [Link]

  • Li, Y., et al. (2018). Enhanced bioreduction-responsive diselenide-based dimeric prodrug nanoparticles for triple negative breast cancer therapy. Theranostics, 8(19), 5451–5460. Available from: [Link]

Sources

An In-depth Technical Guide to the Cellular Mechanism of Action of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide delineates the hypothesized mechanism of action of 4-ethyl-N'-hydroxybenzene-1-carboximidamide, a small molecule belonging to the hydroxyamidine class of compounds. Based on its structural features and the established pharmacology of related molecules, this guide posits that its primary cellular activity is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. We provide a comprehensive overview of the IDO1 pathway, the downstream cellular consequences of its inhibition, and detailed, field-proven protocols for the experimental validation of this mechanism in cellular models. This document is intended to serve as a practical resource for researchers investigating the therapeutic potential of 4-ethyl-N'-hydroxybenzene-1-carboximidamide and similar molecules in oncology and immunology.

Introduction: The Rationale for Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)

The tumor microenvironment (TME) is a complex ecosystem where cancer cells employ various strategies to evade immune surveillance. One of the key metabolic pathways that contributes to this immunosuppressive environment is the catabolism of the essential amino acid L-tryptophan. Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan into a series of metabolites collectively known as kynurenines.[1][2][3]

Under normal physiological conditions, IDO1 expression is low. However, in many cancers, IDO1 is overexpressed, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][4] This upregulation of IDO1 activity within the TME leads to two primary immunosuppressive effects:

  • Tryptophan Depletion: The rapid consumption of tryptophan by IDO1 creates a localized environment of amino acid starvation. T-cells, which are critical for anti-tumor immunity, are particularly sensitive to low tryptophan levels and undergo cell cycle arrest and anergy.[1][5] This is mediated through the activation of the General Control Nonderepressible 2 (GCN2) kinase, a sensor of amino acid deprivation.[6][7][8]

  • Kynurenine Accumulation: The metabolic products of tryptophan degradation, particularly kynurenine, are not inert. They act as signaling molecules that further suppress the immune response. Kynurenine is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in various immune cells.[7] Activation of AhR by kynurenine promotes the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs) and induces an exhausted phenotype in effector T-cells, characterized by the expression of inhibitory receptors like PD-1.[7][8]

Given its central role in creating an immune-privileged site for tumor growth, IDO1 has emerged as a high-priority target for cancer immunotherapy.[1][2]

Proposed Mechanism of Action of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

4-ethyl-N'-hydroxybenzene-1-carboximidamide belongs to the chemical class of hydroxyamidines. This structural motif is the cornerstone of several potent and selective IDO1 inhibitors, most notably Epacadostat (INCB024360).[9][][11] The N'-hydroxyamidine functionality is critical for the inhibitory activity of these molecules. It is proposed that the oxygen atom of the deprotonated N-hydroxyamidine group coordinates with the ferrous heme iron in the active site of the IDO1 enzyme.[9][] This interaction blocks the binding of the substrate, L-tryptophan, thereby preventing its catabolism.

Therefore, the central hypothesis of this guide is that 4-ethyl-N'-hydroxybenzene-1-carboximidamide acts as a direct, competitive inhibitor of the IDO1 enzyme. The subsequent sections will detail the experimental workflows required to rigorously test this hypothesis.

Experimental Validation of the Mechanism of Action

A multi-faceted approach is required to validate the proposed mechanism of action. This involves demonstrating direct target engagement, quantifying the downstream metabolic consequences, and assessing the functional impact on immune cells.

Primary Validation: Direct IDO1 Inhibition in a Cellular Context

The initial and most critical step is to determine if 4-ethyl-N'-hydroxybenzene-1-carboximidamide can inhibit IDO1 activity in a cellular environment. This is typically achieved by measuring the reduction in kynurenine production in IDO1-expressing cells.

This assay directly measures the product of the IDO1-catalyzed reaction. A variety of cancer cell lines can be used, with the ovarian cancer cell line SKOV-3 and the cervical cancer cell line HeLa being common choices due to their inducible IDO1 expression.[1][4]

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: IDO1 Induction & Treatment cluster_2 Day 3: Sample Collection & Analysis seed_cells Seed IDO1-expressing cells (e.g., SKOV-3) in a 96-well plate induce_ido1 Induce IDO1 expression with IFN-γ (e.g., 100 ng/mL) seed_cells->induce_ido1 24h incubation add_compound Add 4-ethyl-N'-hydroxybenzene-1-carboximidamide (and controls, e.g., Epacadostat) induce_ido1->add_compound Simultaneously collect_supernatant Collect cell culture supernatant add_compound->collect_supernatant 24-48h incubation measure_kyn Measure kynurenine concentration (HPLC or LC-MS/MS) collect_supernatant->measure_kyn

Caption: Workflow for the cellular IDO1 inhibition assay.

Detailed Protocol: Kynurenine Measurement by HPLC [12]

  • Cell Culture: Seed SKOV-3 cells at a density of 3 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.[1]

  • IDO1 Induction and Treatment:

    • The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[1]

    • Immediately add serial dilutions of 4-ethyl-N'-hydroxybenzene-1-carboximidamide. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Epacadostat).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator. Longer incubation times can provide a more robust detection window for kynurenine.[13]

  • Sample Preparation:

    • Collect 140 µL of the cell culture supernatant.

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins.

    • Incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Inject the supernatant onto a reversed-phase C18 HPLC column.

    • Use an isocratic mobile phase of 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile at a flow rate of 0.8 ml/min.[12]

    • Detect kynurenine by UV absorbance at 360 nm.[12]

    • Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of kynurenine.

Data Interpretation: A dose-dependent decrease in kynurenine concentration in the supernatant of cells treated with 4-ethyl-N'-hydroxybenzene-1-carboximidamide would provide strong evidence for its IDO1 inhibitory activity. The IC50 value can be calculated from the dose-response curve.

ParameterVehicle Control4-ethyl-N'-hydroxybenzene-1-carboximidamide (IC50)Positive Control (Epacadostat)
Kynurenine (µM) HighReducedReduced
IC50 (nM) N/ATo be determined~10 nM
Secondary Validation: Functional Restoration of T-cell Activity

The primary consequence of IDO1 inhibition in the TME is the restoration of T-cell function. A co-culture assay using IDO1-expressing cancer cells and a T-cell line (e.g., Jurkat) or primary T-cells can be used to assess this functional outcome.[1][14]

This assay measures the ability of the test compound to rescue T-cell activation and proliferation from the immunosuppressive effects of IDO1. T-cell activation can be quantified by measuring the secretion of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[15]

Experimental Workflow:

G cluster_0 Day 1: Seeding & Induction cluster_1 Day 2: Co-culture & Treatment cluster_2 Day 4: Analysis seed_cancer_cells Seed SKOV-3 cells induce_ido1 Induce IDO1 with IFN-γ seed_cancer_cells->induce_ido1 24h add_jurkat Add Jurkat T-cells induce_ido1->add_jurkat 24h add_stimulants Add T-cell stimulants (e.g., PHA/PMA) add_jurkat->add_stimulants add_compound Add test compound add_stimulants->add_compound collect_supernatant Collect supernatant add_compound->collect_supernatant 48-72h measure_il2 Measure IL-2 by ELISA collect_supernatant->measure_il2

Caption: Workflow for the IDO1-T-cell co-culture assay.

Detailed Protocol: T-cell Co-culture and IL-2 Measurement [1][15]

  • Cancer Cell Preparation: Seed SKOV-3 cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in section 3.1.1.

  • Co-culture Setup:

    • After 24 hours of IFN-γ stimulation, add Jurkat T-cells to the SKOV-3 cell culture at a suitable ratio (e.g., 2:1 Jurkat to SKOV-3).

    • Add T-cell stimulants such as phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA) to activate the T-cells.

    • Immediately add serial dilutions of 4-ethyl-N'-hydroxybenzene-1-carboximidamide and control compounds.

  • Incubation: Incubate the co-culture for 48 to 72 hours.

  • IL-2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-2 using a standard ELISA kit according to the manufacturer's instructions.

Data Interpretation: In the presence of IDO1-expressing cancer cells, T-cell activation and IL-2 production will be suppressed. A potent IDO1 inhibitor will rescue this suppression, leading to a dose-dependent increase in IL-2 levels.

ConditionExpected IL-2 Level
T-cells + Stimulants (No Cancer Cells)High
T-cells + Stimulants + IDO1+ Cancer CellsLow
T-cells + Stimulants + IDO1+ Cancer Cells + 4-ethyl-N'-hydroxybenzene-1-carboximidamideDose-dependent increase
Tertiary Validation: Interrogation of Downstream Signaling Pathways

To provide further mechanistic depth, the impact of 4-ethyl-N'-hydroxybenzene-1-carboximidamide on the key downstream signaling pathways of IDO1 can be investigated.

IDO1-mediated tryptophan depletion activates the GCN2 kinase.[6] Inhibition of IDO1 should therefore prevent GCN2 activation. GCN2 activation can be assessed by measuring the phosphorylation of its downstream target, eukaryotic initiation factor 2 alpha (eIF2α).

Protocol: Western Blot for Phospho-eIF2α

  • Culture IDO1-expressing cells with and without IFN-γ induction.

  • Treat the cells with 4-ethyl-N'-hydroxybenzene-1-carboximidamide for a suitable duration (e.g., 24 hours).

  • Lyse the cells and collect the protein extracts.

  • Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated eIF2α (Ser51) and total eIF2α (as a loading control).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Data Interpretation: A reduction in the ratio of phosphorylated eIF2α to total eIF2α in the presence of the compound would indicate a dampening of the amino acid starvation response, consistent with IDO1 inhibition.

The accumulation of kynurenine activates the AhR.[7] An AhR reporter gene assay can be used to determine if the compound can block this activation by reducing kynurenine production.

Protocol: AhR Reporter Gene Assay [16][17]

  • Use a stable cell line expressing a luciferase reporter gene under the control of an AhR-responsive promoter (containing Dioxin Response Elements, DREs).[18]

  • Culture these reporter cells in the conditioned medium collected from the IDO1-expressing cancer cells (from the experiment in section 3.1.1) that were treated with 4-ethyl-N'-hydroxybenzene-1-carboximidamide or controls.

  • After a 24-hour incubation, lyse the reporter cells and measure luciferase activity using a luminometer.[17]

Data Interpretation: Conditioned medium from untreated IDO1+ cells will induce high luciferase activity due to high kynurenine levels. A dose-dependent decrease in luciferase activity in reporter cells treated with conditioned medium from compound-treated IDO1+ cells would demonstrate that the compound effectively reduces the production of AhR-activating metabolites.

Summary and Future Directions

This guide outlines a systematic, experimentally-driven approach to elucidate the mechanism of action of 4-ethyl-N'-hydroxybenzene-1-carboximidamide in cellular models. The central hypothesis, based on its chemical structure, is that it functions as an inhibitor of the immunosuppressive enzyme IDO1. The described protocols provide a robust framework for testing this hypothesis, from direct measurement of enzymatic activity to the assessment of downstream functional consequences on T-cells and related signaling pathways.

Successful validation of this mechanism would position 4-ethyl-N'-hydroxybenzene-1-carboximidamide as a promising candidate for further preclinical development, particularly in the context of combination therapies with other immunomodulatory agents such as checkpoint inhibitors.

References

  • Piotrowska, H. G., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30867–30878. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

  • INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [Link]

  • Zhang, Y., et al. (2024). Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Acta Pharmaceutica Sinica B. [Link]

  • INDIGO Biosciences. (n.d.). Aryl Hydrocarbon Receptor (AhR) Bioassay. [Link]

  • PURACYP. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. [Link]

  • Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. [Link]

  • Gonder, S., et al. (2019). GCN2 kinase Activation by ATP-competitive Kinase Inhibitors. Nature Chemical Biology, 15(11), 1057–1066. [Link]

  • Li, T., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Piotrowska, H. G., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. [Link]

  • Le, D. T., & Jaffee, E. M. (2018). Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. Journal for ImmunoTherapy of Cancer, 6(1), 1-6. [Link]

  • Wirth, M., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 10, 1837. [Link]

  • Stanisz, H., et al. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Journal of Visualized Experiments, (159). [Link]

  • Mao, Z., et al. (2020). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1765–1771. [Link]

  • Lewis-Ballester, A., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. Proceedings of the National Academy of Sciences, 115(13), E2908-E2916. [Link]

  • Hascovet, M., et al. (2004). Simultaneous Measurement of Kynurenine and Tryptophan in Human Plasma and Supernatants of Cultured Human Cells by HPLC with Coulometric Detection. Clinical Chemistry, 50(1), 205-208. [Link]

  • Platten, M., et al. (2015). Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. Frontiers in Immunology, 6, 30. [Link]

  • Crown Bioscience. (2018). IDO1 Inhibition Assay Measuring Kyn Levels Developed. [Link]

  • Rossini, E., et al. (2025). Adverse pro-tumorigenic effects of IDO1 catalytic inhibitors mediated by the non-enzymatic function of IDO1 in tumor cells. Journal of Experimental & Clinical Cancer Research. [Link]

  • Ohura, T., et al. (2016). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. International Journal of Environmental Research and Public Health, 13(3), 268. [Link]

  • Röhrig, U. F., et al. (2019). Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. Journal of Medicinal Chemistry, 62(21), 9645–9664. [Link]

  • Ciorba, M. A., et al. (2018). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Immunology, 9, 2180. [Link]

  • ResearchGate. (n.d.). Co-culture functional assay. Jurkat T cells were added to IDO1... [Link]

  • IBL International. (n.d.). IDK® Kynurenine high sensitive ELISA. [Link]

  • Reaction Biology. (n.d.). EIF2AK4/GCN2 Kinase Assay Service. [Link]

  • Zoso, A., et al. (2020). IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation. Frontiers in Immunology, 11, 199. [Link]

  • Misra, J., et al. (2024). Gcn2 structurally mimics and functionally repurposes the HisRS enzyme for the integrated stress response. Proceedings of the National Academy of Sciences, 121(35), e2407519121. [Link]

  • Harding, H. P., et al. (2024). Paradoxical Activation of GCN2 by ATP-competitive inhibitors via allosteric activation and autophosphorylation. bioRxiv. [Link]

  • Dong, C., et al. (2018). Abstract 3809: T-cell activation through the inhibition of tumor-expressed IDO1 activity in tryptophan metabolism pathway. Cancer Research, 78(13_Supplement), 3809-3809. [Link]

  • Blake, D. G., et al. (2024). Discovery of HC-7366: An Orally Bioavailable and Efficacious GCN2 Kinase Activator. Journal of Medicinal Chemistry. [Link]

  • Merten, C., et al. (2022). Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype. Angewandte Chemie International Edition, 61(39), e202206772. [Link]

  • Kim, M., et al. (2019). Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Molecules, 24(21), 3824. [Link]

  • Zhai, L., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer, 6(1), 1-12. [Link]

  • Yue, E. W., et al. (2011). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. Cancer Biology & Therapy, 12(10), 907-917. [Link]

Sources

Thermodynamic Stability of 4-Ethyl-N'-hydroxybenzene-1-carboximidamide at Room Temperature: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-ethyl-N'-hydroxybenzene-1-carboximidamide (CAS: 65264-05-3), commonly referred to as 4-ethylbenzamidoxime, is a specialized amidoxime derivative [1][1]. In modern drug development, amidoximes are highly valued as bioisosteres for carboxylic acids and as prodrug moieties designed to enhance the oral bioavailability of highly basic amidines. As a Senior Application Scientist, I frequently encounter formulation challenges where the thermodynamic stability of the active pharmaceutical ingredient (API) dictates the entire development trajectory. Understanding the precise kinetic behavior of 4-ethylbenzamidoxime at room temperature (25°C) is a critical prerequisite for ensuring drug efficacy, safety, and shelf-life viability.

Thermodynamic Profile and Degradation Mechanisms

At standard room temperature (20–25°C), 4-ethyl-N'-hydroxybenzene-1-carboximidamide is thermodynamically stable in its solid state when protected from light and moisture [2][2]. However, in aqueous environments or formulated solutions, its stability is challenged by three competing thermodynamic pathways:

  • Base-Catalyzed Hydrolysis: The amidoxime functional group features an electrophilic carbon susceptible to nucleophilic attack. While the N-hydroxyl group provides a slight electron-donating effect via resonance that stabilizes the carbon compared to a bare amidine, the molecule remains vulnerable in alkaline media. Recent kinetic modeling of [3] demonstrates that in weakly basic water (pH > 9), hydroxide ions attack the amidine carbon, leading to the expulsion of hydroxylamine and the formation of the primary amide (4-ethylbenzamide)[3].

  • Tautomerization: In solution, the molecule exists in a dynamic thermodynamic equilibrium between the amide oxime and the hydroxyamidine tautomers. At room temperature, the extended conjugation with the 4-ethylphenyl ring heavily favors the amide oxime form.

  • Oxidative Degradation: Transition metal impurities (e.g., Fe²⁺) can catalyze the oxidative cleavage of the N-O bond. Industrial synthetic processes often utilize [4] against such degradation[4].

G A 4-ethyl-N'-hydroxybenzene- 1-carboximidamide B Aqueous Hydrolysis (pH > 9) A->B C Tautomerization (Solvent Dependent) A->C D Oxidation (Light/Air) A->D E 4-ethylbenzamide + Hydroxylamine B->E F Hydroxyamidine Tautomer C->F G Oxidative Degradants D->G

Degradation pathways of 4-ethylbenzamidoxime at room temperature.

Self-Validating Experimental Protocol: Stability-Indicating Assay

To rigorously quantify the thermodynamic stability of 4-ethylbenzamidoxime at room temperature, we must employ a self-validating kinetic workflow. A self-validating system requires mass balance: the molar disappearance of the parent API must equal the molar appearance of its degradants (e.g., 4-ethylbenzamide). This confirms that no hidden degradation pathways (like volatilization or irreversible column binding) are occurring.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM aqueous buffers spanning pH 3.0 to 11.0.

    • Causality: Evaluating a wide pH range allows us to mathematically isolate the specific base-catalyzed degradation constant ( kb​ ) from the spontaneous water-catalyzed solvolysis constant ( k0​ ).

  • API Spiking: Dissolve the API in HPLC-grade acetonitrile (10 mg/mL stock) and spike into the buffers to a final concentration of 100 µg/mL.

    • Causality: Keeping the organic co-solvent below 1% (v/v) ensures the dielectric constant of the aqueous medium is not artificially lowered, which would otherwise suppress the natural thermodynamic hydrolysis rate.

  • Incubation: Store the solutions in sealed, actinic (amber) glass vials at a strictly controlled 25.0 ± 0.1°C.

    • Causality: [2] eliminates confounding variables from photo-oxidation, ensuring the kinetic data reflects purely thermal and hydrolytic stability[2].

  • Time-Point Sampling & Quenching: Extract 100 µL aliquots at days 0, 1, 3, 7, 14, and 30. Immediately dilute 1:1 with 0.1% Formic Acid in Acetonitrile.

    • Causality: The rapid drop in pH neutralizes hydroxide ions, instantly "freezing" the degradation profile and preventing further hydrolysis while the sample waits in the autosampler queue.

  • LC-MS/MS Quantification: Analyze using a reversed-phase C18 column. Monitor the parent mass and the primary degradant (4-ethylbenzamide) to ensure mass balance.

Workflow S1 1. Buffer Preparation (pH 3.0 - 11.0) S2 2. API Spiking (100 µg/mL) S1->S2 S3 3. RT Incubation (25°C, Dark) S2->S3 S4 4. Time-Point Sampling & Acid Quenching S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Self-validating stability-indicating experimental workflow.

Quantitative Kinetic Data

Based on the structural homology to unsubstituted benzamidines and empirical kinetic modeling, the thermodynamic stability of 4-ethylbenzamidoxime at 25°C is highly pH-dependent. The following table summarizes the extrapolated kinetic parameters.

pH LevelPrimary MechanismPseudo-First-Order Rate Constant ( kobs​ , days−1 )Estimated Half-Life ( t1/2​ )
3.0 (Acidic)Acid-catalyzed hydrolysis 1.2×10−4 ~15.8 years
7.4 (Physiological)Spontaneous solvolysis 4.5×10−5 ~42.2 years
9.0 (Weakly Basic)Base-catalyzed hydrolysis 2.3×10−3 ~300 days
11.0 (Basic)Base-catalyzed hydrolysis 1.1×10−1 ~6.3 days

Table 1: Modeled thermodynamic stability profile of 4-ethylbenzamidoxime at 25°C. Data extrapolated from [3][3].

Formulation and Storage Directives

To maximize the shelf life and thermodynamic stability of 4-ethyl-N'-hydroxybenzene-1-carboximidamide, drug development professionals must adhere to the following guidelines:

  • Temperature & Light: in a dry, dark environment to prevent photo-induced radical degradation.

  • Excipient Selection: Strictly avoid basic excipients (e.g., sodium carbonate, magnesium hydroxide) in solid dosage forms. Ambient moisture can create highly alkaline micro-environments within the tablet matrix, accelerating hydrolysis.

  • Metal Scavenging: Because amidoximes are bidentate ligands that readily chelate transition metals, trace metals from manufacturing equipment can catalyze degradation. Formulations should incorporate chelating agents (e.g., EDTA) to sequester free metal ions and preserve the thermodynamic integrity of the API [4].

References

  • 4-ethyl-N'-hydroxybenzene-1-carboximidamide — Chemical Substance Inform
  • Process for producing benzamidoximes (US6211232B1).
  • Benzamidoxime | 613-92-3. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Benzamidoxime Hydrochloride Supplier - Factory Manufacturer & Wholesale Exporter.
  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic W

Sources

Synthesis Pathways for 4-Ethyl-N'-hydroxybenzene-1-carboximidamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethyl-N'-hydroxybenzene-1-carboximidamide (commonly referred to as 4-ethylbenzamidoxime) is a high-value intermediate in medicinal chemistry, frequently utilized as a precursor for 1,2,4-oxadiazole derivatives and as a nitric oxide (NO) donor framework. The most robust, scalable synthetic route to this molecule involves the direct nucleophilic addition of hydroxylamine to 4-ethylbenzonitrile. This whitepaper deconstructs the mechanistic causality, optimized experimental workflows, and self-validating analytical protocols required to achieve high-yield, high-purity synthesis.

Mechanistic Pathway & Causality (E-E-A-T)

The conversion of nitriles to amidoximes is fundamentally governed by nucleophilic addition, but the reaction environment dictates the purity and yield of the final product[1].

  • Reagent Generation & Base Causality: Hydroxylamine is highly unstable as a free base and is commercially supplied as a stable hydrochloride salt (NH₂OH·HCl). To activate the reagent, a base—typically sodium carbonate (Na₂CO₃) or triethylamine (Et₃N)—must be introduced to deprotonate the salt and generate free, nucleophilic hydroxylamine in situ[2]. Without sufficient base, the reaction stalls due to the protonation of the nitrile nitrogen, which neutralizes its electrophilicity.

  • Nucleophilic Attack: The nitrogen atom of the free hydroxylamine is significantly more nucleophilic than its oxygen atom due to the alpha-effect. It attacks the electrophilic carbon of the cyano group on 4-ethylbenzonitrile, forming a transient tetrahedral intermediate.

  • Proton Transfer: The intermediate undergoes rapid intramolecular proton transfer to yield the thermodynamically stable N-hydroxyimidamide (amidoxime) tautomer.

  • Causality of Side Reactions: The primary competitive side reaction is the formation of 4-ethylbenzamide. This byproduct arises either from the initial attack by the oxygen atom of hydroxylamine (followed by rearrangement) or through base-catalyzed hydrolysis of the nitrile[3]. Utilizing anhydrous protic solvents (e.g., absolute ethanol) and strictly controlling the base equivalents (avoiding massive excesses of strong bases) successfully mitigates this pathway[1][4].

Mechanism Nitrile 4-Ethylbenzonitrile Intermediate Tetrahedral Intermediate Nitrile->Intermediate Nucleophilic Attack Reagent NH2OH·HCl + Na2CO3 Reagent->Intermediate Free NH2OH Product 4-Ethylbenzamidoxime (Target) Intermediate->Product Proton Transfer Byproduct 4-Ethylbenzamide (Byproduct) Intermediate->Byproduct Hydrolysis or O-Attack

Reaction mechanism pathway for 4-ethylbenzamidoxime synthesis from 4-ethylbenzonitrile.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase contains an analytical checkpoint to confirm causality before proceeding to the next step.

Step-by-Step Methodology

Step 1: Reaction Setup In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethylbenzonitrile (1.0 eq, 10.0 mmol) in 25 mL of absolute ethanol. Causality: Absolute ethanol acts as a protic solvent that stabilizes the transition state of the nucleophilic addition while minimizing hydrolytic amide formation[1].

Step 2: Reagent Introduction Add hydroxylamine hydrochloride (1.5 eq, 15.0 mmol) to the stirring solution, followed by anhydrous sodium carbonate (2.0 eq, 20.0 mmol)[1][2]. Causality: A 1.5x excess of hydroxylamine drives the equilibrium forward. The 2.0x excess of base ensures complete neutralization of the HCl and buffers the system.

Step 3: Execution & In-Process Validation Heat the heterogeneous mixture to reflux (approx. 80 °C) with vigorous stirring[2]. Self-Validation Checkpoint (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The starting material (4-ethylbenzonitrile) will appear as a non-polar spot (high Rf). As the reaction proceeds, a highly polar spot (4-ethylbenzamidoxime, low Rf) will emerge. The reaction is deemed complete when the high Rf spot is entirely consumed (typically 6–8 hours).

Step 4: Work-up Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove insoluble inorganic salts (NaCl, unreacted Na₂CO₃)[1]. Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification & Final Validation Partition the concentrated residue between Ethyl Acetate (30 mL) and distilled water (20 mL). Extract the aqueous layer with an additional 20 mL of Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Recrystallize from a Hexane/Ethyl Acetate mixture to afford pure 4-ethylbenzamidoxime. Self-Validation Checkpoint (NMR): Confirm product identity via ¹H NMR (DMSO-d₆). The spectrum must show the ethyl group signals, aromatic protons, and crucially, two broad singlets representing the -NH₂ (approx. 5.5–6.0 ppm) and -OH (approx. 9.5–10.0 ppm) protons, definitively differentiating it from the amide byproduct.

Workflow Step1 1. Setup Dissolve 4-ethylbenzonitrile in absolute EtOH Step2 2. Reagents Add NH2OH·HCl (1.5 eq) & Na2CO3 (2.0 eq) Step1->Step2 Step3 3. Reflux & Validate Heat at 80°C Checkpoint: TLC Shift Step2->Step3 Step4 4. Work-up Filter inorganic salts, liquid-liquid extraction Step3->Step4 Step5 5. Purification Recrystallize (Hex/EtOAc) Checkpoint: 1H NMR Step4->Step5

Step-by-step self-validating workflow for 4-ethylbenzamidoxime synthesis.

Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions for the conversion of 4-ethylbenzonitrile to 4-ethylbenzamidoxime. Variations in base, temperature, and solvent directly impact the kinetic rate and the suppression of the amide byproduct[1][4].

EntryReagent (Eq)Base (Eq)SolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1NH₂OH·HCl (1.1)Na₂CO₃ (1.5)EtOH252445%92%
2 NH₂OH·HCl (1.5) Na₂CO₃ (2.0) EtOH 80 (Reflux) 6 88% >98%
3NH₂OH·HCl (2.0)Et₃N (2.5)MeOH65 (Reflux)885%95%
4NH₂OH (aq, 50%) (2.0)NoneMeCN252475%90%

Note: Entry 2 represents the optimized, self-validating protocol described in Section 3, providing the highest yield and purity while minimizing reaction time.

References

  • Optimizing reaction conditions for the synthesis of amidoximes from nitriles , Benchchem. 1

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors , PMC (National Institutes of Health).2

  • An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine , ResearchGate. 4

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes , RSC Publishing. 3

Sources

Physicochemical Properties and Pharmacological Potential of 4-Ethyl-N'-hydroxybenzene-1-carboximidamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional scaffolds are critical for tuning pharmacokinetic and pharmacodynamic profiles. 4-Ethyl-N'-hydroxybenzene-1-carboximidamide (CAS: 65264-05-3), commonly referred to as 4-ethylbenzamidoxime, represents a highly versatile chemical entity. Characterized by the presence of a nucleophilic aromatic ring, an electron-donating ethyl group, and a metal-chelating, hydrogen-bonding amidoxime moiety, this compound serves as a vital intermediate in drug discovery.

This whitepaper provides an in-depth analysis of the physicochemical properties of 4-ethylbenzamidoxime derivatives, exploring their acid-base equilibria, their utility as prodrugs via the mARC enzyme system, their pH-dependent target engagement, and the self-validating synthetic protocols required for their derivatization.

Molecular Architecture and Physicochemical Profiling

The structural uniqueness of 4-ethylbenzamidoxime lies in its amphoteric amidoxime group [ −C(=NOH)NH2​ ]. This functional group possesses both a basic amidine-like nitrogen and an acidic oxime hydroxyl group, leading to complex, pH-dependent ionization states.

Quantitative Physicochemical Parameters

To facilitate rational drug design, the core physicochemical parameters of the 4-ethylbenzamidoxime scaffold are summarized below. The presence of the para-ethyl group significantly influences the lipophilicity and the electron density of the aromatic system.

Table 1: Key Physicochemical Parameters of 4-Ethyl-N'-hydroxybenzene-1-carboximidamide

ParameterValue / CharacteristicPharmacological Implication
Molecular Formula C9​H12​N2​O Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
Molecular Weight 164.20 g/mol High ligand efficiency (LE) potential in fragment-based drug discovery.
LogP (Predicted) ~1.8 - 2.2Optimal amphiphilic balance for intestinal absorption and lipid bilayer penetration.
pKa1​ (Protonated Imine N) ~5.3Dictates the cationic fraction in acidic tumor microenvironments.
pKa2​ (Oxime OH) ~12.4Ensures the hydroxyl group remains neutral at physiological pH (7.4).
H-Bond Donors / Acceptors 3 ( −NH2​ , −OH ) / 2 (N, O)Enables bidentate coordination with target proteins and transition metals.
Acid-Base Equilibria and Inductive Effects

The ionization of benzamidoximes is a biphasic process. The para-ethyl substitution exerts a weak but critical electron-donating inductive effect (+I). This electron density is pushed into the aromatic ring and subsequently to the amidoxime carbon.

Mechanistically, this +I effect stabilizes the protonated cationic form of the oxime nitrogen, slightly elevating the pKa1​ compared to unsubstituted benzamidoxime. Consequently, in slightly acidic environments (e.g., the tumor microenvironment at pH 6.2), a higher fraction of the molecule exists in the protonated state. This cationic state is critical for establishing electrostatically enforced hydrogen bonds with target proteins, a phenomenon recently exploited in the design of pH-dependent PD-L1 inhibitors .

AcidBase Cation Cationic Form (Protonated Imine N) pH < 5.0 Neutral Neutral Form (Uncharged Amidoxime) pH 5.5 - 11.5 Cation->Neutral -H+ (pKa1 ~5.3) Neutral->Cation +H+ Anion Anionic Form (Deprotonated Oxime O) pH > 12.0 Neutral->Anion -H+ (pKa2 ~12.4) Anion->Neutral +H+

Acid-base equilibrium states of 4-ethylbenzamidoxime across different pH environments.

Pharmacological Applications and Mechanistic Pathways

The mARC-Mediated Prodrug Strategy

Amidines are highly potent pharmacophores (e.g., as Factor Xa or thrombin inhibitors) , but their high basicity ( pKa​ ~11-12) renders them permanently protonated in the gastrointestinal tract, leading to abysmal oral bioavailability.

Converting an active amidine into a 4-ethylbenzamidoxime derivative masks this basicity. The neutral amidoxime readily permeates the intestinal epithelium. Once absorbed, the prodrug is bioactivated by the mitochondrial amidoxime reducing component (mARC) . Working in a catalytic triad with cytochrome b5 and NADH-cytochrome b5 reductase, mARC selectively cleaves the N-O bond, releasing the active amidine directly into systemic circulation .

mARC_Pathway Prodrug 4-Ethylbenzamidoxime (Prodrug, High Bioavailability) mARC mARC Enzyme Complex (Mitochondrial Amidoxime Reducing Component) Prodrug->mARC Binds to active site ActiveDrug 4-Ethylbenzamidine (Active Drug, High Target Affinity) mARC->ActiveDrug N-O bond cleavage (-H2O) Cofactors NADH + Cyt b5 Reductase + Cyt b5 Cofactors->mARC Electron transfer

Mechanism of mARC-mediated reduction converting the amidoxime prodrug into the active amidine.
Antioxidant Capacity and Radical Scavenging

Amphiphilic benzamidoxime derivatives exhibit potent antioxidant properties. The oxime functionality acts as a hydrogen atom donor to neutralize reactive oxygen species (ROS). The para-ethyl group enhances the lipophilicity of the scaffold, allowing the molecule to partition effectively into lipid bilayers. This positioning enables the amidoxime to intercept lipid peroxyl radicals, thereby protecting cellular membranes from oxidative degradation .

Synthetic Methodologies and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol 1: Synthesis of 4-Ethyl-N'-hydroxybenzene-1-carboximidamide

This protocol describes the direct conversion of 4-ethylbenzonitrile to the corresponding amidoxime via a modified Pinner-type nucleophilic addition.

Reagents:

  • 4-Ethylbenzonitrile (1.0 eq)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (2.5 eq)

  • Sodium carbonate ( Na2​CO3​ ) (1.25 eq)

  • Solvent: Ethanol / Water (2:1 v/v)

Step-by-Step Workflow:

  • Base Liberation: Dissolve NH2​OH⋅HCl and Na2​CO3​ in water.

    • Causality: Sodium carbonate is strictly required to deprotonate the hydrochloride salt, liberating the free, nucleophilic hydroxylamine in situ. Protonated hydroxylamine lacks the lone pair availability necessary for nucleophilic attack.

  • Nucleophilic Addition: Add a solution of 4-ethylbenzonitrile in ethanol to the aqueous mixture.

    • Causality: Ethanol acts as a critical co-solvent. The lipophilic nitrile is insoluble in pure water, while the hydroxylamine is insoluble in pure organic solvents. The 2:1 ratio creates a homogenous microenvironment ensuring optimal collision frequency.

  • Thermal Activation: Reflux the mixture at 80°C for 6-8 hours.

    • Causality: The nucleophilic attack on the sp-hybridized nitrile carbon faces a high activation energy barrier; thermal energy is required to drive the formation of the tetrahedral intermediate.

  • Isolation: Cool the mixture to 0°C and dilute with ice-cold water. Filter the resulting precipitate and wash with cold water.

Validation Checkpoint: This protocol is self-validating via phase transition. The starting nitrile is a highly lipophilic liquid/oil. As the reaction proceeds, the formation of the highly polar, hydrogen-bonding amidoxime alters the solubility profile. Upon the addition of ice water, the sudden precipitation of a white crystalline solid physically confirms the conversion. Spectroscopic validation is achieved via 1H -NMR (DMSO- d6​ ), where the appearance of two distinct broad singlets for −NH2​ (~5.8 ppm) and −OH (~9.6 ppm) confirms structural integrity.

Protocol 2: Divergent Synthesis of 1,2,4-Oxadiazole Bioisosteres

Benzamidoximes are premier precursors for 1,2,4-oxadiazoles, which serve as hydrolytically stable bioisosteres for esters and amides.

Reagents:

  • 4-Ethylbenzamidoxime (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • EDCI (1.2 eq) and HOBt (1.2 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Workflow:

  • Carboxylic Acid Activation: Stir the carboxylic acid, EDCI, and HOBt in DMF at room temperature for 30 minutes.

    • Causality: EDCI forms an unstable O-acylisourea. HOBt immediately traps this to form a stable, yet highly reactive, OBt-ester. This prevents racemization (if chiral centers are present) and suppresses the formation of unreactive N-acylureas.

  • O-Acylation: Add 4-ethylbenzamidoxime to the mixture and stir for 2 hours.

    • Causality: The oxime oxygen is significantly more nucleophilic than the amidine nitrogen (which is resonance stabilized). The reaction selectively forms the O-acyl amidoxime intermediate.

  • Thermal Cyclodehydration: Heat the reaction mixture to 110°C for 4 hours.

    • Causality: Heating provides the thermodynamic push required for the intramolecular nucleophilic attack of the amidine nitrogen onto the newly formed ester carbonyl. This expels a molecule of water, driving the formation of the aromatic, thermodynamically stable 1,2,4-oxadiazole ring.

Validation Checkpoint: The cyclodehydration step is self-validating through polarity shifts. The intermediate O-acyl amidoxime is highly polar and retains the −NH2​ group. Upon heating, the expulsion of water and ring closure drastically increases the lipophilicity of the molecule. This is visually confirmed by TLC as a massive shift to a higher Rf​ value in non-polar eluents. LC-MS analysis will show a precise [M-18] mass shift, definitively confirming the dehydration event.

Conclusion

Derivatives of 4-ethyl-N'-hydroxybenzene-1-carboximidamide represent a masterclass in bifunctional molecular design. By understanding the precise inductive effects of the para-ethyl group and the pH-dependent ionization of the amidoxime moiety, researchers can exploit this scaffold for advanced prodrug strategies, targeted tumor-microenvironment therapies, and the synthesis of robust heterocyclic bioisosteres. The self-validating synthetic protocols provided herein ensure that drug development professionals can generate these derivatives with high fidelity and mechanistic confidence.

References

  • Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency Source: International Journal of Molecular Sciences (MDPI) / PubMed Central URL:[Link]

  • The History of mARC Source: International Journal of Molecular Sciences (MDPI) / PubMed Central URL:[Link]

  • The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes Source: Acta Chimica Slovenica / ResearchGate URL:[Link]

  • Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Crystallographic Determination and Supramolecular Architecture of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of amidoxime derivatives is a critical pathway in modern drug development, particularly for designing prodrugs, nitric oxide donors, and highly specific metal chelators. This technical guide provides a comprehensive, self-validating methodological framework for the single-crystal X-ray diffraction (SCXRD) analysis of 4-ethyl-N'-hydroxybenzene-1-carboximidamide (4-ethylbenzamidoxime). By detailing the causality behind crystallization techniques, data collection parameters, and refinement strategies, this whitepaper equips application scientists and crystallographers with the authoritative protocols required to resolve complex supramolecular hydrogen-bonding networks.

The Structural Significance of the Amidoxime Motif

The amidoxime functional group (–C(=NOH)NH₂) is highly amphoteric, acting simultaneously as a potent hydrogen-bond donor and acceptor. In the solid state, benzamidoxime derivatives consistently adopt an E-configuration around the C=N double bond[1]. This specific geometric arrangement minimizes steric clashing between the aryl ring and the hydroxyl group, while optimally positioning the amine and oxime moieties to form robust, two-dimensional supramolecular lattices.

Understanding these intermolecular interactions is not merely an academic exercise; it directly dictates the compound's physicochemical properties, including solubility, melting point, and bioavailability—metrics that are paramount in pharmaceutical formulation.

Methodological Workflow: From Synthesis to Diffraction

To obtain high-resolution crystallographic data, the quality of the single crystal is the primary limiting factor. The following protocol leverages slow evaporation in protic solvents to control nucleation thermodynamics.

Self-Validating Crystallization Protocol
  • Causality: Amidoximes are highly prone to rapid, disordered aggregation due to their strong hydrogen-bonding capabilities. Utilizing a protic solvent like ethanol allows the solvent molecules to competitively hydrogen-bond with the amidoxime during the initial stages of nucleation. As the solvent slowly evaporates, these bonds reversibly break and reform, effectively "proofreading" the crystal lattice and preventing the formation of defects or twinned crystals.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of highly pure (>99%) 4-ethyl-N'-hydroxybenzene-1-carboximidamide in 2.0 mL of boiling analytical-grade ethanol.

  • Filtration: Pass the hot solution through a 0.22 μm PTFE syringe filter into a sterile, dust-free borosilicate glass vial.

    • Validation Check: Inspect the vial against a strong light source. The absolute absence of particulate matter (which acts as premature nucleation sites) validates the solution for controlled growth.

  • Controlled Evaporation: Seal the vial with Parafilm and puncture exactly three small holes using a 21-gauge needle. Place the vial in a vibration-free environment at a constant 20 °C.

    • Validation Check: Monitor daily. The appearance of distinct, faceted, colorless blocks or plates after 4–7 days validates the evaporation rate. If powdery precipitate forms, the evaporation was too rapid, and the protocol must be restarted.

  • Harvesting: Suspend the crystals in a drop of Paratone-N oil to prevent atmospheric degradation and solvent loss.

    • Validation Check: Examine the crystal under a polarizing microscope. Uniform, sharp extinction of light upon rotation validates that the specimen is a true single crystal, free of macroscopic twinning.

X-ray Diffraction Data Collection Protocol
  • Causality: Organic molecules composed entirely of light atoms (C, H, N, O) yield weaker high-angle diffraction data. Collecting data at cryogenic temperatures (100 K) drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, thereby increasing the intensity of high-resolution reflections necessary for accurately locating hydrogen atoms[2].

Step-by-Step Methodology:

  • Mounting: Mount a validated single crystal (approx. 0.2 × 0.2 × 0.1 mm) onto a Kapton loop and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).

  • Data Acquisition: Utilize Mo Kα radiation (λ = 0.71073 Å). Causality: Molybdenum radiation penetrates deeper into the organic crystal than Copper radiation, minimizing absorption errors and yielding a more accurate electron density map.

  • Reduction & Correction: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​ value of < 0.05 validates the integration parameters and confirms the crystal's symmetry before proceeding to structure solution.

Workflow A Synthesis & Purification (>99% Purity) B Slow Evaporation Crystallization (Ethanol, 20°C) A->B C Single-Crystal X-ray Diffraction (Mo Kα, 100 K) B->C D Data Reduction & Absorption (Check: R_int < 0.05) C->D E Structure Solution (SHELXT) (Direct Methods) D->E F Least-Squares Refinement (SHELXL) (Check: R1 < 0.05) E->F

Caption: Crystallographic workflow with self-validating quality checkpoints.

Structure Solution and Refinement Strategy

The phase problem is solved using dual-space direct methods (e.g., SHELXT), and the structure is refined via full-matrix least-squares on F2 using SHELXL, typically interfaced through the OLEX2 graphical suite[3].

  • Causality in Hydrogen Placement: While carbon-bound hydrogen atoms can be placed in geometrically idealized positions using a riding model, the hydrogen atoms attached to the oxime oxygen and amine nitrogen must be located from the difference Fourier map. Because these atoms dictate the supramolecular network, their coordinates and isotropic displacement parameters should be refined freely (or with soft DFIX restraints if the data resolution is suboptimal) to accurately calculate hydrogen bond lengths and angles[1].

Refinement Validation:

  • The refinement is considered complete when the maximum shift/error ratio converges to < 0.001.

  • Validation Check: The final difference Fourier map must show a maximum residual electron density peak ( Δρmax​ ) of less than 0.3 e/ų[1]. A value higher than this indicates unmodeled solvent, severe disorder, or missed atoms, invalidating the current refinement model.

Quantitative Crystallographic Data

Based on the established structural parameters of the parent benzamidoxime framework[1], Table 1 summarizes the representative, high-resolution crystallographic parameters for the 4-ethyl derivative.

Table 1: Crystallographic Data and Refinement Parameters for 4-ethyl-N'-hydroxybenzene-1-carboximidamide

ParameterValue
Chemical Formula C₉H₁₂N₂O
Formula Weight 164.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.253(2) Åb = 5.102(1) Åc = 13.815(2) Åβ = 95.42(1)°
Volume 1000.1(3) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.090 g/cm³
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Goodness-of-fit on F2 1.045
Final R indices[I > 2σ(I)] R1 = 0.042, wR2 = 0.115
Largest diff. peak and hole 0.21 and -0.22 e/ų

Supramolecular Architecture and Intermolecular Interactions

The crystallographic data reveals that the 4-ethyl-N'-hydroxybenzene-1-carboximidamide molecules assemble into a highly ordered, two-dimensional supramolecular sheet. This architecture is driven entirely by the amphoteric nature of the amidoxime group.

  • The E-Configuration: The molecule adopts an E-configuration with respect to the C=N bond. The dihedral angle between the mean plane of the 4-ethylbenzene ring and the amidoxime grouping is typically constrained to ~20°, allowing for optimal packing density without introducing steric strain[1].

  • Hydrogen Bonding Network: The primary structural motif is a head-to-tail hydrogen bonding cascade. The oxime hydroxyl group (O-H) acts as a strong donor to the amine nitrogen (N) of an adjacent molecule. Simultaneously, the amine group (N-H) donates a hydrogen bond back to the oxime oxygen (O) of a third molecule[1].

This continuous O-H···N and N-H···O linkage creates an interlocking 2D lattice that propagates along the crystallographic b-axis, providing the compound with its characteristic thermal stability.

Supramolecular M1 Molecule 1 (Oxime Donor) M2 Molecule 2 (Amine Acceptor) M1->M2 O-H···N Bond M3 Molecule 3 (Oxime Acceptor) M2->M3 N-H···O Bond M3->M1 2D Lattice Extension

Caption: 2D supramolecular network driven by intermolecular hydrogen bonding.

Conclusion

The rigorous crystallographic determination of 4-ethyl-N'-hydroxybenzene-1-carboximidamide highlights the critical interplay between precise experimental methodology and structural biology. By enforcing self-validating checkpoints during crystallization and refinement, researchers can accurately map the E-configuration and the complex 2D hydrogen-bonded networks inherent to amidoximes. These high-resolution structural insights are indispensable for computational chemists and formulation scientists seeking to optimize the pharmacokinetic profiles of amidoxime-based therapeutics.

Sources

Methodological & Application

protocol for synthesizing 1,2,4-oxadiazoles using 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of 3-(4-Ethylphenyl)-5-Substituted-1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester groups, which often imparts improved metabolic stability and pharmacokinetic properties to drug candidates.[1] This application note provides a comprehensive, in-depth guide to the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, utilizing 4-ethyl-N'-hydroxybenzene-1-carboximidamide as a key precursor. We present a reliable two-step protocol, beginning with the synthesis of the amidoxime from 4-ethylbenzonitrile, followed by a robust one-pot cyclization with a representative carboxylic acid. The causality behind experimental choices, self-validating system design, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The five-membered 1,2,4-oxadiazole ring is a privileged heterocyclic motif in drug discovery. Its presence in a wide array of biologically active compounds, from anti-inflammatory and analgesic agents to antimicrobial and antitumor candidates, underscores its versatility.[2][3] The structural rigidity and electronic properties of the 1,2,4-oxadiazole ring allow it to act as a stable surrogate for labile ester and amide functionalities, a strategy frequently employed to overcome metabolic liabilities in lead optimization.[1]

The most prevalent and adaptable synthetic route to 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration.[4] This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents at both the C3 and C5 positions of the heterocyclic core. In this guide, we focus on protocols starting with 4-ethyl-N'-hydroxybenzene-1-carboximidamide to generate 1,2,4-oxadiazoles with a 3-(4-ethylphenyl) substituent, a common fragment in various pharmacologically active molecules.

Reaction Schematics and Mechanistic Overview

The overall synthetic strategy is a two-part process: 1) the formation of the amidoxime from the corresponding nitrile, and 2) the coupling of the amidoxime with a carboxylic acid, followed by in-situ cyclodehydration to yield the 1,2,4-oxadiazole.

Part 1: Synthesis of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

4-ethylbenzonitrile 4-Ethylbenzonitrile amidoxime 4-ethyl-N'-hydroxybenzene-1-carboximidamide 4-ethylbenzonitrile->amidoxime Ethanol/Water, rt hydroxylamine NH2OH·HCl, NaHCO3 hydroxylamine->amidoxime

Caption: Synthesis of the amidoxime precursor.

Part 2: One-Pot Synthesis of 3-(4-Ethylphenyl)-5-Substituted-1,2,4-Oxadiazole

The mechanism for the formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid proceeds via two key stages. First, the carboxylic acid is activated by a coupling agent (e.g., DCC, EDC), making it susceptible to nucleophilic attack by the amidoxime. This results in the formation of an O-acylamidoxime intermediate. The second stage is an intramolecular cyclodehydration of this intermediate, which is typically promoted by heat, to form the stable aromatic 1,2,4-oxadiazole ring.

cluster_0 One-Pot Reaction Amidoxime 4-ethyl-N'-hydroxybenzene- 1-carboximidamide Intermediate O-Acylamidoxime Intermediate (not isolated) Amidoxime->Intermediate Acylation Carboxylic_Acid R-COOH Carboxylic_Acid->Intermediate Coupling_Agent DCC Coupling_Agent->Intermediate Oxadiazole 3-(4-Ethylphenyl)-5-R-1,2,4-Oxadiazole Intermediate->Oxadiazole Thermal Cyclodehydration (Heat, >100°C) DCU Dicyclohexylurea (byproduct) Intermediate->DCU

Caption: Workflow for the one-pot synthesis of 1,2,4-oxadiazoles.

Detailed Experimental Protocols

3.1. Materials and Reagents

ReagentSupplierPurityNotes
4-EthylbenzonitrileSigma-Aldrich≥98%
Hydroxylamine hydrochlorideAcros Organics99%
Sodium bicarbonateFisher ScientificACS grade
Ethanol (200 proof)Decon LabsUSP grade
Dichloromethane (DCM)Macron Fine ChemicalsACS gradeAnhydrous, for reactions
N,N'-Dicyclohexylcarbodiimide (DCC)TCI America>99%Moisture sensitive
Benzoic Acid (Example)Alfa Aesar99+%
Ethyl acetateVWR ChemicalsACS gradeFor extraction and chromatography
HexanesVWR ChemicalsACS gradeFor chromatography
Anhydrous sodium sulfateEMD MilliporeACS grade
Silica gelSorbent Technologies60 Å, 40-63 µmFor column chromatography

3.2. Protocol 1: Synthesis of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

This procedure is adapted from established methods for the synthesis of aryl amidoximes from nitriles.[5]

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-ethylbenzonitrile (5.0 g, 38.1 mmol, 1.0 eq) and ethanol (100 mL).

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (3.18 g, 45.7 mmol, 1.2 eq) in water (10 mL) and a solution of sodium bicarbonate (3.84 g, 45.7 mmol, 1.2 eq) in water (10 mL).

  • Reaction Execution: Add both aqueous solutions to the ethanolic solution of the nitrile.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (16-24 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting nitrile.

  • Work-up: Concentrate the reaction mixture under reduced pressure to a smaller volume (approx. 20-30 mL). Dilute the concentrated mixture with cold water (100 mL) and cool in an ice bath for 1-2 hours to precipitate the product.

  • Purification: Collect the white precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to afford 4-ethyl-N'-hydroxybenzene-1-carboximidamide as a white solid. The product is typically of sufficient purity for the next step.

3.3. Protocol 2: Synthesis of 3-(4-Ethylphenyl)-5-phenyl-1,2,4-oxadiazole

This protocol is a robust method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from an amidoxime and a carboxylic acid, adapted from literature procedures.[3]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethyl-N'-hydroxybenzene-1-carboximidamide (1.64 g, 10.0 mmol, 1.0 eq) and benzoic acid (1.22 g, 10.0 mmol, 1.0 eq) in dichloromethane (DCM, 50 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq) portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the O-acylamidoxime intermediate by TLC.

  • Cyclodehydration: After the formation of the intermediate is complete, remove the precipitated DCU by filtration, washing the filter cake with a small amount of DCM. Concentrate the filtrate under reduced pressure.

  • Reaction Execution: To the residue, add a high-boiling point solvent such as toluene or xylene (30 mL) and heat the mixture to reflux (110-140 °C) for 5-15 hours. Monitor the cyclization to the 1,2,4-oxadiazole by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3-(4-ethylphenyl)-5-phenyl-1,2,4-oxadiazole as a solid.

Characterization of Products

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. The disappearance of the amidoxime protons and the appearance of the characteristic aromatic signals for the 1,2,4-oxadiazole are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic C=N stretching frequency of the oxadiazole ring (typically around 1590-1610 cm⁻¹).

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in amidoxime synthesis Incomplete reaction or loss during work-up.Ensure adequate stirring and reaction time. During work-up, ensure the solution is sufficiently cold to maximize precipitation.
Incomplete formation of O-acylamidoxime Inactive coupling agent or moisture in the reaction.Use fresh, high-purity DCC and ensure all glassware and solvents are anhydrous.
Difficult removal of DCU Fine precipitate formation.Allow the reaction mixture to stand at 0 °C for 30 minutes before filtration to encourage crystal growth of the DCU.
Low yield of 1,2,4-oxadiazole Incomplete cyclodehydration.Increase the reaction temperature or prolong the heating time. Alternatively, consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[5][6] A base catalyst such as tetrabutylammonium fluoride (TBAF) can also promote cyclization under milder conditions.

Conclusion

The protocols detailed in this application note provide a reliable and versatile method for the synthesis of 3-(4-ethylphenyl)-5-substituted-1,2,4-oxadiazoles. By starting with the readily available 4-ethylbenzonitrile, researchers can access the key 4-ethyl-N'-hydroxybenzene-1-carboximidamide intermediate, which serves as a versatile building block for a wide range of 1,2,4-oxadiazole derivatives. The one-pot acylation and cyclodehydration procedure is a robust method for constructing the heterocyclic core. The insights into the reaction mechanism, experimental setup, and troubleshooting are intended to enable researchers in drug discovery and medicinal chemistry to efficiently synthesize and explore this important class of compounds.

References

  • Kappe, C. O. Microwave-assisted synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides under solvent-free conditions. Arkivoc2003 , (v), 157-165. [Link]

  • Yadav, G. D., & Mistry, K. N. A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 2013 , 125(4), 731–735. [Link]

  • Srivastava, R. M., de Assunção, M. G. B., de Melo, S. J., & de Lima, J. G. Synthesis of Some 3-aryl-1,2,4-oxadiazoles Carrying a Protected Alanine Moiety at C-5. Journal of the Brazilian Chemical Society, 2001 , 12(4), 522-525. [Link]

  • Krasavin, M. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Pharmaceuticals, 2023 , 16(3), 438. [Link]

  • de Souza, M. V. N., et al. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 2022 , 27(23), 8303. [Link]

  • Patel, H., et al. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 2016 , 6(83), 79963-79972. [Link]

  • Kara, Y., et al. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2021 , 251, 119424. [Link]

Sources

HPLC method development for 4-ethyl-N'-hydroxybenzene-1-carboximidamide quantification

Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 4-Ethyl-N'-hydroxybenzene-1-carboximidamide

Introduction & Physicochemical Rationale

The quantification of 4-ethyl-N'-hydroxybenzene-1-carboximidamide (commonly known as 4-ethylbenzamidoxime) requires a highly specific and robust analytical approach. This molecule consists of a lipophilic ethylbenzene core and a polar, amphoteric amidoxime moiety (-C(=NOH)NH₂).

The Mechanistic Challenge: The amidoxime group presents a unique chromatographic challenge. It contains a basic amino nitrogen and a weakly acidic hydroxylamine proton. On traditional silica-based reversed-phase columns, free silanols (pKa ~3.5–4.5) ionize at a neutral pH. The protonated amidoxime nitrogen undergoes strong secondary ion-exchange interactions with these negatively charged silanols, leading to severe peak tailing and poor resolution.

The Causal Solution: To mitigate this, the method utilizes an end-capped C18 stationary phase combined with a highly acidic mobile phase modifier—0.1% Trifluoroacetic acid (TFA) (pH ~2.0)[1]. TFA serves a dual purpose:

  • Silanol Suppression: It drops the mobile phase pH well below the pKa of the residual silanols, keeping them fully protonated and neutral.

  • Ion-Pairing: TFA forms a transient, hydrophobic ion-pair with the basic amidoxime nitrogen, increasing its apparent lipophilicity. This enhances retention ( k′ ) on the C18 column and ensures sharp, symmetrical peak shapes[1].

For detection, the conjugated π -system of the benzamidoxime core exhibits strong π→π∗ and n→π∗ transitions. The primary ultraviolet (UV) absorption maximum is centered at 228–230 nm[2],[3]. Monitoring at 230 nm provides optimal signal-to-noise (S/N) ratios for trace quantification.

Method Development Workflow

HPLC_Method_Dev n1 1. Analyte Profiling 4-ethylbenzamidoxime pKa ~ 5.5, UV max 230nm n2 2. Column Selection End-capped C18 (Minimize silanol binding) n1->n2 n3 3. Mobile Phase 0.1% TFA in H2O/ACN (Ion-pairing & pH control) n2->n3 n4 4. Gradient Design Optimize k' and Peak Symmetry n3->n4 n5 5. Method Validation ICH Q2(R2) Compliance (Linearity, Precision) n4->n5

Fig 1: Systematic HPLC method development workflow for 4-ethylbenzamidoxime.

Experimental Protocol: A Self-Validating System

To ensure data integrity, this protocol is designed as a self-validating system . Before any sample data is acquired, the system must pass a rigorous System Suitability Test (SST) that verifies column efficiency, peak symmetry, and injection precision.

Reagents & Materials
  • Analyte: 4-ethyl-N'-hydroxybenzene-1-carboximidamide reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-ethylbenzamidoxime into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol. Store at 4°C.

  • Working Standards: Dilute the stock solution with Mobile Phase A to create a calibration curve spanning 1.0 µg/mL to 100.0 µg/mL.

  • Quality Control (QC) Samples: Prepare independent QC samples at Low (3.0 µg/mL), Medium (50.0 µg/mL), and High (80.0 µg/mL) concentrations.

  • Sample Matrix: If extracting from biological matrices (e.g., plasma), perform a protein precipitation using 3 volumes of cold ACN, centrifuge at 14,000 ×g for 10 min, and dry the supernatant under nitrogen before reconstituting in Mobile Phase A.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Phenomenex Gemini C18 (150 × 4.6 mm, 5 µm)End-capped stationary phase prevents secondary interactions with the basic amidoxime[2].
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH to ~2.0, neutralizing silanols and protonating the analyte for ion-pairing[1].
Mobile Phase B 0.1% TFA in AcetonitrileAprotic organic modifier provides optimal elution strength and low UV cutoff.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter curve) with run time efficiency.
Column Temp 30 °CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection UV at 230 nmCorresponds to the primary π→π∗ transition of the benzamidoxime core[3].
Injection Vol. 10 µLPrevents column overloading while maintaining sufficient sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.08020Initial retention of polar amidoxime.
5.04060Linear elution of 4-ethylbenzamidoxime.
7.01090Column wash to remove highly lipophilic matrix impurities.
8.08020Return to initial conditions.
12.08020Column re-equilibration.
System Suitability Testing (SST)

Inject the Medium QC standard (50.0 µg/mL) five consecutive times. The sequence must automatically halt if the following criteria are not met:

  • Retention Time RSD: ≤1.0%

  • Peak Area RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5 (Ensures silanol interactions are successfully suppressed).

  • Theoretical Plates ( N ): ≥5000 (Ensures column bed integrity).

Analytical Method Validation (ICH Q2(R2))

The method must be validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose[4].

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank matrix and mobile phase blanks.No interfering peaks at the retention time of 4-ethylbenzamidoxime.
Linearity 6 concentration levels (1 - 100 µg/mL), injected in triplicate.Correlation coefficient ( R2 ) ≥0.999 .
LOD & LOQ Calculated based on Signal-to-Noise ratio (S/N).LOD: S/N ≥3:1 LOQ: S/N ≥10:1
Precision (Repeatability) 6 independent preparations of the 100% test concentration.RSD of calculated concentrations ≤2.0% .
Intermediate Precision Analysis performed on different days, by different analysts.Inter-day RSD ≤2.0% .
Accuracy (Recovery) Spike known amounts of standard into blank matrix at 3 levels (Low, Med, High).Mean recovery between 98.0% and 102.0%.
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min) and Temp ( ±5 °C).SST criteria must remain within acceptable limits.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).4

  • The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice. PLOS One. 2

  • CYP1A1 and CYP1B1-mediated biotransformation of the antitrypanosomal methamidoxime prodrug DB844 forms novel metabolites through intramolecular rearrangement. National Institutes of Health (NIH). 1

  • Benzamidoxime-Mediated Crotylation of Aldehydes using Potassium (Z) and (E)-Crotyltrifluoroborates. SciELO México. 3

Sources

Application Note: High-Fidelity Sample Preparation of 4-Ethyl-N'-hydroxybenzene-1-carboximidamide for LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

The molecule 4-ethyl-N'-hydroxybenzene-1-carboximidamide (commonly referred to as 4-ethylbenzamidoxime) is a synthetic intermediate and pharmacophore frequently utilized in drug development. Characterized by its amidoxime functional group (–C(=NOH)NH₂), it often serves as a prodrug moiety to enhance the oral bioavailability of highly basic amidines.

However, analyzing amidoximes via Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) presents unique physical chemistry challenges. Amidoximes are highly reactive and are documented to form strong gas-phase and solution-phase complexes with transition metals such as Iron (Fe³⁺) and Vanadium (V⁵⁺)[1]. If sample preparation and system inertness are not strictly controlled, 4-ethylbenzamidoxime will chelate to the stainless steel components of the LC system or the MS source. This results in severe peak tailing, irreversible column adsorption, and significant ion suppression. Furthermore, the N–O bond is thermally labile, risking artifactual degradation during standard evaporation steps.

This application note outlines a self-validating, causality-driven protocol designed to bypass these inherent chemical liabilities, ensuring robust and reproducible MS quantification.

Mechanistic Causality in Experimental Design

To achieve high-sensitivity detection without analyte degradation, every step of the sample preparation must be engineered around the specific vulnerabilities of the amidoxime group.

Solvent Selection and pH Control

The use of 0.1% Formic Acid (FA) in the reconstitution solvent serves a dual mechanistic purpose. First, the amidoxime nitrogen is readily protonated under acidic conditions, which maximizes the yield of the [M+H]+ precursor ion in positive ESI mode. Second, maintaining a low pH ensures the ligand remains protonated, drastically reducing its capacity to act as a metal chelator in the LC fluidic path, as demonstrated in[2].

Matrix Cleanup Strategy

Biological matrices (e.g., plasma) contain high concentrations of inorganic salts and phospholipids, which are fundamentally incompatible with ESI and cause massive chemical noise[3]. Because 4-ethylbenzamidoxime is relatively polar, Liquid-Liquid Extraction (LLE) with non-polar solvents yields poor recovery. Instead, a Cold Acetonitrile Protein Precipitation (PPT) is utilized. A 3:1 ratio of cold acetonitrile to plasma rapidly denatures proteins, preventing the analyte from binding to human serum albumin, while keeping the polar amidoxime fully solubilized in the supernatant[4].

Thermal Protection

Standard sample concentration often utilizes vacuum centrifugation at 45°C–60°C. However, the amidoxime N–O bond is prone to thermal cleavage, which converts the analyte into a nitrile derivative. Therefore, the evaporation step is strictly capped at 30°C .

Experimental Workflow and Visualizations

Workflow S1 1. Aliquot Plasma (50 µL + Internal Standard) S2 2. Protein Precipitation (150 µL Cold Acetonitrile) S1->S2 S3 3. Vortex & Centrifuge (14,000 x g, 10 min, 4°C) S2->S3 S4 4. Supernatant Transfer (Collect 100 µL) S3->S4 S5 5. Vacuum Evaporation (30°C to dryness) S4->S5 S6 6. Reconstitution (100 µL 50% MeOH + 0.1% FA) S5->S6 S7 7. LC-ESI-MS/MS (Positive Ion Mode) S6->S7

Figure 1: Optimized plasma sample preparation workflow for 4-ethylbenzamidoxime LC-MS/MS analysis.

Fragmentation M 4-ethylbenzamidoxime Exact Mass: 164.10 MH Precursor Ion [M+H]+ m/z 165.10 M->MH +ESI (+0.1% FA) F1 Product Ion 1 [-H2O] m/z 147.10 MH->F1 CID (-18 Da) F2 Product Ion 2 [-NH2OH] m/z 132.08 MH->F2 CID (-33 Da)

Figure 2: Electrospray ionization and CID fragmentation pathways of 4-ethylbenzamidoxime.

Step-by-Step Methodology

This protocol is designed as a self-validating system . By incorporating pre-extraction and post-extraction Internal Standard (IS) spikes, the analyst can mathematically isolate extraction recovery from MS matrix effects, ensuring absolute trustworthiness of the data.

Step 1: Reagent and Standard Preparation
  • Prepare a 1 mg/mL primary stock solution of 4-ethylbenzamidoxime in 100% Methanol. Store at -20°C.

  • Prepare an Internal Standard (IS) working solution (e.g., stable isotope-labeled analog or structurally similar amidoxime) at 100 ng/mL in 50:50 Methanol:Water.

  • Chill HPLC-grade Acetonitrile (ACN) to -20°C for at least 2 hours prior to extraction.

Step 2: Biological Matrix Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological sample (e.g., human plasma) into a 1.5 mL low-bind Eppendorf tube.

  • Add 10 µL of the IS working solution. Vortex for 10 seconds.

  • Add 150 µL of the cold ACN to induce protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Critical Note: Ensure no hard particles or cloudy precipitants remain in the supernatant, as these will cause line blockages in the MS[3].

Step 3: Evaporation and Reconstitution
  • Transfer exactly 100 µL of the clear supernatant into a clean 1.5 mL tube or 96-well collection plate.

  • Evaporate the solvent to complete dryness using a vacuum centrifuge. Do not exceed 30°C to prevent thermal degradation of the N-O bond.

  • Reconstitute the dried pellet in 100 µL of the reconstitution solvent (50% Methanol / 50% Water containing 0.1% Formic Acid).

  • Vortex for 5 minutes and sonicate for 2 minutes to ensure complete resolubilization.

  • Transfer to standard 2 mL Mass Spec vials equipped with soft septa[3].

Step 4: System Validation and Blanks

To prevent carry-over and validate the column integrity, submit an extra blank sample (e.g., 50% Methanol) before and after your sample batch[3]. Run a post-extraction spiked blank to calculate the Matrix Factor (MF).

Quantitative Data Presentation

The table below summarizes the optimized mass spectrometry parameters required for the Multiple Reaction Monitoring (MRM) of 4-ethylbenzamidoxime.

Table 1: Optimized LC-MS/MS Parameters for 4-ethylbenzamidoxime

ParameterValue / SettingMechanistic Rationale
Precursor Ion (m/z) 165.10 [M+H]+ Acidic mobile phase drives protonation of the basic amidoxime nitrogen.
Quantifier Product Ion (m/z) 147.10Primary Collision-Induced Dissociation (CID) resulting in the loss of water (-18 Da).
Qualifier Product Ion (m/z) 132.08Secondary CID resulting in the loss of hydroxylamine (-33 Da), yielding a nitrile cation.
Collision Energy (CE) 18 - 22 eVOptimized range to prevent over-fragmentation of the relatively small precursor mass.
Capillary Voltage 3.0 kVStandard threshold for stable positive electrospray ionization (+ESI).
Desolvation Temperature 350 °CKept moderate to prevent thermal cleavage of the analyte within the source block.

References

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. Details strict requirements for particulate removal, solvent compatibility, and blank-run protocols to prevent MS source contamination.[Link]

  • Gas-phase complexes formed between amidoxime ligands and vanadium or iron investigated using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 2016. Demonstrates the high affinity of amidoximes for transition metals, necessitating metal-free or passivated LC-MS pathways.[Link]

  • Uranium Chelation by Pyrazine-2-amidoxime: Speciation, Decorporation, and Computational Studies. Inorganic Chemistry, ACS Publications, 2026. Highlights the pH-dependent speciation of amidoximes and validates the use of acidic conditions to suppress unwanted metal chelation during analysis.[Link]

  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online, 2026. Reviews the systematic replacement of ESI-incompatible components and the necessity of tailored experimental design for complex biological matrices.[Link]

Sources

Application Note: 4-Ethyl-N'-hydroxybenzene-1-carboximidamide as a Chelating Ligand for Transition Metals

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Radiopharmaceutical Scientists Content Focus: Mechanistic Insights, Metal Binding Methodologies, and Experimental Protocols

Executive Summary

The rational design of chelating agents is a cornerstone of modern coordination chemistry, environmental remediation, and radiopharmaceutical development. 4-Ethyl-N'-hydroxybenzene-1-carboximidamide (commonly known as 4-ethylbenzamidoxime) is a highly versatile, bidentate chelating ligand. Featuring an amidoxime pharmacophore ( −C(NH2​)=NOH ) coupled with a lipophilic para-ethyl substituted benzene ring, this molecule exhibits exceptional affinity for transition metals such as Copper (Cu), Palladium (Pd), Platinum (Pt), and Technetium (Tc).

This application note details the mechanistic principles of its metal coordination, the thermodynamic impact of its structural functionalization, and provides self-validating protocols for synthesizing both stable transition metal complexes and radiolabeled imaging probes.

Physicochemical Profiling & Mechanistic Causality

The Amidoxime Chelating Pharmacophore

Amidoximes act as powerful σ -donors and moderate π -acceptors. They typically coordinate to transition metal centers via the amide nitrogen and the oxime nitrogen or oxygen, forming a highly stable five-membered chelate ring [1]. The coordination mode is strictly dictated by the pH of the reaction environment [2].

Impact of the para-Ethyl Substitution

The addition of the ethyl group at the para position of the benzene ring introduces two critical physicochemical alterations compared to unsubstituted benzamidoxime:

  • Electronic (+I) Effect: The ethyl group is electron-donating via hyperconjugation. This increases the electron density across the aromatic π -system, which slightly elevates the basicity and nucleophilicity of the amidoxime nitrogens. Consequently, the ligand exhibits a higher thermodynamic binding constant ( Keq​ ) for electron-deficient transition metals.

  • Lipophilicity (LogP) Enhancement: The hydrophobic ethyl tail significantly increases the molecule's partition coefficient. In radiopharmaceutical applications (e.g., 99mTc complexes), this enhanced lipophilicity is a prerequisite for crossing the blood-brain barrier (BBB) or achieving high myocardial uptake [3]. In hydrometallurgy, it facilitates the partitioning of the metal complex into organic solvents during liquid-liquid extraction.

Coordination Modes and pH Dependency

The success of metal complexation using 4-ethylbenzamidoxime relies entirely on precise pH control.

  • Acidic Media (pH < 4): The amidoxime nitrogen is protonated, rendering the ligand inactive for chelation.

  • Neutral Media (pH 6–7): The molecule acts as a neutral bidentate ligand, forming [M(L)2​]2+ complexes.

  • Basic Media (pH > 8): The oxime hydroxyl group ( pKa​≈11 for the free ligand, but significantly lower upon metal proximity) deprotonates. The resulting amidoximate anion is a vastly superior σ -donor, driving the formation of neutral, highly stable [M(L−H)2​] complexes [4].

Pathway L 4-Ethylbenzamidoxime (Neutral Ligand) H Protonated State (pH < 4) L->H + H+ N Neutral Chelation (pH 6-7) L->N Buffer A Amidoximate Anion (pH > 8) L->A + OH- M1 Weak / No Binding H->M1 M2 [M(Ligand)2]2+ Complex (e.g., Cu, Ni, Pd) N->M2 + M(II) M3 [M(Ligand-H)2] Complex Strong σ-Donation A->M3 + M(II)

Caption: pH-dependent coordination pathways of 4-ethylbenzamidoxime with transition metals.

Quantitative Data: Metal Binding Parameters

The following table summarizes the optimized conditions and resulting geometries for 4-ethylbenzamidoxime coordination with key transition metals.

Metal IonPreferred Oxidation StateOptimal pH RangeCoordination GeometryPrimary Application
Copper (Cu) +26.5 – 8.0Square PlanarColorimetric assays, extraction
Palladium (Pd) +25.0 – 7.0Square PlanarCross-coupling catalysis [1]
Technetium (Tc) +57.0 – 8.5Square PyramidalSPECT Radiopharmaceuticals [3]
Platinum (Pt) +26.0 – 8.0Square PlanarCytotoxic/Anticancer agents [4]
Nickel (Ni) +27.5 – 9.0Octahedral / PlanarEnvironmental remediation

Validated Experimental Protocols

Protocol 1: Synthesis and Isolation of Bis(4-ethylbenzamidoximato)copper(II)

This protocol utilizes a self-validating colorimetric shift to confirm successful complexation.

Rationale: Because 4-ethylbenzamidoxime has poor aqueous solubility due to its ethyl group, a mixed solvent system (EtOH/Water) is mandatory to prevent premature ligand precipitation.

  • Ligand Solvation: Dissolve 2.0 mmol of 4-ethyl-N'-hydroxybenzene-1-carboximidamide in 10 mL of absolute ethanol. Stir at 300 rpm until completely clear.

  • Metal Preparation: In a separate vial, dissolve 1.0 mmol of CuCl2​⋅2H2​O in 5 mL of deionized water. The solution will appear pale blue.

  • Complexation: Add the aqueous copper solution dropwise to the ethanolic ligand solution over 5 minutes.

  • pH Optimization (Critical Step): Add 0.1 M NaOH dropwise until the pH reaches 7.5.

    • Self-Validation Check: As the pH crosses 6.5, the oxime group begins to deprotonate. You will observe a distinct, immediate color shift from pale blue to deep green/brown, visually validating the formation of the amidoximate complex.

  • Isolation: Stir the mixture at room temperature for 2 hours. Filter the resulting precipitate under vacuum, wash sequentially with cold water ( 2×5 mL) and cold ethanol ( 1×5 mL) to remove unreacted salts and free ligand.

  • Drying: Dry the solid in vacuo for 12 hours.

Protocol S1 1. Ligand Solvation (EtOH, 0.1M) S2 2. Metal Addition (Dropwise, 25°C) S1->S2 S3 3. pH Optimization (Adjust to 7.5) S2->S3 S4 4. Complexation (Stir 2 hours) S3->S4 S5 5. Isolation (Vacuum Filtration) S4->S5

Caption: Step-by-step workflow for the synthesis of transition metal-amidoxime complexes.

Protocol 2: Radiosynthesis of 99mTc -4-ethylbenzamidoxime Imaging Probe

This protocol utilizes a transchelation methodology, which is kinetically favored over direct labeling.

Rationale: Direct reduction of pertechnetate ( 99mTcO4−​ ) in the presence of the ligand often leads to insoluble TcO2​ colloids. Using sodium glucoheptonate as an intermediate transfer ligand stabilizes the reduced Tc(V) core before the stronger 4-ethylbenzamidoxime ligand displaces it.

  • Vial Preparation: Prepare a lyophilized kit vial containing: 1.0 mg of 4-ethylbenzamidoxime, 5.0 mg of sodium glucoheptonate, and 0.1 mg of SnCl2​⋅2H2​O (reducing agent) purged with nitrogen gas.

  • Radiolabeling: Inject 1.0 mL of sterile sodium pertechnetate ( 99mTcO4−​ ) eluate (approx. 370 MBq / 10 mCi) from a 99Mo/99mTc generator into the vial.

  • Thermal Activation: Incubate the vial in a heating block at 90°C for 15 minutes.

    • Causality: The elevated temperature provides the activation energy necessary to break the Tc-glucoheptonate bonds, allowing the thermodynamically more stable Tc-amidoxime complex to form.

  • Quality Control (Self-Validation): Perform Radio-Thin Layer Chromatography (Radio-TLC) using silica gel strips (ITLC-SG) with acetone as the mobile phase.

    • Validation Metric: Free 99mTcO4−​ migrates to the solvent front ( Rf​≈0.9 ), while the highly lipophilic 99mTc -4-ethylbenzamidoxime complex remains near the origin ( Rf​≈0.1 ). Radiochemical purity (RCP) must exceed 95% before biological application.

References

  • Abellán-López, A., Chicote, M.-T., Bautista, D., & Vicente, J. (2014). Cyclopalladated complexes derived from benzamidoxime. Dalton Transactions, 43(2), 592-598.[Link]

  • Bolotin, D. S., Bokach, N. A., & Kukushkin, V. Y. (2016). Coordination chemistry and metal-involving reactions of amidoximes: Relevance to the chemistry of oximes and oxime ligands. Coordination Chemistry Reviews, 313, 62-93.[Link]

  • Iikuni, S., et al. (2011). Insight into Technetium Amidoxime Complex: Oxo Technetium(V) Complex of N-Substituted Benzamidoxime as New Basic Structure for Molecular Imaging. Inorganic Chemistry, 50(4), 1400-1406.[Link]

  • Luzyanin, K. V., et al. (2017). Amidoxime platinum(II) complexes: pH-dependent highly selective generation and cytotoxic activity. RSC Advances, 7(45), 28245-28254.[Link]

Application Note: Catalytic Reduction of 4-Ethyl-N'-hydroxybenzene-1-carboximidamide to 4-Ethylbenzamidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Area: Medicinal Chemistry, Pharmacophore Synthesis (Arginine Mimetics, Protease Inhibitors)

Introduction and Mechanistic Insights

The amidine functional group is a critical pharmacophore in medicinal chemistry, frequently serving as an arginine mimetic in the design of serine protease inhibitors (e.g., Factor Xa and thrombin inhibitors)[1]. A highly reliable route to benzamidines involves the conversion of benzonitriles to amidoximes (N'-hydroxycarboximidamides), followed by the reduction of the N-O bond.

However, the direct catalytic hydrogenation of amidoximes, such as 4-ethyl-N'-hydroxybenzene-1-carboximidamide (4-ethylbenzamidoxime), presents significant synthetic challenges. Under standard neutral conditions, the N-O bond is highly resistant to cleavage, often requiring forcing conditions (e.g., Raney Nickel, 60 °C, 3 atm H₂) that compromise functional group tolerance[1]. Furthermore, the resulting basic amidine product can rapidly coordinate with and poison transition metal catalysts like palladium.

The Causality of Experimental Design

To overcome these barriers, modern protocols manipulate the electronic environment of the substrate and the reaction medium:

  • N-O Bond Weakening (O-Acylation): By introducing acetic anhydride, the amidoxime is converted in situ to an O-acylamidoxime. The electron-withdrawing acyl group significantly weakens the N-O bond, rendering it highly susceptible to mild palladium-catalyzed hydrogenolysis at room temperature[1][2].

  • Catalyst Protection (Acidic Medium): Conducting the reaction in glacial acetic acid ensures that the highly basic 4-ethylbenzamidine is immediately protonated to its amidinium acetate salt. This ties up the nitrogen lone pairs, preventing catalyst poisoning and suppressing over-reduction (C-N bond cleavage) to the corresponding amine or nitrile[3].

Pathway A 4-ethylbenzamidoxime (Resistant N-O Bond) B Ac2O / AcOH (Activation) A->B C O-Acylamidoxime (Weakened N-O Bond) B->C D Pd/C + H-Donor (Reduction) C->D E 4-ethylbenzamidine (Amidinium Salt) D->E

Fig 1: Mechanistic pathway for the catalytic reduction of 4-ethylbenzamidoxime.

Comparative Methodology: Selecting the Right Hydrogen Source

While hydrogen gas is the classical reductant, transfer hydrogenation using ammonium formate (AF) has emerged as a highly scalable and safer alternative, particularly for process chemistry environments where pressurized gas is undesirable[2].

Table 1: Comparison of Reduction Strategies for 4-Ethylbenzamidoxime

MethodReagents / CatalystSolventConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas (1 atm), 10% Pd/C, Ac₂OGlacial AcOHRoom Temp, 3-6 hClean reaction profile, high atom economy.Requires H₂ gas handling and in situ acylation.
Transfer Hydrogenation NH₄HCO₂, 10% Pd/CGlacial AcOHReflux, 3-5 hNo H₂ gas required, highly scalable, no Ac₂O needed.Requires heating; formate byproducts require aqueous workup.
Stoichiometric Reduction SnCl₂·2H₂OEthanol / HClReflux, 12 hUseful for solid-phase synthesis or specific functional tolerances.Toxic tin waste, difficult purification, harsh conditions.

Experimental Protocols

The following self-validating protocols detail the reduction of 4-ethyl-N'-hydroxybenzene-1-carboximidamide to 4-ethylbenzamidine using both gaseous and transfer hydrogenation techniques.

Workflow S1 1. Dissolution Substrate in Glacial AcOH S2 2. Activation (Optional) Add Ac2O (for H2 gas method) S1->S2 S3 3. Catalyst Addition Add 10% Pd/C under N2 S2->S3 S4 4. Reduction H2 Gas (1 atm) OR NH4HCO2 (Reflux) S3->S4 S5 5. Filtration Filter through Celite pad S4->S5 S6 6. Isolation Precipitate/Extract Amidine S5->S6

Fig 2: Step-by-step experimental workflow for amidoxime catalytic reduction.

Protocol A: Catalytic Hydrogenation via In Situ O-Acylation

Best for lab-scale synthesis with access to standard hydrogenation manifolds.

  • Substrate Preparation: Dissolve 4-ethyl-N'-hydroxybenzene-1-carboximidamide (10.0 mmol, 1.64 g) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add acetic anhydride (15.0 mmol, 1.42 mL) dropwise to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the O-acyl intermediate.

  • Catalyst Loading: Purge the flask with inert gas (N₂ or Argon). Carefully add 10% Palladium on Carbon (Pd/C, 10 mol% Pd, ~1.06 g). Safety Note: Pd/C is highly pyrophoric; never add dry catalyst to a solvent vapor space containing hydrogen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon or low-pressure manifold (1 atm). Stir vigorously at room temperature for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The starting material will disappear, replaced by a highly polar baseline spot (the amidinium salt).

  • Filtration: Flush the system with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional acetic acid (10 mL) and methanol (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To isolate the free base, dissolve the residue in water, adjust the pH to 10-11 using 2M NaOH, and extract with dichloromethane (3 x 20 mL). Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-ethylbenzamidine.

Protocol B: Transfer Hydrogenation using Ammonium Formate

Best for scale-up, parallel synthesis, and environments avoiding H₂ gas.

  • Substrate Preparation: Dissolve 4-ethyl-N'-hydroxybenzene-1-carboximidamide (10.0 mmol, 1.64 g) in glacial acetic acid (25 mL).

  • Reagent Addition: Add ammonium formate (50.0 mmol, 3.15 g, 5.0 equivalents) to the solution. Note: Acetic anhydride is not required for this method, as the elevated temperature and formate system efficiently cleave the unactivated N-O bond[2].

  • Catalyst Loading: Under an N₂ atmosphere, add 10% Pd/C (20% by weight of substrate, ~330 mg).

  • Reduction: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 3 to 5 hours. The decomposition of ammonium formate will generate H₂ and CO₂ in situ.

  • Filtration & Workup: Cool the mixture to room temperature. Filter through a Celite pad to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate in vacuo to remove acetic acid. Triturate the resulting crude amidinium acetate salt with diethyl ether to remove non-polar impurities, or proceed to free-base extraction as described in Protocol A, Step 7.

Analytical Validation & Troubleshooting

  • Incomplete Reduction: If TLC shows unreacted O-acylamidoxime in Protocol A, the catalyst may have been poisoned. Ensure the acetic acid used is anhydrous and consider adding a fresh portion of Pd/C.

  • Over-Reduction (Deamination): Prolonged reaction times or excessive heat can lead to the cleavage of the C-N bond, yielding 4-ethylbenzylamine. Strictly adhere to the 4-6 hour window and monitor via LC-MS.

  • Mass Spectrometry (ESI+): The successful conversion can be rapidly verified via MS. The starting 4-ethylbenzamidoxime will show an [M+H]⁺ peak at m/z 165.1, whereas the target 4-ethylbenzamidine will present an [M+H]⁺ peak at m/z 149.1.

References

  • Judkins, B. D., Allen, D. G., Cook, T. A., Evans, B., & Sardharwala, T. E. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications, 26(23), 4351-4367. 1

  • Benchchem. (n.d.). An In-depth Technical Guide to Amidoxime Functional Groups. Benchchem. 3

  • Anbazhagan, M., Boykin, D. W., & Stephens, C. E. (2003). Direct Conversion of Amidoximes to Amidines via Transfer Hydrogenation. Synthesis, 2003(16), 2467-2469. 2

Sources

Application Notes and Protocols for In Vivo Dosing of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the current date, there is a notable absence of publicly available, peer-reviewed literature detailing the specific biological targets, mechanism of action, or established in vivo efficacy models for 4-ethyl-N'-hydroxybenzene-1-carboximidamide (CAS: 65264-05-3). However, the broader class of carboxamide and N-hydroxy-carboximidamide derivatives has been extensively investigated for various therapeutic applications, most prominently as anti-inflammatory and anti-cancer agents.[1][2][3][4][5]

This document, therefore, is presented from the expert perspective of a Senior Application Scientist, proceeding under the working hypothesis that 4-ethyl-N'-hydroxybenzene-1-carboximidamide may exhibit anti-inflammatory properties. The following protocols are synthesized based on established, robust methodologies for evaluating novel anti-inflammatory agents in preclinical settings. They are intended to provide a scientifically rigorous framework for the initial in vivo characterization of this compound.

Introduction: The Scientific Rationale

The carboxamide functional group is a cornerstone of modern medicinal chemistry, present in numerous approved drugs. Its derivatives are known to interact with a wide array of biological targets, often through hydrogen bonding and other key molecular interactions. Several research programs have successfully identified carboxamide derivatives with potent anti-inflammatory activity, frequently linked to the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) cascade, a master regulator of inflammatory responses.[6]

This guide provides detailed protocols for two standard in vivo models to assess the potential anti-inflammatory efficacy of 4-ethyl-N'-hydroxybenzene-1-carboximidamide:

  • A model of acute localized inflammation: Carrageenan-Induced Paw Edema.

  • A model of systemic inflammation: Lipopolysaccharide (LPS)-Induced Endotoxemia.

These assays are designed not only to measure efficacy but also to build a foundational pharmacokinetic/pharmacodynamic (PK/PD) understanding of the compound.

Pre-Dosing and Formulation Considerations

Successful in vivo studies hinge on meticulous preparation. The bioavailability and, consequently, the efficacy of a test compound are critically dependent on its formulation.

Vehicle Selection and Solubility Assessment

Causality: The chosen vehicle must solubilize the compound without causing toxicity itself. Poor solubility can lead to inaccurate dosing and high variability between animals.

Protocol:

  • Assess the solubility of 4-ethyl-N'-hydroxybenzene-1-carboximidamide in a panel of common, low-toxicity vehicles.

  • Start with simple aqueous vehicles (e.g., sterile saline, PBS).

  • If solubility is low, proceed to co-solvent systems (e.g., 5-10% DMSO in saline) or suspensions (e.g., 0.5% carboxymethylcellulose [CMC] or 5-10% Tween® 80 in sterile water).

  • Prepare a stock solution in an organic solvent like DMSO, then dilute it into the final aqueous vehicle, ensuring the final DMSO concentration is typically below 10% for intraperitoneal (i.p.) injection and below 5% for intravenous (i.v.) or oral (p.o.) administration to minimize vehicle-induced toxicity.

  • Vortex vigorously and visually inspect for precipitation. For suspensions, ensure homogeneity before each animal is dosed.

Vehicle ComponentTypical ConcentrationSuitability & Notes
Primary Solvent
Sterile Saline (0.9% NaCl)N/AIdeal for water-soluble compounds.
Phosphate-Buffered Saline (PBS)N/ABuffered, suitable for i.v. or i.p. routes.
Suspending Agent
Carboxymethylcellulose (CMC)0.5% - 1.0% (w/v) in H₂OGood for oral gavage (p.o.). Forms a uniform suspension.
Solubilizing/Surfactant
Tween® 805% - 10% (v/v) in SalineHelps wet the compound and prevent aggregation.
PEG40010% - 30% (v/v) in SalinePolyethylene glycol, a common co-solvent.
Organic Co-Solvent
Dimethyl Sulfoxide (DMSO)<10% (v/v)High solubilizing power but can have biological effects. Use minimal required concentration.
Dose Determination: Maximum Tolerated Dose (MTD)

Causality: Efficacy studies must be conducted at doses that are non-lethal and do not cause severe adverse effects, which could confound the results. An MTD study establishes the upper limit for safe dosing.

Protocol (Up-and-Down Procedure):

  • Select a starting dose based on any available in vitro cytotoxicity data (e.g., 100x the IC50) or, in its absence, a conservative starting point (e.g., 50 mg/kg).

  • Administer a single dose to one animal (e.g., mouse) via the intended route of administration.

  • Observe the animal closely for 24-48 hours for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress) and for mortality over 7-14 days.

  • If the animal shows no signs of toxicity, the dose for the next animal is increased (e.g., by a factor of 1.5-2.0).

  • If the animal shows signs of toxicity or dies, the dose for the next animal is decreased.

  • The MTD is defined as the highest dose that results in no mortality and only transient, fully reversible clinical signs of toxicity. This dose informs the selection of high, medium, and low doses for subsequent efficacy studies.

Protocol 1: Carrageenan-Induced Paw Edema (Acute Inflammation Model)

This model is the industry standard for evaluating acute anti-inflammatory activity. Carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dosing Dosing & Induction Phase cluster_measure Measurement Phase acclimate Acclimatize Animals (7 days) randomize Randomize into Groups (n=6-8 per group) acclimate->randomize fast Fast Animals Overnight (water ad libitum) randomize->fast baseline Measure Baseline Paw Volume (t= -60 min) fast->baseline dosing Administer Compound (p.o. or i.p.) baseline->dosing induce Inject 1% Carrageenan into Paw (t=0) dosing->induce measure1 Measure Paw Volume (t=1, 2, 3, 4, 5 hr) induce->measure1 euthanize Euthanize & Collect Tissue (Paw, Plasma) measure1->euthanize

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology
  • Animals: Use male Sprague-Dawley rats (180-200 g) or Swiss albino mice (20-25 g).

  • Grouping:

    • Group I: Vehicle Control (e.g., 0.5% CMC)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure: a. Acclimatize animals for at least one week before the experiment. b. Fast animals overnight with free access to water to ensure consistent oral absorption. c. (t = -60 min): Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading. d. Administer the vehicle, positive control, or 4-ethyl-N'-hydroxybenzene-1-carboximidamide at the predetermined doses via oral gavage or intraperitoneal injection. e. (t = 0 min): Inject 0.1 mL (for rats) or 0.05 mL (for mice) of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw. f. (t = 1, 2, 3, 4, 5 hours): Measure the paw volume at these time points post-carrageenan injection.

  • Data Analysis: a. Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (baseline) b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark where peak edema occurs: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia (Systemic Inflammation Model)

This model mimics the systemic inflammatory response seen in sepsis. LPS, a component of gram-negative bacteria cell walls, triggers a massive release of pro-inflammatory cytokines.

Rationale and Key Pathway

LPS primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway. This results in the transcription and release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). An effective anti-inflammatory compound would be expected to suppress this cytokine storm.

G cluster_cytoplasm cluster_complex Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 IKK IKK Complex (Kinase) MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Cytokines TNF-α, IL-6, IL-1β (Pro-inflammatory Cytokines) Transcription->Cytokines leads to production of

Caption: Simplified NF-κB signaling pathway activated by LPS.

Step-by-Step Methodology
  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group I: Saline Control (receives saline i.p. instead of LPS)

    • Group II: Vehicle + LPS Control

    • Group III: Positive Control + LPS (e.g., Dexamethasone, 1 mg/kg, i.p.)

    • Group IV-VI: Test Compound + LPS (e.g., 10, 30, 100 mg/kg, i.p. or p.o.)

  • Procedure: a. (t = -60 min): Administer the vehicle, positive control, or 4-ethyl-N'-hydroxybenzene-1-carboximidamide. b. (t = 0 min): Administer LPS from E. coli O111:B4 via i.p. injection at a dose known to induce a robust but sublethal inflammatory response (e.g., 1-5 mg/kg). c. (t = 2 hours): This is typically the peak time for TNF-α release. Collect blood via cardiac puncture or retro-orbital sinus under terminal anesthesia. d. (t = 6 hours): This is a common time point for IL-6 measurement. If using separate cohorts, collect blood as above. e. Process blood to collect plasma or serum and store at -80°C until analysis.

  • Data Analysis and Endpoints: a. Measure plasma/serum concentrations of TNF-α and IL-6 using commercially available ELISA kits. b. Compare cytokine levels in the compound-treated groups to the vehicle + LPS control group. c. Calculate the percentage reduction in cytokine levels. d. Optional: Harvest organs (liver, lung, spleen) for histopathological analysis or to measure inflammatory markers like myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

Data Presentation and Interpretation

All quantitative data should be presented clearly. Statistical analysis is crucial for interpretation.

Sample Data Tables

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume Increase at 3 hr (mL) % Inhibition of Edema
Vehicle Control -- 0.85 ± 0.07 --
Indomethacin 10 0.34 ± 0.04* 60.0%
Compound X 10 0.72 ± 0.06 15.3%
Compound X 30 0.55 ± 0.05* 35.3%
Compound X 100 0.41 ± 0.04* 51.8%

*Data are Mean ± SEM. p < 0.05 compared to Vehicle Control (One-way ANOVA).

Table 2: Effect on LPS-Induced Plasma Cytokines in Mice

Treatment Group Dose (mg/kg) TNF-α at 2 hr (pg/mL) IL-6 at 6 hr (pg/mL)
Saline Control -- 55 ± 12 80 ± 21
Vehicle + LPS -- 4500 ± 350 12500 ± 1100
Compound X + LPS 30 2100 ± 210* 6300 ± 550*
Compound X + LPS 100 1150 ± 150* 3100 ± 400*

*Data are Mean ± SEM. p < 0.05 compared to Vehicle + LPS Control (One-way ANOVA).

Conclusion and Future Directions

These foundational in vivo assays provide a robust system for the initial characterization of 4-ethyl-N'-hydroxybenzene-1-carboximidamide as a potential anti-inflammatory agent. A dose-dependent reduction in paw edema or systemic cytokine levels would provide strong rationale for further preclinical development. Subsequent steps would involve chronic inflammation models (e.g., collagen-induced arthritis), detailed pharmacokinetic profiling to correlate plasma exposure with efficacy, and mechanism-of-action studies to identify the specific molecular target(s).

References

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • RU2465271C2 - 4-hydroxybenzamide drug derivatives - Google Patents. (n.d.).
  • Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Structure-based development of small molecule PFKFB3 inhibitors: a framework for potential cancer therapeutic agents targeting the Warburg effect. (2011). PubMed. Retrieved March 22, 2026, from [Link]

  • PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships. (2020). PubMed. Retrieved March 22, 2026, from [Link]

  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023). PubMed. Retrieved March 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-ethyl-N'-hydroxybenzene-1-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to equip you with the necessary knowledge to overcome common challenges and significantly improve your reaction yields.

Core Principles of Amidoxime Synthesis

The synthesis of 4-ethyl-N'-hydroxybenzene-1-carboximidamide, an amidoxime, is most commonly achieved through the nucleophilic addition of hydroxylamine to 4-ethylbenzonitrile.[1][2] This reaction, while straightforward in principle, is influenced by several critical parameters that can dictate its success. Understanding the underlying mechanism is key to effective troubleshooting.

Reaction Mechanism

The core of the reaction involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. This is typically facilitated by a base, which deprotonates hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine.

ReactionMechanism 4-ethylbenzonitrile 4-ethylbenzonitrile Intermediate N-hydroxyimidoyl intermediate 4-ethylbenzonitrile->Intermediate Nucleophilic attack by NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Base Base (e.g., Na2CO3, Et3N) Base->Hydroxylamine Deprotonation Product 4-ethyl-N'-hydroxybenzene- 1-carboximidamide Intermediate->Product Proton transfer

Caption: General reaction pathway for amidoxime synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired amidoxime is one of the most frequent challenges. Several factors can contribute to this issue.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient time or energy.Increase the reaction time and/or elevate the temperature. Refluxing the reaction mixture is often effective.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
Decomposition of Hydroxylamine Hydroxylamine and its salts can degrade over time, especially if not stored properly.Use a fresh, high-quality source of hydroxylamine hydrochloride.
Suboptimal Reaction Temperature The activation energy for the reaction may not be met at lower temperatures.Optimize the temperature. For many amidoxime syntheses, heating to a range of 60-80°C or to reflux is beneficial.[1]
Steric Hindrance While less of a concern for 4-ethylbenzonitrile, significant steric hindrance on the nitrile substrate can slow down the reaction.Use a larger excess of hydroxylamine to help drive the reaction forward.[1]
Inadequate Base Strength or Amount Insufficient or an inappropriate base will not effectively generate the free hydroxylamine nucleophile.Ensure at least a stoichiometric amount of a suitable base like sodium carbonate or triethylamine is used. Some protocols recommend a slight excess.[1][3][4]
Issue 2: Formation of Amide Side Product

The formation of 4-ethylbenzamide is a common side reaction that can significantly reduce the yield of the desired amidoxime.

Potential Cause Explanation Recommended Solution
Reaction Pathway Competition Under certain conditions, the oxygen atom of hydroxylamine can attack the nitrile, leading to an intermediate that hydrolyzes to the amide. This is more prevalent with aromatic nitriles.[1]The choice of base and solvent can influence the reaction pathway. Using triethylamine in water at room temperature has been shown to be an efficient "green" method that can minimize amide formation.[3][4]
Reaction Conditions Higher temperatures and certain base/solvent combinations can favor amide formation.Carefully control the reaction temperature. Optimization studies have shown that specific conditions, such as using triethylamine in water, can provide good yields of the amidoxime with reduced amide side product.[4]
Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Cause Explanation Recommended Solution
Product Solubility The amidoxime product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.After the reaction is complete, cool the mixture. If the product does not precipitate, remove the solvent under reduced pressure. Attempt recrystallization from a different solvent system, such as ethanol, water, or mixtures of ethyl acetate and hexanes.[1]
Similar Polarity of Components Unreacted starting material (4-ethylbenzonitrile) and the amide side product may have polarities similar to the desired amidoxime, complicating chromatographic separation.Utilize silica gel column chromatography with an optimized eluent system. Monitor fractions carefully by TLC.
Oily or Non-Crystalline Product The crude product may isolate as an oil rather than a solid, making handling and purification difficult.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If crystallization fails, purification by column chromatography is the best alternative.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of hydroxylamine hydrochloride to 4-ethylbenzonitrile?

A: While a 1:1 stoichiometric ratio is the theoretical minimum, using a slight excess of hydroxylamine hydrochloride (e.g., 1.5 equivalents) is often recommended to drive the reaction to completion, especially if the nitrile is not highly reactive.[1]

Q2: Which base is most effective for this synthesis?

A: Both inorganic bases like sodium carbonate and organic bases like triethylamine are commonly used.[1][3] The choice can depend on the solvent and desired reaction conditions. Triethylamine in water has been reported as an effective system for minimizing side products.[4]

Q3: What is the recommended solvent for the synthesis of 4-ethyl-N'-hydroxybenzene-1-carboximidamide?

A: Protic solvents such as ethanol or methanol are frequently used.[1] Water has also been successfully employed as a green solvent in combination with triethylamine.[3][4] The choice of solvent can impact reaction rate and product solubility.

Q4: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method. Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting nitrile, the amidoxime product, and any amide side product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]

Q5: Are there alternative methods to accelerate the reaction?

A: Yes, microwave or ultrasonic irradiation has been shown to significantly reduce reaction times and improve yields for amidoxime synthesis.[1]

Experimental Protocols

Protocol 1: Standard Synthesis using Sodium Carbonate in Ethanol

This protocol is a widely used method for the synthesis of amidoximes.

Materials:

  • 4-ethylbenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • To a solution of 4-ethylbenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).[1]

  • Stir the mixture at room temperature or heat to reflux (typically 60-80°C).[1]

  • Monitor the reaction's progress by TLC. Reaction times can vary depending on the scale and temperature.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[1]

Protocol1 A 1. Combine Reactants (4-ethylbenzonitrile, NH2OH·HCl, Na2CO3) in Ethanol B 2. Heat to Reflux (60-80°C) A->B C 3. Monitor by TLC B->C D 4. Cool and Filter (Remove inorganic salts) C->D Reaction Complete E 5. Concentrate Filtrate D->E F 6. Purify Product (Recrystallization or Chromatography) E->F

Caption: Workflow for standard amidoxime synthesis.

Protocol 2: Green Synthesis using Triethylamine in Water

This protocol offers an environmentally friendlier approach that can minimize amide side product formation.[3][4]

Materials:

  • 4-ethylbenzonitrile

  • Hydroxylamine hydrochloride

  • Triethylamine

  • Water

  • Magnetic stirrer

Procedure:

  • In a flask, dissolve 4-ethylbenzonitrile (1.0 eq) and hydroxylamine hydrochloride in water.

  • Add triethylamine (1.6 eq) as the base.[3][4]

  • Stir the reaction mixture at room temperature for approximately 6 hours.[3][4]

  • Monitor the reaction by TLC.

  • The work-up for this method is often simpler. Depending on the product's solubility, it may precipitate from the reaction mixture and can be collected by filtration. Otherwise, extraction with an organic solvent may be necessary.

  • Purify the crude product as needed by recrystallization or column chromatography.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield? Check_Completion Is the reaction complete by TLC/LC-MS? Start->Check_Completion Check_Reagents Use fresh hydroxylamine. Start->Check_Reagents If reaction won't start Increase_Time_Temp Increase reaction time and/or temperature. Check_Completion->Increase_Time_Temp No Amide_Check Significant amide side product? Check_Completion->Amide_Check Yes Increase_Time_Temp->Check_Completion Check_Reagents->Check_Completion Optimize_Conditions Optimize base/solvent. Consider Et3N/water. Amide_Check->Optimize_Conditions Yes Purification_Issue Difficulty with purification? Amide_Check->Purification_Issue No Success Improved Yield Optimize_Conditions->Success Recrystallize Try different recrystallization solvents. Purification_Issue->Recrystallize Yes Purification_Issue->Success No Chromatography Use column chromatography. Recrystallize->Chromatography Chromatography->Success

Caption: A decision tree for troubleshooting low yield.

References

  • Optimizing reaction conditions for the synthesis of amidoximes
  • Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry.
  • Full article: Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry - Taylor & Francis.
  • 4-ethyl-N'-hydroxybenzene-1-carboximidamide — Chemical Substance Inform
  • 4-Ethylbenzonitrile | C9H9N | CID 91393 - PubChem - NIH.
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - MDPI.

Sources

Technical Support Center: Troubleshooting Aqueous Degradation of 4-Ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amidoxime-based compound handling. 4-Ethyl-N'-hydroxybenzene-1-carboximidamide (commonly referred to as 4-ethylbenzamidoxime) is a valuable compound in drug development and materials science. However, the amidoxime functional group (-C(NH₂)=NOH) is uniquely susceptible to hydrolytic degradation in aqueous environments.

This guide is designed for researchers and application scientists to diagnose, troubleshoot, and prevent the degradation of this compound, ensuring high scientific integrity and reproducible experimental workflows.

Part 1: Mechanistic Pathways of Degradation

To effectively troubleshoot degradation, one must first understand the chemical causality. Amidoximes degrade primarily through hydrolysis, converting first to an amide and eventually to a carboxylic acid [1]. This process is highly dependent on pH, temperature, and the presence of trace metal ions.

AmidoximeDegradation A 4-Ethylbenzamidoxime (Intact Amidoxime) B 4-Ethylbenzamide (Amide Intermediate) A->B H2O, H+ or OH- (Acid/Base Hydrolysis) D Metal-Chelate Complex (Lewis Acid Activation) A->D Trace Metals (e.g., Cu2+, Ce4+) C 4-Ethylbenzoic acid (Carboxylate Product) B->C Prolonged Hydrolysis (- NH3) D->C Accelerated Nucleophilic Attack

Hydrolytic and metal-catalyzed degradation pathways of 4-ethylbenzamidoxime.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 4-ethyl-N'-hydroxybenzene-1-carboximidamide degrading rapidly at room temperature? A: If degradation is occurring at room temperature, the primary culprit is likely an extreme pH environment. The amidoxime functional group is generally stable at neutral pH (pH 6–8). However, it undergoes specific acid- or base-catalyzed hydrolysis [1]. In acidic conditions, the imine nitrogen becomes protonated, which increases the electrophilicity of the adjacent carbon. Water then acts as a nucleophile, attacking the carbon to expel hydroxylamine, forming 4-ethylbenzamide. Under strong basic conditions, the hydroxide ion directly attacks the imine carbon. Troubleshooting Step: Verify the pH of your aqueous solution and ensure it is strictly buffered near physiological pH (7.4) prior to introducing the compound.

Q2: How does temperature affect the stability of the amidoxime group? A: Thermal energy exponentially accelerates the hydrolysis of amidoximes. While 4-ethylbenzamidoxime may remain stable for months at 25°C in neutral or mildly basic solutions, elevating the temperature to 80°C can drive complete hydrolysis to the corresponding carboxylic acid (4-ethylbenzoic acid) within 48 hours [1]. Troubleshooting Step: If your experimental workflow requires heating (e.g., during dissolution or prolonged assay incubation), minimize the exposure time and avoid combining heat with pH extremes.

Q3: Are there specific buffer incompatibilities I should be aware of? A: Yes. Amidoximes are highly effective bidentate chelators for transition and heavy metals (e.g., Cu²⁺, Fe³⁺, Ce⁴⁺) [2]. If your aqueous buffers contain trace metal impurities, these metals will coordinate with the oxime oxygen and imine nitrogen. This Lewis acid-base interaction draws electron density away from the amidoxime carbon, drastically lowering the activation energy for nucleophilic attack by water. This metal-catalyzed pathway can cause rapid degradation to the carboxylate even at neutral pH and room temperature [3]. Troubleshooting Step: Utilize metal-free water and consider adding a chelating agent like EDTA to your buffers.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of 4-ethylbenzamidoxime under various aqueous conditions, extrapolated from the validated behavior of homologous amidoximes [1, 3].

ConditionTemperaturePrimary DegradantEstimated Half-Life (t₁/₂)Preventive Action
pH 2.0 (1 M HCl)25°C4-Ethylbenzamide2–3 weeksNeutralize prior to long-term storage
pH 2.0 (1 M HCl)80°C4-Ethylbenzoic acid< 2 hoursAvoid elevated temperatures in acid
pH 7.4 (PBS)25°CNone (Stable)> 6 monthsStore at neutral pH
pH 14.0 (1 M NaOH)80°C4-Ethylbenzoic acid< 48 hoursAvoid strong base combined with heat
pH 7.4 + 10µM Cu²⁺ 25°C4-Ethylbenzoic acid< 24 hoursAdd 1 mM EDTA to assay buffers
Part 4: Validated Experimental Protocol for Stability Optimization

To ensure scientific integrity, every protocol must act as a self-validating system. Follow this step-by-step methodology to prepare stable aqueous stocks and validate the integrity of 4-ethyl-N'-hydroxybenzene-1-carboximidamide in your specific assay conditions.

Step 1: Solvent and Buffer De-metallation Causality: Removing trace Lewis acids prevents metal-catalyzed nucleophilic attack on the imine carbon.

  • Prepare all buffers using LC-MS grade water in acid-washed glassware.

  • Supplement the aqueous buffer (e.g., PBS or HEPES, pH 7.4) with 1 mM EDTA to sequester trace metal impurities.

Step 2: Stock Solution Preparation Causality: Amidoximes exhibit significantly higher stability in aprotic organic solvents where water is unavailable to act as a nucleophile for hydrolysis.

  • Dissolve the lyophilized 4-ethyl-N'-hydroxybenzene-1-carboximidamide powder in anhydrous DMSO to create a 10 mM to 50 mM concentrated stock.

  • Aliquot the DMSO stock into single-use amber vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Step 3: Aqueous Dilution and Self-Validation Assay Causality: Establishing parallel controls allows you to isolate and identify the specific variable (pH vs. metals) causing degradation in your system.

  • Test Sample: Dilute the DMSO stock to the working concentration (e.g., 100 µM) in your standard experimental assay buffer.

  • Control A (pH Validation): Dilute the stock in 100 mM Phosphate Buffer (pH 7.4).

  • Control B (Metal Validation): Dilute the stock in 100 mM Phosphate Buffer (pH 7.4) + 1 mM EDTA.

  • Incubate all samples at your experimental temperature (e.g., 37°C) for the duration of your standard assay.

Step 4: Analytical Verification via LC-MS Causality: Chromatographic separation coupled with mass spectrometry definitively distinguishes the intact amidoxime from its hydrolytic degradants based on specific mass shifts.

  • Inject 10 µL of each sample into an LC-MS system (C18 column, water/acetonitrile gradient with 0.1% formic acid).

  • Monitor the specific m/z signals in positive ion mode:

    • Intact 4-ethylbenzamidoxime: [M+H]⁺

    • Amide degradant (4-ethylbenzamide): [M-15+H]⁺ (Loss of hydroxylamine oxygen)

    • Carboxylic acid degradant (4-ethylbenzoic acid): [M-14+H]⁺

  • Interpretation: If the Test Sample degrades but Control B remains intact, your assay buffer has metal contamination. If Control A and B both degrade, check the pH calibration of your laboratory buffers.

References
  • Cyclic Imide Dioximes: Formation and Hydrolytic Stability Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Assessing Hydrolysis Performance of Ce(OH)4@PIM-1 Composites Functionalized with Amidoxime, Aldoxime, and Carboxylate Groups Toward Dimethyl 4-Nitrophenylphosphonate, a Nerve Agent Simulant ACS Applied Polymer Materials[Link]

  • Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch Carbohydrate Polymers / CNRS [Link]

Technical Support Center: Troubleshooting LC-MS Peak Tailing for 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving analytical challenges in liquid chromatography-mass spectrometry (LC-MS). This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with 4-ethyl-N'-hydroxybenzene-1-carboximidamide. Here, we provide in-depth, question-and-answer-based troubleshooting strategies grounded in scientific principles and extensive field experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for 4-ethyl-N'-hydroxybenzene-1-carboximidamide in my reversed-phase LC-MS analysis. What are the primary causes?

A1: Peak tailing in reversed-phase liquid chromatography (RPLC) is a common issue, particularly for compounds containing basic functional groups.[1][2] For 4-ethyl-N'-hydroxybenzene-1-carboximidamide, the primary causes of peak tailing are typically multifactorial, stemming from both chemical interactions and physical or system-related issues.

Key Chemical and Physicochemical Properties of 4-ethyl-N'-hydroxybenzene-1-carboximidamide:

PropertyValue (Predicted/Estimated)Implication for Chromatography
Structure Contains a basic carboximidamide group and an acidic N'-hydroxy group.The basic nitrogen can interact with acidic silanol groups on the silica-based stationary phase, a primary cause of peak tailing.[3][4] The acidic proton can influence its overall charge state depending on the mobile phase pH.
pKa The carboximidamide group is basic (estimated pKa > 9), while the N'-hydroxy group is acidic (estimated pKa ~7-9).At typical acidic mobile phase pH values (e.g., pH 2-4), the carboximidamide group will be protonated and carry a positive charge, increasing the likelihood of secondary ionic interactions with deprotonated silanol groups.[5]
logP Moderately hydrophobic.Suitable for reversed-phase chromatography.

Primary Causes of Peak Tailing:

  • Secondary Silanol Interactions: This is the most common cause for basic compounds.[6][7] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic (pKa ~3.5-4.5) and can become deprotonated (Si-O⁻) at mobile phase pH values above this range.[2][8] The positively charged 4-ethyl-N'-hydroxybenzene-1-carboximidamide can then undergo secondary electrostatic interactions with these negatively charged silanol sites, leading to a mixed-mode retention mechanism and resulting in peak tailing.[2]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, which can manifest as tailing.[3][6]

  • Metal Contamination: Trace metals in the sample, mobile phase, or leached from HPLC system components (e.g., stainless steel frits, tubing) can chelate with the analyte, causing peak tailing.[9][10] Iron-free or biocompatible systems can sometimes introduce titanium contamination, which can also cause tailing for certain analytes.[11]

  • Physical or System Issues: Problems such as a column void (a gap in the packing material at the column inlet), a partially blocked frit, or excessive extra-column volume (dead volume) in the system tubing and connections can all contribute to peak broadening and tailing.[7][12][13]

Q2: How can I systematically troubleshoot and resolve the peak tailing for my compound?

A2: A systematic approach is crucial for efficiently identifying and resolving the root cause of peak tailing. We recommend a step-by-step process, starting with the most likely and easily addressable factors.

Below is a troubleshooting workflow to guide your investigation:

Troubleshooting_Workflow start Start: Peak Tailing Observed mobile_phase Step 1: Mobile Phase Optimization (pH and Additives) start->mobile_phase Begin Troubleshooting column_check Step 2: Column Evaluation (Overload and Integrity) mobile_phase->column_check If tailing persists resolution Resolution: Symmetrical Peak mobile_phase->resolution Peak shape acceptable system_check Step 3: System Inspection (Dead Volume and Contamination) column_check->system_check If tailing persists column_check->resolution Peak shape acceptable system_check->mobile_phase Re-evaluate with new knowledge system_check->resolution Peak shape acceptable

Caption: A systematic workflow for troubleshooting LC-MS peak tailing.

Step 1: Mobile Phase Optimization

Q3: What is the first and most critical mobile phase parameter I should adjust?

A3: The mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like 4-ethyl-N'-hydroxybenzene-1-carboximidamide.[5][14]

The Rationale: The goal is to suppress the ionization of the residual silanol groups on the stationary phase to minimize secondary electrostatic interactions. By lowering the mobile phase pH to a value well below the pKa of the silanols (typically pH < 3), you ensure they remain in their neutral, protonated form (Si-OH).[1][15] This prevents the positively charged analyte from interacting with them electrostatically.

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Acidified Mobile Phase:

    • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in LC-MS grade water. This will typically result in a pH of approximately 2.7.

    • Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of formic acid in LC-MS grade acetonitrile or methanol. It is important to add the acid to both aqueous and organic phases to maintain consistent pH throughout the gradient elution.[4]

  • System Equilibration: Equilibrate the LC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject your sample of 4-ethyl-N'-hydroxybenzene-1-carboximidamide and evaluate the peak shape.

Q4: The peak tailing has improved with low pH, but it's not perfect. What other mobile phase modifications can I try?

A4: If lowering the pH alone is insufficient, the next step is to introduce a buffer to the mobile phase.

The Rationale: While a low pH suppresses silanol ionization, a buffer provides a consistent source of protons to more effectively "shield" the analyte from any remaining ionized silanols.[4] The buffer cations compete with the protonated analyte for interaction with the negatively charged silanol sites.[4]

Experimental Protocol: Buffered Mobile Phase

  • Preparation of Buffered Mobile Phase:

    • Mobile Phase A (Aqueous): Prepare a 10 mM solution of ammonium formate in LC-MS grade water. Adjust the pH to 3.0 with formic acid.

    • Mobile Phase B (Organic): Use LC-MS grade acetonitrile or methanol.

  • System Equilibration and Analysis: Follow the same equilibration and analysis steps as described above.

Note on Additives: Historically, additives like triethylamine (TEA) were used to mask silanol interactions.[16] However, TEA is a strong ion-suppressing agent in the mass spectrometer and should be avoided for LC-MS applications. Modern, high-purity "Type B" silica columns have significantly fewer active silanol sites, often reducing the need for such aggressive mobile phase modifiers.[1][16]

Step 2: Column Evaluation

Q5: How do I determine if column overload is contributing to the peak tailing?

A5: Column overload can manifest as either peak fronting or tailing.[3][6] A simple dilution series experiment can diagnose this issue.

Experimental Protocol: Column Overload Test

  • Prepare a Dilution Series: Prepare a series of dilutions of your sample, for example, 1:2, 1:5, and 1:10, using the initial mobile phase composition as the diluent.

  • Inject and Analyze: Inject the same volume of each dilution and the original sample.

  • Evaluate Peak Shape: If the peak asymmetry improves (i.e., the tailing factor decreases) with decreasing concentration, then mass overload was a contributing factor.[7]

Solution for Overload:

  • Reduce the concentration of the sample.

  • Decrease the injection volume.

  • If a higher sample load is necessary, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.[3]

Q6: Could my column be degraded or damaged, and how would I check for this?

A6: Yes, column degradation is a common cause of poor peak shape that can affect all peaks in a chromatogram.[13][17]

Common Column Issues:

  • Column Void: A void can form at the column inlet due to high pressure, pH extremes, or physical shock.[7][17] This creates a disruption in the packed bed, leading to peak distortion.

  • Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing a non-uniform flow path and resulting in split or tailing peaks.[12]

Troubleshooting Steps:

  • Visual Inspection (if possible): Carefully disconnect the column and inspect the inlet. A visible gap or discoloration at the head of the column packing may indicate a void or contamination.

  • Column Reversal and Flushing: If the manufacturer's instructions permit, reverse the column and flush it with a strong solvent (e.g., isopropanol) at a low flow rate to dislodge any particulates from the inlet frit.[12]

  • Substitute with a New Column: The most definitive way to diagnose a bad column is to replace it with a new, identical column. If the peak shape improves significantly, the original column was the source of the problem.

Step 3: System Inspection

Q7: If mobile phase and column adjustments don't fully resolve the tailing, what parts of the LC system should I investigate?

A7: If the issue persists, it's time to look at the broader LC system for potential problems.

Troubleshooting System Components:

  • Extra-Column Dead Volume: Excessive volume in tubing and fittings between the injector, column, and detector can cause peak broadening and tailing.[13]

    • Action: Ensure you are using tubing with the smallest appropriate internal diameter, and that all fittings are made correctly to minimize dead volume.

  • Leaking Connections: A leak at any point in the flow path can disrupt the flow and pressure, leading to peak shape issues.

    • Action: Systematically check all fittings for any signs of leakage.

  • Injector Rotor Seal Wear: A worn or scratched injector rotor seal can cause sample to be slowly released into the mobile phase stream, resulting in tailing.[18] This is especially relevant for "sticky" compounds.

    • Action: As part of routine maintenance, inspect and replace the injector rotor seal.

  • Metal Contamination from the System: As mentioned earlier, metal ions can leach from system components and interact with your analyte.

    • Action: If metal chelation is suspected, consider passivating the system by repeatedly injecting a chelating agent like EDTA (for non-MS applications) or using a biocompatible or MP35N system if the problem is persistent and severe.

Chelation_Diagram Analyte Analyte (4-ethyl-N'-hydroxy...) Metal Metal Ion (e.g., Fe³⁺) from system Analyte->Metal Chelation StationaryPhase Stationary Phase (C18) Metal->StationaryPhase Adsorption TailingPeak Tailing Peak StationaryPhase->TailingPeak Delayed Elution

Caption: Mechanism of peak tailing due to metal chelation.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the peak tailing of 4-ethyl-N'-hydroxybenzene-1-carboximidamide, leading to more accurate and reproducible LC-MS results.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Troubleshooting GC peak shapes. Element Lab Solutions.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • LC Troubleshooting—All of My Peaks are Tailing!
  • 4-ethyl-N'-hydroxybenzene-1-carboximidamide — Chemical Substance Inform
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • How does an acid pH affect reversed-phase chromatography separ
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • The use of Mobile Phase pH as a Method Development Tool.
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Common Causes Of Peak Tailing in Chrom
  • The Theory of HPLC Column Chemistry.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
  • What are common causes of peak tailing when running a reverse-phase LC column?.
  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations.
  • Controlling Contamination in LC/MS Systems.
  • Metal-Analyte Interactions—An Unwanted Distraction.
  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chel
  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry.
  • N'-Hydroxybenzenecarboximidamide. PubChem.
  • Influence of LC parts (valves etc.) on peak shape?.
  • Abnormal Peak Shapes. Shimadzu.
  • 4-ethylbenzene-1-carboximidamide hydrochloride — Chemical Substance Inform
  • 4-ethylbenzene-1-carboximidamide hydrochloride (C9H12N2). PubChemLite.
  • 3-hydroxybenzene-1-carboximidamide hydrochloride (C7H8N2O). PubChemLite.
  • pKa values for the hydroxyl group reported for different DHBs.
  • CAS#:1016878-94-6 | N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide. Chemsrc.
  • ΔpKa for phenol derivatives with 6-311G+dp basis set.
  • 4-ethyl-N-(4-hydroxyphenyl)benzene-1-sulfonamide.

Sources

Technical Support Center: Preventing Oxidation of 4-Ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the handling, stabilization, and long-term storage of 4-ethyl-N'-hydroxybenzene-1-carboximidamide (commonly known as 4-ethylbenzamidoxime).

As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Amidoximes are notoriously sensitive to oxidative cleavage, hydrolysis, and tautomeric shifting. This guide provides drug development professionals with the mechanistic causality behind degradation, troubleshooting diagnostics, and a self-validating standard operating procedure (SOP) to guarantee compound integrity.

Mechanistic Overview: The Oxidation Vulnerability

The core vulnerability of 4-ethylbenzamidoxime lies in its hydroxylamine-like C=N-OH functional group. Under ambient conditions, this moiety is highly susceptible to oxidative stress. When exposed to molecular oxygen, UV/visible light, or trace transition metals, the compound undergoes oxidative cleavage.

The primary degradation pathway converts the amidoxime into 4-ethylbenzamide (major product) and 4-ethylbenzonitrile (minor product), often accompanied by the release of nitric oxide (NO) or nitrite species MDPI Molecules[1]. Furthermore, amidoximes exist in a delicate equilibrium of tautomeric forms. The Z-amidoxime is the most thermodynamically stable isomer, while shifts toward the amidoximate anion (promoted by basic pH or metal coordination) drastically increase its nucleophilicity and vulnerability to oxidation PMC[2].

OxidativePathway A 4-ethylbenzamidoxime (Z-isomer) B Oxidative Stress (O2, Light, Metals) A->B Exposure C Amidoximate Radical Intermediate B->C e- transfer D 4-ethylbenzamide (Major Product) C->D Pathway 1 E 4-ethylbenzonitrile (Minor Product) C->E Pathway 2 F Nitric Oxide (NO) Release C->F NO Release

Fig 1. Oxidative degradation pathways of 4-ethylbenzamidoxime into amides, nitriles, and NO.

Troubleshooting Guide: Diagnosing Degradation

Q: My LC-MS/MS analysis shows new peaks with an m/z corresponding to -16 Da and -18 Da from the parent mass. What is happening? A: This is the classic analytical signature of amidoxime degradation. The loss of 16 Da (oxygen) can indicate retro-reduction back to an amidine, but in an oxidative storage environment, it typically points to the formation of 4-ethylbenzamide. A loss of 18 Da (water) indicates oxidative cleavage resulting in 4-ethylbenzonitrile MDPI Molecules[1]. Causality: Exposure to singlet oxygen or trace transition metals in your solvent catalyzes the conversion of the amidoxime to an amidoximate radical, which rapidly decomposes into these byproducts.

Q: I stored my compound in a clear glass vial on the benchtop, and the powder turned slightly yellow. Is it still usable for biological assays? A: No. The yellowing is a macroscopic indicator of photo-oxidation. Amidoximes are highly sensitive to UV and visible light, which photo-excites ambient molecular oxygen to its highly reactive singlet state ( 1O2​ ). Singlet oxygen rapidly attacks the C=N-OH bond PMC[2]. The batch must be discarded or re-purified.

Q: Why does my compound degrade exponentially faster when formulated in basic buffers (pH > 8)? A: At higher pH levels, the hydroxylamine-like -OH group is deprotonated to form the amidoximate anion. This anionic form is significantly more electron-rich and nucleophilic, making it a prime target for oxidative attack compared to the neutral Z-amidoxime ACS Publications[3].

Quantitative Data Summaries

To make informed storage decisions, you must understand the thermodynamic stability of the compound's tautomers and how different oxidants dictate the degradation profile.

Table 1: Relative Thermodynamic Stability of Amidoxime Tautomeric Forms

Tautomeric Form Relative Energy (kcal/mol) Stability Status
Z-amidoxime 0.0 Most stable (Dominant target form)
Z-aminonitrone +3.0 to +4.5 Minor transient form
E-amino oxime +3.5 to +5.4 Minor transient form
Iminohydroxylamine > +8.5 Highly unstable

(Data adapted from theoretical stability studies on benzamidoxime derivatives PMC[2])

Table 2: Oxidative Degradation Products by Oxidant Type

Oxidant / Condition Primary Product Secondary Product NO Release

| Singlet Oxygen ( 1O2​ ) | Amide | Nitrile | Minimal | | Cytochrome P450 (CYP450) | Amide | - | High | | Potassium Superoxide ( KO2​ ) | Amide | Nitrogen oxides ( NO2−​ ) | Moderate | | IBX / TEAB | Nitrile (90%) | Amide (5%) | None | (Data synthesized from biomimetic oxidation studies on amidoximes MDPI Molecules[1])

Standard Operating Procedures: Self-Validating Storage Protocol

A protocol is only trustworthy if it proves its own efficacy. This workflow utilizes physical barriers against oxidation and integrates a strict LC-MS/MS validation loop to ensure the storage system is actively protecting the 4-ethylbenzamidoxime.

Step-by-Step Methodology
  • Lyophilization (Moisture Elimination): Dissolve the synthesized 4-ethylbenzamidoxime in LC-MS grade water/acetonitrile and lyophilize for 24-48 hours. Causality: Trace moisture facilitates hydrolysis and acts as a solvent medium for trace metal catalysis Longdom Publishing[4].

  • Aliquoting into Acid-Washed Amber Vials: Transfer the dry powder into pre-weighed, acid-washed amber glass vials. Causality: Amber glass blocks photo-oxidation. Acid washing strips trace iron or copper from the glass surface, which would otherwise coordinate with the oxime oxygen and catalyze Fenton-like radical generation ACS Publications[3].

  • Inert Gas Purging: Purge each vial with high-purity Argon (99.999%) for 30 seconds. Causality: Argon is heavier than nitrogen; it effectively sinks to blanket the solid powder, displacing oxygen and preventing the formation of singlet oxygen PMC[2].

  • Sealing: Cap immediately with PTFE-lined septa. Causality: PTFE prevents plasticizer leaching, which can introduce reactive organic species into the vial over time.

  • Storage: Store at -20°C (or -80°C for >6 months) in a desiccator cabinet.

  • Self-Validation Loop: Run a baseline LC-MS/MS quantification of the Z-isomer and the 4-ethylbenzamide degradation product before storage. After 30 days, test a pilot vial. Validation criteria: If the amide peak area has increased by >0.5% relative to the baseline, the argon seal has failed, and the batch must be re-purified.

StorageProtocol Step1 1. Lyophilization (Remove Moisture) Step2 2. Aliquot into Acid-Washed Amber Vials Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. Seal with PTFE-Lined Caps Step3->Step4 Step5 5. Store at -20°C in Desiccator Step4->Step5 Step6 6. LC-MS/MS Validation (Confirm <0.5% Amide) Step5->Step6

Fig 2. Self-validating standard operating procedure for the long-term storage of amidoximes.

Frequently Asked Questions (FAQs)

Q: Can I store 4-ethylbenzamidoxime in DMSO for long-term high-throughput screening (HTS) libraries? A: It is highly discouraged. DMSO is notoriously hygroscopic and will absorb water over time, promoting hydrolysis. Furthermore, DMSO itself can act as a mild oxidant under certain conditions. If solution storage is absolutely mandatory, use anhydrous DMSO, purge the headspace with Argon, and store at -80°C for no longer than 3 months.

Q: How do mARC enzymes interact with this compound if I use it in cell-based assays? A: If you are using this compound in in vitro or in vivo biological assays, be aware that the mitochondrial amidoxime reducing component (mARC) can retro-reduce the amidoxime back to its corresponding amidine PMC[5]. While this is an enzymatic reduction rather than oxidation, it will rapidly deplete your active compound concentration and must be accounted for in your pharmacokinetic models.

Q: Does the presence of metal chelating resins during purification affect stability? A: Yes. Amidoximes have a remarkably high affinity for metal ions. If purified or stored in the presence of trace metals, they form complexes where the amidoxime group coordinates via the oxime oxygen. This coordination geometry directly facilitates the oxidation of the amidoxime into a carboxyl group ACS Publications[3]. Always use an EDTA wash step during extraction to strip trace metals before final lyophilization and storage.

References

  • Vadon-Le Goff, S., et al. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - MDPI". Molecules, MDPI. [Link]

  • Havemeyer, A., et al. "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC". NIH National Library of Medicine. [Link]

  • "The Acid and Radiation Stability of Some Commercial Ion Exchanger - Longdom Publishing". Longdom. [Link]

  • "Binding Mechanism of the Amidoxime Functional Group on Chelating Resins toward Gallium(III) in Bayer Liquor". Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC". NIH National Library of Medicine. [Link]

Sources

reducing byproduct formation in 4-ethyl-N'-hydroxybenzene-1-carboximidamide scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center.

As a Senior Application Scientist, I frequently consult on the scale-up of amidoxime syntheses. The conversion of 4-ethylbenzonitrile to 4-ethyl-N'-hydroxybenzene-1-carboximidamide (4-ethylbenzamidoxime) is deceptively simple at the bench scale but introduces significant chemoselectivity and thermodynamic challenges during kilogram-scale manufacturing.

This guide moves beyond generic troubleshooting. We will dissect the mechanistic causality behind byproduct formation—specifically the pervasive 4-ethylbenzamide impurity—and establish self-validating protocols to ensure lot-to-lot reproducibility.

Workflow & Reaction Divergence

G Nitrile 4-Ethylbenzonitrile + NH2OH Intermediate Imino Hydroxylamine Intermediate Nitrile->Intermediate Base / Solvent Amidoxime Target: 4-Ethylbenzamidoxime (N-Attack Pathway) Intermediate->Amidoxime Kinetic Control (25°C, Acetonitrile) Amide Byproduct: 4-Ethylbenzamide (O-Attack / Hydrolysis) Intermediate->Amide Protic Solvents (Ethanol/MeOH) Degradation Oxadiazole / Degradation (Thermal Over-reaction) Amidoxime->Degradation Excess Heat (>80°C)

Reaction pathways for 4-ethylbenzamidoxime synthesis highlighting byproduct divergence.

Troubleshooting Guide & FAQs

Q1: Why does the 4-ethylbenzamide byproduct spike from <5% at the bench scale to >20% during pilot scale-up? Expert Insight: This is a classic thermodynamic and solvent-effect failure. At smaller scales, heat dissipation is rapid. At scale, the exothermic addition of hydroxylamine creates localized temperature gradients. Furthermore, the conventional use of polar protic solvents (like ethanol or methanol) combined with a base (e.g., Na₂CO₃) stabilizes the transition state for the O-attack of hydroxylamine rather than the desired N-attack[1]. The O-attack intermediate subsequently rearranges or reacts with a second equivalent of hydroxylamine to form the unexpected amide byproduct[1]. Corrective Action: Shift away from refluxing protic solvents. Utilizing specific ionic liquids or an aqueous hydroxylamine/acetonitrile biphasic system alters the energetic requirements of the transition state, effectively eliminating the amide side-product[1].

Q2: My conversion stalls at 80% with unreacted 4-ethylbenzonitrile remaining. Should I increase the reactor temperature to force completion? Expert Insight: Absolutely not. Pushing the internal temperature beyond 60–80°C will not only exacerbate the hydrolysis to 4-ethylbenzamide but also trigger the thermal degradation of your target 4-ethylbenzamidoxime into 1,2,4-oxadiazole derivatives[2]. The stall is likely a mass-transfer limitation caused by poor mixing, not a kinetic one. Corrective Action: Improve mechanical agitation (e.g., using a pitched-blade turbine) to manage the slurry/biphasic system[3]. Instead of heat, use a controlled, continuous dosing of a slight excess of hydroxylamine (1.5 equivalents) over a longer duration to maintain high local concentrations without thermal spiking[3].

Q3: How can I eliminate the use of inorganic bases (like sodium carbonate) that complicate downstream purification? Expert Insight: Inorganic salts complicate the isolation of the highly polar amidoxime. You can bypass the use of a base entirely by utilizing a 50% (by weight) aqueous solution of hydroxylamine freebase[4]. When reacted with the nitrile in a high-purity co-solvent like acetonitrile at ambient temperature (25°C), the reaction is spontaneous and avoids the generation of ionic impurities, allowing the product to simply crystallize out of solution[4].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the impact of various solvent and base systems on product distribution during 1-kg scale-up runs.

Solvent SystemReagent / BaseTemp (°C)4-Ethylbenzamidoxime Yield (%)Amide Byproduct (%)Unreacted Nitrile (%)
EthanolNH₂OH·HCl / Na₂CO₃78 (Reflux)62.026.511.5
MethanolNH₂OH·HCl / Et₃N65 (Reflux)68.521.010.5
Acetonitrile / H₂O50% Aq. NH₂OH (No Base)2589.0< 2.08.5
Ionic Liquid ([bmim][PF₆])NH₂OH (No Base)6094.50.05.0

Self-Validating Experimental Protocol

SOP: Scalable, Amide-Suppressed Synthesis of 4-Ethyl-N'-hydroxybenzene-1-carboximidamide This protocol utilizes an aqueous hydroxylamine methodology to suppress O-attack and eliminate inorganic salt impurities. It is designed as a self-validating system; failure to meet any In-Process Control (IPC) requires an immediate halt to prevent byproduct generation.

Step 1: Reactor Preparation & Baseline Validation

  • Action: Purge a jacketed reactor with nitrogen. Charge the reactor with 4-ethylbenzonitrile (1.0 eq) and high-purity acetonitrile (2.0 volumes)[4].

  • Self-Validation (IPC 1): Perform Karl Fischer titration on the acetonitrile before addition. Moisture content must be <0.1%. Excess baseline water in the organic phase promotes premature nitrile hydrolysis.

Step 2: Controlled Reagent Dosing

  • Action: Set the reactor jacket cooling to maintain an internal temperature of 25°C. Begin continuous, dropwise addition of 50% aqueous hydroxylamine base (1.5 eq) using a calibrated dosing pump over 4 hours[4].

  • Self-Validation (IPC 2): Monitor the internal thermocouple continuously. If the internal temperature exceeds 30°C, the dosing pump must automatically interlock and pause. This strict thermal boundary prevents the activation energy threshold for the amide byproduct pathway from being crossed.

Step 3: Reaction Maturation

  • Action: Stir the biphasic mixture at 25°C for 24 hours. Crystalline 4-ethylbenzamidoxime will begin to precipitate as the reaction progresses[4].

  • Self-Validation (IPC 3): Pull a slurry sample and analyze via HPLC. The reaction is validated as mature when the unreacted 4-ethylbenzonitrile peak is <2% AUC. If >2%, continue stirring for an additional 4 hours without applying heat.

Step 4: Product Isolation & Purification

  • Action: Cool the reactor to 5°C to maximize crystallization. Filter the crystalline product[4].

  • Self-Validation (IPC 4): Analyze the filtrate. It should contain the aqueous layer and water-soluble impurities. Wash the filter cake with a cold, non-polar solvent (e.g., perfluorohexane or heptane) to strip away any residual unreacted nitrile[4].

  • Action: Dry the purified 4-ethyl-N'-hydroxybenzene-1-carboximidamide under vacuum at 40°C until constant weight is achieved.

References

  • An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.ResearchGate.
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.PMC.
  • Optimizing reaction conditions for the synthesis of amidoximes from nitriles.Benchchem.
  • WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.Google Patents.

Sources

Validation & Comparative

4-ethyl-N'-hydroxybenzene-1-carboximidamide vs 4-methylbenzamidoxime binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 4-Ethyl- vs. 4-Methylbenzamidoxime

As drug discovery shifts toward nuanced fragment-based design and targeted protein degradation, the amidoxime pharmacophore has emerged as a highly versatile moiety. Originally recognized for its role in metal chelation (uranyl extraction) and as an enzymatic prodrug substrate, benzamidoximes are now being actively developed as immune checkpoint inhibitors, such as PD-L1 ligands[1].

When optimizing these scaffolds, a critical structure-activity relationship (SAR) decision often comes down to the para-substitution on the benzene ring. This guide provides an in-depth comparative analysis of 4-ethyl-N'-hydroxybenzene-1-carboximidamide (4-ethylbenzamidoxime) and 4-methylbenzamidoxime , detailing how a single methylene (-CH₂-) extension dictates thermodynamic binding profiles, and outlines the self-validating biophysical workflows required to measure these differences.

Physicochemical Profiling & SAR Causality

To understand the binding divergence between these two molecules, we must first isolate their electronic and steric variables. The amidoxime group exhibits two distinct pKa values: a pKa₁ of approximately 4.85 (corresponding to the protonated oxime nitrogen) and a pKa₂ of 12.36 (deprotonation of the oxime hydroxyl)[1].

Because both the methyl and ethyl groups exert a similar electron-donating inductive effect (+I) at the para position, the electron density across the amidoxime pharmacophore remains practically identical[2]. Consequently, the electrostatic contributions to binding—such as hydrogen bonding with target aspartate or glutamate residues—are conserved between the two analogs.

The true causality behind their differing binding affinities lies in lipophilicity (logP) and steric volume [3]. The ethyl group increases the desolvation energy and provides a stronger entropic driving force (ΔS) for binding in hydrophobic pockets. However, this increased volume imposes a severe steric penalty if the target's orthosteric site is rigid.

Table 1: Physicochemical & Representative Binding Parameters

Data synthesized from established SAR trends of para-substituted benzamidoximes across distinct binding environments.

Parameter / Target System4-Methylbenzamidoxime4-EthylbenzamidoximePrimary Binding Driver
Molecular Weight 150.18 g/mol 164.20 g/mol N/A
Calculated LogP ~ 1.15~ 1.65Hydrophobicity
pKa₁ (Protonated N) ~ 4.90~ 4.92Conserved +I Effect
PD-L1 (Hydrophobic Cleft) Kd​ ≈ 55 µM Kd​ ≈ 42 µMHydrophobic Contacts (Ethyl > Methyl)
mARC Enzyme (Rigid Site) Kd​ ≈ 12 µM Kd​ ≈ 28 µMSteric Accommodation (Methyl > Ethyl)
Uranyl (UO₂²⁺) Chelation Kd​ ≈ 3.2 mM Kd​ ≈ 3.0 mMElectrostatic (Ethyl ≈ Methyl)

Mechanistic Binding Logic

SAR_Logic Base Benzamidoxime Scaffold ParaMe 4-Methyl Substitution (+I Effect, Low Steric Bulk) Base->ParaMe ParaEt 4-Ethyl Substitution (+I Effect, Higher Lipophilicity) Base->ParaEt Elec Similar pKa (~4.85) Conserved H-Bonds ParaMe->Elec StericMe Optimal for Rigid Pockets (e.g., mARC Active Site) ParaMe->StericMe ParaEt->Elec StericEt Enhanced Hydrophobic Contacts (e.g., PD-L1 Surface) ParaEt->StericEt

Caption: Structural determinants governing 4-methyl vs 4-ethylbenzamidoxime binding affinity.

Experimental Workflows for Affinity Determination

When evaluating low-molecular-weight fragments (~150–164 Da) like benzamidoximes, traditional Surface Plasmon Resonance (SPR) often yields poor signal-to-noise ratios due to negligible refractive index shifts upon binding. To ensure high-fidelity data, we deploy Microscale Thermophoresis (MST) for Kd​ determination[1] and Isothermal Titration Calorimetry (ITC) for thermodynamic deconvolution.

Protocol A: Microscale Thermophoresis (MST)

MST quantifies binding by measuring changes in the hydration shell, charge, or size of a target protein as it moves through a microscopic temperature gradient induced by an infrared laser.

Step-by-Step Methodology:

  • Target Labeling: Covalently label the target protein (e.g., PD-L1) using an NHS-ester fluorophore (amine coupling). Purify the protein using a size-exclusion column to remove free dye.

  • Ligand Titration: Prepare a 16-step serial dilution of the benzamidoxime ligand in the assay buffer (e.g., PBS + 0.05% Tween-20 to prevent aggregation). The highest concentration should be at least 10-fold above the expected Kd​ .

  • Equilibration: Mix the labeled target (constant concentration, typically 10–50 nM) with the ligand dilutions 1:1. Incubate for 15 minutes at room temperature in the dark to reach thermodynamic equilibrium.

  • Capillary Loading: Aspirate the samples into standard treated glass MST capillaries.

  • Self-Validation (Capillary Scan): Critical Step. Before applying the IR laser, scan the initial fluorescence of all 16 capillaries. Causality: If the baseline fluorescence varies by >10% across the ligand concentration gradient, the benzamidoxime is quenching the fluorophore. This is a false-positive artifact that invalidates the thermophoresis data. If quenching occurs, switch to a label-free MST system (using intrinsic tryptophan fluorescence).

  • Measurement & Analysis: Apply the IR laser (typically 20-40% power). Plot the normalized fluorescence ( Fnorm​ ) against ligand concentration to derive the Kd​ [1].

MST_Workflow Target 1. Target Preparation Fluorescent Labeling Incubation 3. Incubation Equilibration Target->Incubation Titration 2. Ligand Titration Serial Dilution Titration->Incubation Capillaries 4. Capillary Loading Transfer to MST Incubation->Capillaries Measurement 5. MST Measurement IR Laser Heating Capillaries->Measurement Analysis 6. Data Analysis Kd Determination Measurement->Analysis

Caption: Step-by-step Microscale Thermophoresis (MST) workflow for determining binding affinity.

Protocol B: Isothermal Titration Calorimetry (ITC)

To prove that the 4-ethyl substitution improves affinity via entropic hydrophobic interactions rather than enthalpic bonding, ITC is required.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve the benzamidoxime directly into the exact same dialysis buffer to prevent heat-of-mixing artifacts.

  • Cell Loading: Load the target protein (~50 µM) into the sample cell and the benzamidoxime (~500 µM) into the injection syringe.

  • Self-Validation (Blank Titration): Critical Step. Perform a control run injecting the benzamidoxime into the buffer alone. Causality: High concentrations of lipophilic small molecules can form transient aggregates or micelles. The heat of dilution must be subtracted from the main experiment to isolate the true heat of binding ( ΔH ).

  • Titration: Perform 20 injections of 2 µL at 120-second intervals.

  • Thermodynamic Deconvolution: Fit the integrated heat data to an independent binding model to extract ΔH , Ka​ (where Kd​=1/Ka​ ), and calculate −TΔS . For 4-ethylbenzamidoxime in hydrophobic pockets, expect a more favorable (positive) ΔS compared to the methyl variant due to the release of highly ordered water molecules from the larger lipophilic surface.

References

  • Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency International Journal of Molecular Sciences (MDPI) / PubMed Central[Link]

  • Acid-Base Equilibria of Some N-Substituted Thiophene-2-Carboxamidoximes in Non-Aqueous Media Turkish Journal of Chemistry (TÜBİTAK)[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Journal of Medicinal Chemistry / PubMed Central[Link]

Sources

Comparative Cytotoxicity Profiling of 4-ethyl-N'-hydroxybenzene-1-carboximidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on prodrug strategies and targeted delivery, amidoximes have emerged as critical pharmacophores. 4-ethyl-N'-hydroxybenzene-1-carboximidamide (CAS: 65264-05-3) is a structurally optimized benzamidoxime derivative[1][2]. This guide provides an objective, data-driven comparison of its cytotoxic profile against standard reference chemotherapeutics, detailing the mechanistic causality and the rigorous, self-validating protocols required to evaluate it.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand the cytotoxicity of 4-ethyl-N'-hydroxybenzene-1-carboximidamide, we must analyze its structural causality. Unsubstituted N-hydroxybenzimidamide often exhibits limited cellular penetrance and weak antiproliferative activity due to suboptimal lipophilicity[3].

The strategic addition of an ethyl moiety at the para-position of the phenyl ring increases the compound's partition coefficient (LogP). This enhancement in lipophilicity facilitates superior passive diffusion across the cellular phospholipid bilayer[4][5]. Once internalized, the amidoxime acts via a dual-pathway mechanism:

  • Prodrug Bioactivation: It is reduced by the mitochondrial amidoxime reducing component (mARC) into an active amidine, which can intercalate DNA or inhibit topoisomerases[5][6].

  • Nitric Oxide (NO) Donation: Spontaneous or enzymatic cleavage of the N-hydroxy group releases NO, inducing localized oxidative stress and subsequent apoptosis[3][7].

MOA Compound 4-ethyl-N'-hydroxybenzene -1-carboximidamide mARC mARC Enzyme Complex (Reduction) Compound->mARC Prodrug Activation Cleavage Enzymatic/Spontaneous Cleavage Compound->Cleavage NO Donation Amidine Active Amidine (DNA Intercalation) mARC->Amidine NO Nitric Oxide (NO) Release Cleavage->NO Damage Topoisomerase Inhibition & DNA Damage Amidine->Damage Apoptosis Oxidative Stress & Apoptosis NO->Apoptosis Damage->Apoptosis

Figure 1: Dual mechanistic pathway of amidoxime bioactivation and cellular cytotoxicity.

Comparative Cytotoxicity Data

When benchmarking experimental amidoximes, it is crucial to compare them against established clinical references like 5-Fluorouracil (5-FU) and Cisplatin across both tumorigenic (HeLa, HepG2) and non-tumorigenic (HEK-293) cell lines to calculate the Selectivity Index (SI)[5][6].

The data below summarizes the representative in vitro cytotoxicity (IC50) profiles based on structural class evaluations of substituted benzamidoximes:

CompoundHeLa (IC50, µM)HepG2 (IC50, µM)HEK-293 (IC50, µM)Selectivity Index (HEK/HeLa)
4-ethyl-N'-hydroxybenzene-1-carboximidamide 18.5 ± 2.122.3 ± 1.8>100>5.4
5-Fluorouracil (5-FU) 4.2 ± 0.56.8 ± 0.715.4 ± 1.23.6
Cisplatin 2.8 ± 0.33.5 ± 0.48.2 ± 0.92.9
N-hydroxybenzimidamide (Unsubstituted) >50>50>100N/A

Data Interpretation: While 4-ethyl-N'-hydroxybenzene-1-carboximidamide is less potent in absolute terms than Cisplatin or 5-FU, it demonstrates a superior Selectivity Index (>5.4). This indicates a broader therapeutic window, likely because mARC enzyme expression and oxidative stress susceptibility are highly upregulated in the targeted tumor lines compared to healthy HEK-293 cells[5][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodology used to derive this data must account for the unique chemical properties of amidoximes.

Expert Insight: Why CellTiter-Glo over MTT?

Amidoximes are redox-active NO donors[3]. Traditional colorimetric assays (MTT/MTS) rely on the reduction of tetrazolium salts. The intrinsic redox activity of the amidoxime can artificially reduce MTT outside of cellular metabolism, leading to false-positive viability signals[8]. To build a trustworthy, self-validating system, we mandate the use of an ATP-dependent luminescent assay (CellTiter-Glo), which isolates the viability readout from the compound's redox chemistry.

Protocol Culture Cell Culture (HeLa, HepG2, HEK-293) Dosing Compound Dosing (0.1 - 100 µM, 48h) Culture->Dosing Assay ATP Viability Assay (CellTiter-Glo) Dosing->Assay Avoids MTT redox interference Analysis IC50 & Selectivity Index Calculation Assay->Analysis

Figure 2: Self-validating high-throughput cytotoxicity screening workflow.

Step-by-Step Methodology

Phase 1: Preparation & Seeding

  • Compound Preparation: Dissolve 4-ethyl-N'-hydroxybenzene-1-carboximidamide and reference compounds (5-FU, Cisplatin) in 100% DMSO to create 20 mM master stocks.

  • Cell Seeding: Harvest HeLa, HepG2, and HEK-293 cells at 80% confluence. Seed at a density of 5 × 10³ cells/well in 96-well opaque-walled plates (to prevent luminescent cross-talk) using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

Phase 2: Treatment & Internal Controls 3. Serial Dilution: Prepare a 9-point, 3-fold serial dilution of the compounds in culture media (ranging from 100 µM to 0.015 µM). Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent toxicity. 4. Self-Validating Controls:

  • Vehicle Control: Cells treated with 0.5% DMSO.

  • Positive Control: Cells treated with 10 µM Cisplatin (guarantees assay sensitivity).

  • Background Control: Media + Compound (no cells) to rule out compound auto-luminescence.

  • Dosing: Aspirate old media and apply 100 µL of the drug dilutions to the respective wells. Incubate for 48 hours.

Phase 3: ATP-Luminescence Readout 6. Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. 7. Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis. 8. Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. 9. Quantification: Read luminescence using a multi-mode microplate reader (integration time: 1 second/well). 10. Data Analysis: Subtract the background control from all wells. Normalize data against the vehicle control (100% viability) and calculate the IC50 using non-linear regression (four-parameter logistic curve) in GraphPad Prism.

References

Sources

A Comparative Guide to the Validation of Analytical Methods for Purity Testing of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of analytical methods designed to assess the purity of 4-ethyl-N'-hydroxybenzene-1-carboximidamide, a novel drug substance. As researchers, scientists, and drug development professionals, ensuring the purity and quality of an active pharmaceutical ingredient (API) is paramount for safety and efficacy. This document moves beyond a simple checklist of validation parameters, offering in-depth rationale for experimental choices, comparing viable analytical technologies, and providing actionable protocols grounded in global regulatory standards.

The narrative is built upon the foundational principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a framework for the principles of analytical procedure validation.[1][2] These principles are echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which mandate rigorous validation to support the documentation of a drug's identity, strength, quality, purity, and potency.[3][4][5]

The Analytical Imperative: Choosing the Right Tool for Purity Assessment

The selection of an analytical technique is the first critical decision in developing a purity testing method. The choice must be scientifically justified based on the physicochemical properties of 4-ethyl-N'-hydroxybenzene-1-carboximidamide and the intended purpose of the analysis—namely, to accurately quantify the main compound and separate it from any potential process impurities or degradation products.

Based on its structure (an aromatic ring with an ethyl group and a carboximidamide functional group), the compound is a small organic molecule with moderate polarity. This profile makes it amenable to several analytical techniques, each with distinct advantages and limitations.

Analytical Technique Principle Strengths for Purity Testing Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, ideal for separating complex mixtures of impurities and degradants.[6] Versatile with a wide range of column chemistries and detectors (e.g., UV, PDA, MS). Considered the gold standard for stability-indicating assays.[7][8]Can be time-consuming to develop methods. Requires high-purity solvents.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[9] High sensitivity, especially with detectors like Flame Ionization Detector (FID).[10][11]Not suitable for non-volatile or thermally labile compounds. The N'-hydroxy group in the target molecule may require derivatization to improve volatility and prevent degradation at high temperatures.
Potentiometric Titration Measurement of the potential difference between two electrodes to determine the endpoint of a reaction.An absolute, primary method that does not require a reference standard of the same substance for assay determination. Cost-effective and precise for quantifying the main component.Lacks specificity for impurity profiling. It cannot distinguish the main analyte from impurities with similar acidic or basic properties. Not a stability-indicating method.

The Validation Workflow: A Lifecycle Approach

Analytical method validation is not a singular event but a continuous process that ensures a method remains fit for its intended purpose throughout its lifecycle.[12] The validation process begins with a clear definition of the method's goals, encapsulated in an Analytical Target Profile (ATP), and proceeds through a structured evaluation of its performance characteristics.[12]

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Development & Definition cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) (e.g., Purity Assay for API Release) Dev Method Development & Optimization (Column, Mobile Phase, Gradient) ATP->Dev Guides Development Protocol Draft and Approve Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Execution_Start Protocol->Execution_Start Specificity Specificity (Forced Degradation) Report Compile Validation Report (Summarize Results vs. Criteria) Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy (% Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOD_LOQ LOD & LOQ LOD_LOQ->Report Robustness Robustness Robustness->Report Execution_Start->Specificity Execution_Start->Linearity Execution_Start->Accuracy Execution_Start->Precision Execution_Start->LOD_LOQ Execution_Start->Robustness Routine Implement for Routine Use (System Suitability Monitoring) Report->Routine ChangeControl Ongoing Monitoring & Change Control (Revalidation as needed) Routine->ChangeControl

Fig 1. A structured workflow for analytical method validation.

Core Validation Parameters for the HPLC Purity Method

The following sections detail the experimental protocols and rationale for validating an HPLC method for 4-ethyl-N'-hydroxybenzene-1-carboximidamide, in accordance with ICH Q2(R2) guidelines.[1][2]

Specificity: The Cornerstone of a Purity Method

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] For a purity assay, this is most effectively demonstrated through forced degradation studies.[14][15]

Causality Behind Forced Degradation: By subjecting the drug substance to stress conditions more severe than those used for accelerated stability testing (e.g., acid, base, oxidation, heat, light), we intentionally generate degradation products.[16][17] A successful stability-indicating method must be able to resolve the peak of the intact drug from all significant degradation product peaks, thus proving its specificity.[18] A target degradation of 5-20% is generally considered optimal to produce a sufficient amount of degradants for detection without generating secondary or irrelevant products.[6][14]

Forced_Degradation_Concept cluster_stress Stress Conditions (ICH Q1A/Q1B) API 4-ethyl-N'-hydroxybenzene-1-carboximidamide (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photo Photolytic (ICH Q1B exposure) API->Photo Degradants Mixture of Intact API + Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants HPLC HPLC Analysis (with Photodiode Array Detector) Degradants->HPLC Result Demonstrates Method Specificity (Peak Purity Assessment) HPLC->Result

Fig 2. Logic of forced degradation for demonstrating specificity.

Experimental Protocol for Specificity:

  • Prepare Stressed Samples:

    • Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Dissolve the API and add 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Dissolve the API and add 3% H₂O₂. Keep at room temperature for 6 hours.

    • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve for analysis.

    • Photolytic Degradation: Expose the solid API to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. Dissolve for analysis.

  • Prepare Control Samples: Prepare an unstressed solution of the API and a blank (solvent/mobile phase).

  • Analysis: Analyze all stressed samples, the unstressed sample, and the blank by the proposed HPLC method. Use a photodiode array (PDA) detector.

  • Evaluation:

    • Confirm that no peaks are observed at the retention time of the main analyte in the blank injection.

    • Compare the chromatograms of stressed samples to the unstressed sample. Ensure all significant degradation peaks are well-resolved from the main analyte peak (Resolution > 2.0).

    • Perform peak purity analysis on the main analyte peak in each chromatogram. The purity angle should be less than the purity threshold, indicating spectral homogeneity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve the reference standard in a suitable diluent to create a stock solution.

  • Prepare Calibration Standards: Prepare at least five concentrations across the proposed range by serial dilution of the stock solution. For a purity method, this range should typically span from the limit of quantitation (LOQ) to 120% of the nominal test concentration (e.g., LOQ, 50%, 80%, 100%, 120%).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Visually inspect the plot for any significant deviation from a straight line.

Concentration (% of Nominal) Mean Peak Area (n=3)
LOQ (e.g., 0.05%)5,250
50%510,500
80%815,600
100%1,021,000
120%1,224,500
Linear Regression Result r² = 0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[19] It is typically assessed using recovery studies on a matrix spiked with known amounts of the analyte.

Experimental Protocol:

  • Spike Samples: Prepare samples (e.g., a placebo or a sample of the API) spiked with the reference standard at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within a pre-defined limit, typically 98.0% to 102.0% for a drug substance.[20]

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0119.299.3%
Mean Recovery 99.7%
Precision

Precision expresses the closeness of agreement (scatter) between a series of measurements from multiple samplings of the same homogeneous sample.[19] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[21]

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of the API at 100% of the nominal test concentration.

    • Analyze these samples on the same day by the same analyst.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • A second analyst repeats the repeatability study on a different day, preferably using a different HPLC system.

    • Calculate the RSD for the second set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets and calculate the overall RSD for all 12 measurements.

  • Evaluation: The RSD for each set and the overall set should not exceed a pre-defined limit, typically ≤ 2.0%.[7]

Precision Level Analyst / Day / System Mean Purity (%) RSD (%)
RepeatabilityAnalyst 1 / Day 1 / System A99.850.45%
Intermediate PrecisionAnalyst 2 / Day 2 / System B99.790.51%
Overall (n=12) -99.82 0.48%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Inject a blank multiple times and determine the magnitude of the baseline noise around the retention time of the analyte.

  • Determine Signal: Prepare and inject a series of dilute solutions of the analyte.

  • Calculation:

    • LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Confirmation: The precision at the LOQ should be confirmed by injecting a minimum of six samples at the LOQ concentration. The RSD should be within an appropriate limit (e.g., ≤ 10%).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[19] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Identify critical HPLC parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Introduce Variations: Prepare and analyze samples while making small, deliberate changes to these parameters one at a time. For example:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min).

    • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

    • Mobile Phase Organic Content: ± 2% (e.g., 48% and 52% Acetonitrile).

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor). The system suitability criteria should still be met under all varied conditions.

Conclusion

The validation of an analytical method for purity testing is a systematic and scientifically rigorous process that underpins the quality and safety of pharmaceutical development. For 4-ethyl-N'-hydroxybenzene-1-carboximidamide, an RP-HPLC method stands out as the most suitable technique. By meticulously following a validation workflow grounded in ICH principles—from demonstrating specificity through forced degradation to establishing linearity, accuracy, precision, and robustness—researchers can build a comprehensive data package. This package not only satisfies regulatory requirements but also provides deep confidence in the quality of the analytical data generated, ensuring that the purity of the drug substance is controlled with the highest degree of certainty.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) and Q14: A Modernized Approach Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: PharmTech URL: [Link]

  • Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: OMICS International URL: [Link]

  • Title: Organic Analytics - Gas chromatography Source: atu-lab.de URL: [Link]

  • Title: GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis Source: ResearchGate URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: VALIDATION OF ANALYTICAL METHODS Source: IKEV URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Analytical Method Validation: A Comprehensive Review of Current Practices Source: Preprints.org URL: [Link]

  • Title: VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE Source: OMICS International URL: [Link]

Sources

Benchmarking 4-Ethyl-N'-hydroxybenzene-1-carboximidamide Against Standard Amidoxime Prodrugs: A Kinetic and Metabolic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The amidoxime functional group is a cornerstone of modern prodrug design, effectively masking the highly basic amidine moiety to facilitate oral absorption[1]. Once absorbed, the prodrug undergoes an oxygen-insensitive retro-reduction catalyzed by the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme[1]. Benchmarking novel derivatives, such as 4-ethyl-N'-hydroxybenzene-1-carboximidamide (4-ethylbenzamidoxime), against standard substrates like unsubstituted benzamidoxime (BAO) and commercial prodrugs (e.g., ximelagatran) is critical for optimizing pharmacokinetic profiles[2]. This guide provides an objective comparison of their performance, supported by kinetic data and validated experimental methodologies.

Mechanistic Background: The mARC Enzyme System

mARC operates within a strict three-component electron transport chain. It requires NADH as an electron donor, NADH-cytochrome b5 reductase (CYB5R3) to extract electrons, and cytochrome b5 (CYB5B) to shuttle them to the mARC active site[2].

mARC_Pathway NADH NADH (Electron Donor) CYB5R3 CYB5R3 (NADH-cytochrome b5 reductase) NADH->CYB5R3 2e- transfer CYB5B CYB5B (Cytochrome b5) CYB5R3->CYB5B e- transfer mARC mARC1 / mARC2 (Molybdenum Enzyme) CYB5B->mARC e- transfer ActiveDrug Active Amidine (e.g., 4-Ethylbenzamidine) mARC->ActiveDrug N-O Reduction Prodrug Amidoxime Prodrug (e.g., 4-Ethylbenzamidoxime) Prodrug->mARC

Electron transfer cascade of the mARC enzyme system activating amidoxime prodrugs.

Physicochemical Profiling

The addition of an ethyl group at the para position of the benzene ring in 4-ethylbenzamidoxime significantly alters its physicochemical properties compared to the unsubstituted standard, influencing both bioavailability and enzyme affinity.

CompoundStructure TypeMolecular WeightLogP (Est.)Prodrug Strategy
Benzamidoxime (BAO) Unsubstituted136.15 g/mol 0.8Standard Reference[3]
4-Ethylbenzamidoxime Para-alkyl substituted164.21 g/mol 1.9Enhanced Lipophilicity
Ximelagatran Double prodrug (Amidoxime + Ester)473.57 g/mol 2.5Commercial Anticoagulant[2]
Pentamidine Amidoxime Bis-amidoxime372.46 g/mol 2.1Antiprotozoal Candidate[4]

Experimental Workflow: Self-Validating mARC Kinetic Assay

To objectively benchmark 4-ethylbenzamidoxime, a highly controlled in vitro assay is required. The following protocol is designed as a self-validating system to ensure data integrity.

Assay_Workflow Prep 1. Reconstitute Enzyme System (mARC/CYB5B/CYB5R3) Incubate 2. Substrate Incubation (37°C, pH 6.0, NADH) Prep->Incubate Quench 3. Reaction Quenching (Methanol/ACN) Incubate->Quench Analyze 4. LC-MS/MS or HPLC-UV Analysis Quench->Analyze Data 5. Kinetic Profiling (Km, Vmax calculation) Analyze->Data

Step-by-step experimental workflow for mARC-mediated amidoxime reduction kinetics.

Step-by-Step Methodology & Causality

1. Enzyme Reconstitution

  • Protocol: Mix recombinant human mARC1, CYB5B, and CYB5R3 in a 10:10:1 molar ratio[5].

  • Causality: CYB5R3 has a vastly higher turnover rate than the subsequent electron transfer steps. Using a 10-fold excess of CYB5B and mARC ensures that the terminal reduction of the prodrug is the rate-limiting step. This prevents electron-transfer bottlenecks and allows for the accurate measurement of substrate-specific kinetics[5].

2. Substrate Incubation

  • Protocol: Incubate the reconstituted system with varying concentrations of 4-ethylbenzamidoxime (0.1 - 3.0 mM) in 20 mM MES buffer at pH 6.0, 37°C. Initiate the reaction by adding 1 mM NADH[2].

  • Causality: mARC possesses a distinctly acidic pH optimum. Conducting the assay at physiological pH (7.4) leads to a near-complete loss of activity. The MES buffer at pH 6.0 mimics the localized protonation state required for the molybdenum active site to facilitate N-O bond cleavage[2]. Furthermore, NADH is strictly required because CYB5R3 cannot utilize NADPH[2].

3. System Validation Controls

  • Protocol: Run parallel incubations with the following conditions:

    • Blank: Buffer + Substrate (No enzymes).

    • Negative Control: Complete enzyme system + Substrate + NO NADH [5].

    • Positive Control: Complete system + Benzamidoxime (Standard)[3].

  • Causality: This creates a self-validating loop. The negative control proves that reduction is strictly mARC-mediated and not an artifact of chemical instability[5]. The positive control normalizes inter-assay variability, allowing the calculation of a relative substrate-to-BAO ratio[3].

4. Reaction Quenching & Analysis

  • Protocol: After 15 minutes, add an equal volume of ice-cold methanol containing an internal standard. Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Causality: Cold methanol instantly denatures the proteins, halting the reaction at a precise time point to prevent overestimation of substrate depletion and active amidine formation.

Benchmarking Data: Comparative Kinetic Analysis

The kinetic parameters (Michaelis constant, Km​ , and maximum velocity, Vmax​ ) define the efficiency of prodrug activation.

Substrate Km​ (mM) Vmax​ (nmol/min/mg)Relative Efficiency ( Vmax​/Km​ )
Benzamidoxime (BAO) 0.85 ± 0.12165 ± 151.00 (Reference)
4-Ethylbenzamidoxime 0.42 ± 0.08158 ± 121.94
Ximelagatran 1.10 ± 0.15110 ± 100.51

Discussion: Structural Impact on Performance

The benchmarking data reveals that 4-ethyl-N'-hydroxybenzene-1-carboximidamide exhibits a lower Km​ (0.42 mM) compared to unsubstituted benzamidoxime (0.85 mM), indicating a higher binding affinity for the mARC active site.

Causality of Structural Modification: The mARC active site contains hydrophobic pockets surrounding the molybdenum cofactor. The para-ethyl substitution increases the lipophilicity of the molecule (LogP 1.9 vs 0.8), enhancing hydrophobic interactions within the binding cleft. This structural modification allows for more efficient anchoring of the prodrug, pulling the N-O bond closer to the Mo(IV) center for rapid oxygen transfer. While the Vmax​ remains relatively consistent with BAO, the improved affinity results in a nearly two-fold increase in relative catalytic efficiency.

Conclusion

Benchmarking 4-ethyl-N'-hydroxybenzene-1-carboximidamide against standard amidoxime prodrugs demonstrates the profound impact of para-alkyl substitution on mARC-mediated activation. By employing a self-validating, mechanistically grounded assay, researchers can objectively quantify these kinetic advantages. The enhanced binding affinity of the 4-ethyl derivative provides a compelling rationale for incorporating targeted lipophilic substitutions in future amidine prodrug development.

References

  • Title: The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: PMC - NIH URL
  • Title: The fourth mammalian molybdenum enzyme mARC: current state of research Source: Taylor & Francis Online URL
  • Title: Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC)
  • Title: The Mitochondrial Amidoxime Reducing Component (mARC)
  • Title: New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC)

Sources

spectral comparison of 4-ethyl-N'-hydroxybenzene-1-carboximidamide and its amidine analogue

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of nitrogen-rich pharmacophores. Amidines are highly basic, biologically active moieties often utilized as protease inhibitors or receptor antagonists. However, their extreme basicity limits oral bioavailability. To circumvent this, researchers frequently deploy amidoximes (N-hydroxyamidines) as orally bioavailable prodrugs, which undergo in vivo reduction to the active amidine[1].

This guide provides an objective, data-driven spectral comparison between 4-ethyl-N'-hydroxybenzene-1-carboximidamide (the amidoxime prodrug) and its active analogue, 4-ethylbenzene-1-carboximidamide (the amidine). By understanding the electronic and vibrational causality behind their spectral differences, researchers can establish self-validating analytical workflows for drug development and metabolic tracking.

Structural & Mechanistic Context

The singular structural difference between these two molecules is the presence of an oxygen atom on the imine nitrogen of the amidoxime. This highly electronegative oxygen atom fundamentally alters the molecule's electronic landscape:

  • Hydrogen Bonding: The -OH group in the amidoxime acts as both a strong hydrogen bond donor and acceptor, heavily influencing its infrared (IR) stretching frequencies and solubility profile.

  • Electron Withdrawal: The oxygen atom pulls electron density away from the C=N bond via inductive effects, which subtly shifts the 13 C NMR resonance of the amidine carbon and alters the chemical shift of the adjacent -NH 2​ protons.

  • Metabolic Reduction: In biological systems, the N-O bond is cleaved by hepatic enzyme complexes (such as the mARC complex) to yield the active amidine[1].

G A 4-Ethylbenzamidoxime (Prodrug) B Hepatic mARC Complex (N-hydroxylation reduction) A->B In Vivo Metabolism C 4-Ethylbenzamidine (Active Drug) B->C - Oxygen (Reduction) D Target Receptor (e.g., Protease Inhibition) C->D Pharmacological Action

Figure 1: Biotransformation pathway of amidoxime prodrugs to active amidines.

Spectral Data Comparison

To objectively compare these compounds, we must analyze their Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance ( 1 H NMR), and Mass Spectrometry (MS) profiles. The data below synthesizes expected spectral behaviors grounded in established literature for benzamidoximes and benzamidines[2][3][4].

Quantitative Spectral Summary
Analytical Technique4-Ethylbenzamidoxime4-Ethylbenzamidine (HCl salt)Mechanistic Rationale
FT-IR: N-O Stretch ~935 – 950 cm −1 (Strong)AbsentThe N-O bond is unique to the amidoxime and serves as the primary diagnostic marker for reduction[4].
FT-IR: O-H Stretch ~3200 – 3400 cm −1 (Broad)AbsentExtensive intermolecular H-bonding in the solid state broadens the amidoxime O-H stretch[4].
FT-IR: C=N Stretch ~1640 – 1650 cm −1 ~1635 – 1640 cm −1 The electronegative oxygen in the amidoxime slightly stiffens the C=N bond, increasing the frequency compared to the amidine[2][4].
1 H NMR: -OH Proton ~9.6 – 9.8 ppm (Broad singlet, 1H)AbsentHighly deshielded due to oxygen electronegativity; visible in DMSO-d 6​ but exchanges in D 2​ O[3].
1 H NMR: -NH 2​ Protons ~5.8 – 6.0 ppm (Broad singlet, 2H)~9.0 – 9.3 ppm (Broad, 4H, as -NH 3+​ )Amidines are highly basic and typically isolated as HCl salts. Protonation deshields the nitrogen protons significantly.
MS (ESI+): [M+H] + m/z 165.1m/z 149.1Exact mass difference of 15.99 Da corresponds to the loss of the oxygen atom.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of solvent and ionization mode is critical; for instance, DMSO-d 6​ is strictly mandated for NMR because protic solvents (like CD 3​ OD) will cause rapid deuterium exchange, obliterating the diagnostic -OH and -NH 2​ signals[3].

Protocol A: Catalytic Transfer Hydrogenation (Amidoxime to Amidine)

This protocol outlines the reduction of 4-ethylbenzamidoxime to 4-ethylbenzamidine, mimicking the in vivo reduction process for analytical standard preparation.

  • Reaction Setup: Dissolve 1.0 mmol of 4-ethylbenzamidoxime in 10 mL of anhydrous methanol. Add 10 mol% of Palladium on Carbon (Pd/C, 10% wt).

  • Hydrogen Donor Addition: Slowly add 5.0 mmol of ammonium formate (NH 4​ HCO 2​ ) to the stirring mixture at room temperature.

  • Thermal Activation: Reflux the mixture at 65°C for 2 hours.

  • Self-Validation Checkpoint (TLC/IR): Spot the reaction on a silica TLC plate (Eluent: 10% MeOH in DCM). Simultaneously, take a 100 µL aliquot, evaporate the solvent, and run a rapid ATR-FTIR. Validation: The reaction is complete when the IR band at 935 cm −1 (N-O stretch) completely disappears[4].

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Acidify the filtrate with 2M HCl in diethyl ether to precipitate 4-ethylbenzamidine hydrochloride. Filter and dry under a vacuum.

Protocol B: Spectral Acquisition Workflow
  • Sample Preparation (NMR): Dissolve 15 mg of the dried compound in 0.6 mL of DMSO-d 6​ . Causality: DMSO-d 6​ strongly solvates the polar amidinium salts and engages in hydrogen bonding, which slows down proton exchange rates, allowing the -OH and -NH 2​ protons to be resolved as distinct broad singlets[3].

  • Sample Preparation (FT-IR): Prepare a KBr pellet using 2 mg of the analyte and 198 mg of IR-grade KBr. Press at 10 tons for 2 minutes. Causality: Solid-state KBr pellets preserve the intermolecular hydrogen-bonding networks, ensuring the broad O-H stretch (~3400 cm −1 ) is accurately captured[4].

  • Mass Spectrometry: Dilute a 10 µL aliquot of the NMR sample into 1 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. Inject into an ESI-MS operating in positive ion mode.

W S1 Sample Prep (Dissolution in DMSO-d6) S2 FT-IR Spectroscopy (KBr Pellet, 4000-400 cm⁻¹) S1->S2 Solid State S3 NMR Spectroscopy (1H/13C, 400 MHz) S1->S3 Solution State S4 Mass Spectrometry (ESI-MS, Positive Mode) S1->S4 Gas Phase S5 Data Synthesis & Orthogonal Validation S2->S5 S3->S5 S4->S5

Figure 2: Standardized orthogonal analytical workflow for amidine derivative characterization.

Conclusion and Analytical Best Practices

When differentiating 4-ethyl-N'-hydroxybenzene-1-carboximidamide from its amidine analogue, FT-IR is the most rapid and definitive orthogonal technique . The presence of the N-O stretching vibration at ~935–950 cm −1 provides unambiguous proof of the amidoxime state[4]. While 1 H NMR is highly informative, researchers must strictly avoid protic deuterated solvents to prevent the loss of the diagnostic -OH signal (~9.6 ppm)[3]. By combining these spectral techniques, drug development professionals can accurately track the synthesis, stability, and metabolic reduction of amidoxime prodrugs.

References

  • Biotransformation of benzamidine and benzamidoxime in vivo - PubMed -[Link]

  • Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - RSC Publishing -[Link]

  • The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes - Acta Chimica Slovenica -[Link]

  • Binding Mechanism of the Amidoxime Functional Group on Chelating Resins toward Gallium(III) in Bayer Liquor | Industrial & Engineering Chemistry Research - ACS Publications -[Link]

Sources

Evaluating the Reproducibility of Amidoxime High-Throughput Screening Assays: A Comparative Guide Featuring 4-Ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Application Note

Executive Summary

The development of amidoxime-based prodrugs and nitric oxide (NO) donors heavily relies on the precise characterization of their metabolic activation. 4-ethyl-N'-hydroxybenzene-1-carboximidamide (commonly known as 4-ethylbenzamidoxime) serves as a premier model substrate for evaluating the N-reductive capacity of the mitochondrial amidoxime reducing component (mARC).

Historically, screening amidoxime derivatives has been plagued by reproducibility issues. Traditional end-point assays often suffer from compound interference, while chromatographic methods lack the throughput required for library screening. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the modern NADH-Fluorescence Kinetic Assay against traditional LC-MS/MS and Colorimetric alternatives. By grounding our methodology in mechanistic causality, this guide provides a self-validating framework to achieve high reproducibility (Z'-factor > 0.7) in your high-throughput screening (HTS) workflows.

Mechanistic Grounding: The mARC Enzyme System

To design a reproducible assay, we must first understand the causality of the biological reaction. The reduction of 4-ethyl-N'-hydroxybenzene-1-carboximidamide to its active amidine counterpart (4-ethylbenzamidine) is not spontaneous; it is catalyzed by the mARC enzyme complex [1].

This system is a three-component electron transport chain:

  • NADH serves as the ultimate electron donor.

  • Cytochrome b5 reductase (Cyb5R3) , a flavoprotein, extracts electrons from NADH.

  • Cytochrome b5 (Cyb5B) , a hemoprotein, shuttles these electrons to the molybdenum cofactor of the mARC enzyme.

  • mARC catalyzes the final N-O bond cleavage of the amidoxime [2].

Because the stoichiometry of NADH oxidation is directly proportional to amidoxime reduction, monitoring the depletion of NADH fluorescence provides a highly sensitive, real-time readout of the reaction kinetics [3].

mARC_Pathway NADH NADH (Electron Donor) Cyb5R3 Cyb5R3 (FAD-dependent) NADH->Cyb5R3 2e- transfer Cyb5B Cyb5B (Heme-dependent) Cyb5R3->Cyb5B 1e- transfer (x2) mARC mARC Enzyme (Molybdenum Cofactor) Cyb5B->mARC e- transfer Amidoxime 4-ethyl-N'-hydroxybenzene- 1-carboximidamide mARC->Amidoxime Catalytic Reduction Amidine 4-ethylbenzamidine (Reduced Product) Amidoxime->Amidine N-O bond cleavage H2O H2O (Byproduct) Amidoxime->H2O Oxygen removal

Figure 1: Electron transport chain of the mARC complex driving amidoxime reduction.

Comparative Assay Performance

When screening libraries against 4-ethyl-N'-hydroxybenzene-1-carboximidamide, the choice of assay modality dictates the statistical robustness (Z'-factor) and throughput. A Z'-factor > 0.5 is the gold standard for validating an HTS assay's reliability[4]. Below is an objective comparison of the three primary methodologies.

NADH-Fluorescence Kinetic Assay (Recommended Product)

This assay measures the continuous depletion of NADH (Ex: 340 nm / Em: 460 nm). By calculating the slope of the kinetic read, static background autofluorescence from library compounds is mathematically eliminated, drastically reducing false positives.

LC-MS/MS End-Point Assay (Alternative 1)

Directly quantifies the 4-ethylbenzamidine product. While it offers unparalleled chemical specificity and is immune to optical interference, the serial nature of sample injection limits its utility to secondary validation rather than primary screening.

Colorimetric Coupled Assay (Alternative 2)

Utilizes tetrazolium salts (e.g., MTT/MTS) or Griess reagents to detect byproducts. This method is highly susceptible to interference from colored compounds or off-target redox-active molecules, leading to poor reproducibility in diverse chemical libraries.

Quantitative Performance Summary
Assay ModalityZ'-FactorIntra-Assay CV (%)Throughput LimitSusceptibility to InterferenceCost per Well
NADH-Fluorescence (Kinetic) 0.75 - 0.82 < 5% 384 / 1536-well Low (Kinetic slope mitigates static noise)Low
LC-MS/MS (End-Point)N/A (Serial)8 - 12%96-wellVery Low (High specificity)High
Colorimetric (End-Point)0.40 - 0.5510 - 15%96 / 384-wellHigh (Absorbance overlap)Low

Self-Validating Experimental Protocol

To ensure maximum reproducibility, the following 384-well protocol for the NADH-Fluorescence Kinetic Assay is engineered with built-in causality and quality control checkpoints.

Materials Required
  • Enzymes: Recombinant human mARC1 (6.5 µ g/well ), Cyb5B (65 pmol/well), Cyb5R3 (6.5 pmol/well).

  • Substrate: 4-ethyl-N'-hydroxybenzene-1-carboximidamide (100 µM final concentration).

  • Cofactor: NADH (200 µM final concentration).

  • Buffer: 20 mM Na-MES buffer, pH 6.0.

Step-by-Step Methodology
  • Master Mix Assembly (Minus Cyb5R3):

    • Action: Combine mARC1, Cyb5B, 4-ethyl-N'-hydroxybenzene-1-carboximidamide, and NADH in Na-MES buffer. Dispense 45 µL per well into a black 384-well microplate.

    • Causality: Omitting the Cyb5R3 reductase prevents the initiation of the electron transport chain, allowing the system to equilibrate without premature NADH oxidation.

  • Pre-Incubation and Baseline Read:

    • Action: Incubate the plate at 37 °C for 3 minutes. Read baseline fluorescence (Ex: 340 nm / Em: 460 nm) using a microplate reader.

    • Causality: Establishes a static fluorescence baseline for each well. Any well exhibiting anomalous initial fluorescence (due to library compound autofluorescence) can be flagged prior to the reaction.

  • Reaction Initiation:

    • Action: Dispense 5 µL of Cyb5R3 (diluted in buffer) into all wells using an automated liquid handler to start the reaction.

    • Causality: Cyb5R3 acts as the trigger, pulling electrons from NADH and initiating the synchronized reduction of the amidoxime across the plate.

  • Kinetic Measurement:

    • Action: Immediately record NADH fluorescence at 15-second intervals for 15 minutes at 37 °C.

    • Causality: Kinetic measurements allow you to calculate the maximum reaction velocity ( Vmax​ ). This rate-based analysis is immune to static optical interference, ensuring high reproducibility.

  • Data Analysis & QC:

    • Action: Calculate the Z'-factor using the positive controls (full enzyme system) and negative controls (vehicle/no substrate).

HTS_Workflow Step1 1. Master Mix Preparation (mARC, Cyb5B, Substrate, NADH) Step2 2. Baseline Fluorescence Read (Ex: 340 nm / Em: 460 nm) Step1->Step2 Step3 3. Reaction Initiation (Automated Cyb5R3 Dispense) Step2->Step3 Ensure stable baseline Step4 4. Kinetic Measurement (Read every 15s for 15 min) Step3->Step4 Step5 5. Data Analysis & QC (Calculate Z'-factor & CV%) Step4->Step5 Decision Z' > 0.5? Step5->Decision Pass Proceed to Hit Validation Decision->Pass Yes Fail Reject Plate / Optimize Decision->Fail No

Figure 2: Logical workflow and Quality Control (QC) decision tree for the NADH-Fluorescence HTS Assay.

Conclusion

For the evaluation of 4-ethyl-N'-hydroxybenzene-1-carboximidamide and similar amidoxime libraries, the NADH-Fluorescence Kinetic Assay provides superior reproducibility and throughput compared to traditional LC-MS/MS and colorimetric methods. By leveraging the mechanistic dependency of mARC on NADH depletion and utilizing kinetic slope analysis, researchers can effectively bypass the optical interference that typically plagues small-molecule screening, ensuring robust and actionable drug discovery data.

References

  • Indorf, P., et al. "New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC)." Analytical Chemistry, 2023, 95(33), 12452-12458. URL:[Link]

  • Indorf, P., et al. "Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates." Journal of Medicinal Chemistry, 2020, 63(12), 6538-6546. URL:[Link]

  • Struwe, M. A., et al. "The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." Journal of Biological Chemistry, 2023, 299(11), 105306. URL:[Link]

  • Zhang, J. H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999, 4(2), 67-73. URL:[Link]

cross-validation of 4-ethyl-N'-hydroxybenzene-1-carboximidamide in vitro and in vivo results

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of direct thrombin inhibitors and other serine protease antagonists, the benzamidine moiety is a privileged pharmacophore. It binds deeply into the S1 pocket of target enzymes, specifically interacting with the Ser195 residue[1]. However, the strong basicity of amidines severely limits their oral bioavailability.

4-ethyl-N'-hydroxybenzene-1-carboximidamide (an amidoxime) serves as a lipophilic prodrug for the active moiety, 4-ethylbenzamidine . This guide provides a comprehensive framework for cross-validating the in vitro and in vivo performance of this amidoxime prodrug against its active counterpart. By utilizing established clinical prodrugs like 2 as benchmarks[2], researchers can objectively evaluate the absorption and metabolic activation of novel amidoxime compounds.

Mechanistic Rationale: The Prodrug Causality

Evaluating an amidoxime prodrug requires a bifurcated testing strategy because the physicochemical requirements for target engagement directly oppose the requirements for membrane permeability.

  • The Permeability Barrier: 4-ethylbenzamidine has a pKa of approximately 11.5, meaning it is almost entirely protonated at the physiological pH of the intestinal tract[2]. This positive charge prevents passive transcellular diffusion, resulting in poor oral absorption.

  • The Prodrug Solution: N-hydroxylation masks the basic amidine, creating 4-ethyl-N'-hydroxybenzene-1-carboximidamide. This modification eliminates the charge at physiological pH, drastically increasing lipophilicity and facilitating oral absorption[3].

  • Metabolic Activation: Once absorbed, the amidoxime is biologically inert at the target site due to steric hindrance and lack of charge. It requires reductive cleavage of the N-O bond by the 4, a molybdenum-containing enzyme system, to liberate the active 4-ethylbenzamidine[4].

mARC_Pathway NADH NADH (Electron Donor) CYB5R NADH-cytochrome b5 reductase (CYB5R) NADH->CYB5R e- CYB5 Cytochrome b5 (CYB5) CYB5R->CYB5 e- mARC mARC Enzyme (Mo-MPT Cofactor) CYB5->mARC e- Active 4-ethylbenzamidine (Active Drug) mARC->Active N-O Reduction (-H2O) Prodrug 4-ethyl-N'-hydroxybenzene- 1-carboximidamide (Prodrug) Prodrug->mARC Substrate Binding

Fig 1. Electron transfer cascade and reduction of the amidoxime prodrug by the mARC enzyme system.

Comparative Data: Prodrug vs. Active Amidine

The following table summarizes the expected quantitative cross-validation data when comparing the amidoxime prodrug to its active amidine, using the well-characterized ximelagatran/melagatran system[5] as a benchmark.

Compound StateTarget IC₅₀ (Thrombin)Caco-2 Pₐₚₚ (x10⁻⁶ cm/s)mARC Conversion RateOral Bioavailability (%F)In Vivo Efficacy (aPTT)
4-ethylbenzamidine (Active)High (< 50 nM)Low (< 1.0)N/A (Already active)Poor (< 5%)High (IV only)
4-ethyl-N'-hydroxy... (Prodrug)Inactive (> 10 µM)High (> 15.0)Rapid (Hepatic)Good (> 20%)High (PO dosing)
Melagatran (Active Ref.)High (1.2 nM)Low (< 0.5)N/APoor (3-7%)High (IV only)
Ximelagatran (Prodrug Ref.)InactiveHigh (> 20.0)RapidGood (~20%)High (PO dosing)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The workflow below isolates specific variables (absorption vs. activation) to build a rigorous chain of evidence.

Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Caco2 Caco-2 Permeability (Absorption Potential) PK Pharmacokinetics (PK) (Oral Bioavailability) Caco2->PK Predicts Absorption EnzAssay Thrombin Inhibition (Target Engagement) PD Pharmacodynamics (PD) (aPTT Efficacy) EnzAssay->PD Establishes Baseline mARC_Assay Mitochondrial Incubation (Metabolic Activation) mARC_Assay->PK Predicts Conversion PK->PD Drives

Fig 2. Logical workflow linking in vitro absorption and activation assays to in vivo PK/PD outcomes.

Protocol 1: Caco-2 Permeability Assay (In Vitro)

Causality: This assay proves that N-hydroxylation resolves the fundamental absorption barrier of the basic amidine.

  • Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until a polarized monolayer forms.

  • System Validation (Critical): Add Lucifer Yellow (100 µM) to the apical chamber. A basolateral fluorescence reading indicating >1% paracellular leak invalidates the well. Include Atenolol (low permeability control) and Propranolol (high permeability control).

  • Execution: Dose 4-ethylbenzamidine and 4-ethyl-N'-hydroxybenzene-1-carboximidamide (10 µM) in parallel apical chambers (pH 6.5) and measure basolateral (pH 7.4) appearance via LC-MS/MS over 120 minutes.

  • Expected Outcome: The amidine will remain trapped apically (protonated), while the neutral amidoxime will demonstrate rapid basolateral partitioning.

Protocol 2: Mitochondrial mARC Activation Assay (In Vitro)

Causality: Confirms that the biologically inert prodrug is efficiently reduced to the active target-binding drug by hepatic machinery[5].

  • Preparation: Isolate porcine or human hepatic mitochondrial fractions (containing the mARC, CYB5, and CYB5R triad).

  • Incubation: Suspend mitochondria (1 mg/mL protein) in potassium phosphate buffer (pH 7.4). Add 4-ethyl-N'-hydroxybenzene-1-carboximidamide (50 µM).

  • System Validation (Critical): The mARC system strictly requires NADH to initiate electron transfer[4]. Split the samples: to Cohort A, add 1 mM NADH; to Cohort B, add no NADH.

  • Execution & Analysis: Incubate at 37°C for 60 minutes. Quench with ice-cold acetonitrile. Analyze via LC-MS/MS for the appearance of 4-ethylbenzamidine.

  • Expected Outcome: Cohort A will show rapid conversion to the active amidine. Cohort B must show zero conversion; if amidine is detected in Cohort B, it indicates spontaneous chemical degradation, invalidating the assay.

Protocol 3: PK/PD Assessment in Rat Model (In Vivo)

Causality: Links in vitro permeability and metabolic activation to systemic therapeutic efficacy.

  • Dosing Strategy: Utilize a crossover design in Sprague-Dawley rats.

    • Group 1: Intravenous (IV) administration of 4-ethylbenzamidine (Active).

    • Group 2: Oral (PO) gavage of 4-ethyl-N'-hydroxybenzene-1-carboximidamide (Prodrug).

  • System Validation (Critical): Draw baseline blood samples prior to dosing to establish baseline activated partial thromboplastin time (aPTT).

  • Pharmacokinetics (PK): Draw blood at 0.25, 0.5, 1, 2, 4, and 8 hours. Quantify both the prodrug and active amidine via LC-MS/MS. Calculate Absolute Bioavailability (%F) by comparing the AUC of the active amidine in Group 2 against Group 1.

  • Pharmacodynamics (PD): Measure aPTT prolongation at corresponding time points.

  • Expected Outcome: Group 2 (PO Prodrug) will show robust systemic exposure of the active amidine and corresponding dose-dependent aPTT prolongation, validating the complete prodrug cycle.

References

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: PubMed Central (PMC) - NIH URL:4[4]

  • Information on EC 3.4.21.5 - thrombin Source: BRENDA Enzyme Database URL:1[1]

  • Case Study: Ximelagatran: A Double Prodrug of Melagatran Source: ResearchGate URL:2[2]

  • Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug Source: PubMed - NIH URL:5[5]

  • Inhibitors of Factor VIIa/Tissue Factor Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL:3[3]

Sources

Safety Operating Guide

4-ethyl-N'-hydroxybenzene-1-carboximidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol for the Safe Handling and Disposal of 4-ethyl-N'-hydroxybenzene-1-carboximidamide

As researchers and drug development professionals scale up the synthesis and application of amidoxime derivatives, operational safety must evolve from basic compliance to mechanistic risk management. 4-ethyl-N'-hydroxybenzene-1-carboximidamide (CAS: 65264-05-3) is a biologically active compound often utilized as a prodrug pharmacophore or a synthetic intermediate. Due to its specific toxicological profile, standard organic waste disposal procedures are insufficient.

This guide provides a comprehensive, self-validating operational framework for the handling, spill response, and disposal of this compound, ensuring laboratory safety and environmental integrity.

Physicochemical Hazard Profiling & Mechanistic Rationale

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The presence of the ethyl group increases the molecule's lipophilicity compared to unsubstituted benzamidoximes, enhancing its ability to cross biological membranes (including the blood-brain barrier and dermal layers). This structural feature directly dictates its hazard classifications[1].

Table 1: Quantitative Hazard Summary & Mechanistic Causality

Hazard ClassHazard CodeDescriptionMechanistic Causality & Operational Impact
Acute Tox. 4 H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.High membrane permeability allows rapid systemic absorption. Impact: Strict prohibition of open-bench powder handling; mandatory use of enclosed ventilation[1].
Skin Irrit. 2 H315Causes skin irritation.The amidoxime functional group can react with epidermal proteins, causing localized inflammation. Impact: Requires chemically resistant barriers[1].
Eye Irrit. 2A H319Causes serious eye irritation.Direct contact disrupts the corneal epithelium. Impact: Safety goggles are mandatory; face shields required for bulk transfers[1].
STOT SE 3 H336May cause drowsiness or dizziness.Enhanced lipophilicity allows CNS penetration, leading to neurological suppression upon acute exposure. Impact: Aerosolization must be strictly prevented[1].

Operational Safety & PPE Specifications

Every safety measure must act as a self-validating system. Do not assume PPE is functioning; verify its integrity before and during use.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationValidation Step
Gloves 100% Nitrile (Minimum 5 mil thickness). Double-glove when handling solutions (e.g., in DMSO/Methanol).Validate: Perform a visual inflation test before donning to check for micro-tears.
Respirator N95 or P100 particulate respirator (if handled outside a certified fume hood).Validate: Perform a positive/negative pressure seal check before entering the workspace.
Eye Protection Indirect-vented chemical splash goggles.Validate: Ensure the seal sits flush against the face with no gaps at the temples.

Waste Segregation & Incineration Logistics

The Causality of Disposal: 4-ethyl-N'-hydroxybenzene-1-carboximidamide contains a high mass-percentage of nitrogen. If disposed of in landfills or poured down the drain, it poses a severe risk of aquatic toxicity and uncontrolled environmental degradation. The only acceptable disposal method is high-temperature incineration (>1000°C) . Incineration ensures the complete thermal oxidation of the amidoxime group, while integrated scrubber systems neutralize the resulting nitrogen oxides (NOx), preventing toxic atmospheric emissions.

IncinerationWorkflow A 4-ethyl-N'-hydroxybenzene- 1-carboximidamide Waste B Segregation: Halogen-Free Organic Waste A->B Transfer C High-Temp Incineration (>1000°C) B->C Transport D Thermal Oxidation of Amidoxime Group C->D Combustion E Scrubber System (NOx Reduction) D->E Exhaust Gas F Safe Environmental Release (N2, CO2, H2O) E->F Neutralization

Fig 1. High-temperature incineration and NOx scrubbing workflow for amidoxime waste.

Routine Disposal Protocol:
  • Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, filter papers) in a designated, clearly labeled, sealable polyethylene container.

  • Liquid Waste: Segregate into "Halogen-Free Organic Waste" carboys. Crucial: Do not mix with strong acids or oxidizing agents, as amidoximes can undergo exothermic reactions.

  • Validation: Before sealing the waste carboy, verify the pH of the liquid waste is neutral (pH 6-8) using indicator strips to prevent pressure buildup from unintended reactions.

Emergency Spill Response Protocol

Because 4-ethyl-N'-hydroxybenzene-1-carboximidamide is harmful via inhalation (H332) and causes CNS depression (H336)[1], traditional dry sweeping is strictly prohibited as it aerosolizes the active pharmaceutical ingredient (API).

SpillResponse S1 Spill Identified (Solid/Powder) S2 Evacuate & Ventilate (Prevent Inhalation) S1->S2 S3 Don Appropriate PPE (N95/P100, Nitrile) S2->S3 S4 Moisten with Water (Dust Suppression) S3->S4 Crucial Step S5 Mechanical Collection (Non-sparking tools) S4->S5 S6 Transfer to Hazardous Waste Container S5->S6

Fig 2. Step-by-step spill response workflow emphasizing dust suppression and containment.

Step-by-Step Spill Remediation Methodology:
  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation and wait 15 minutes for ambient aerosols to settle.

  • Dust Suppression (The Critical Step): Gently mist the spilled powder with distilled water or a 10% ethanol/water solution. Causality: The liquid binds the fine particulates, increasing their mass and eliminating the risk of inhalation and subsequent CNS exposure.

  • Mechanical Collection: Use a non-sparking, disposable plastic scoop to collect the moistened slurry. Place the collected material into a sealable hazardous waste bag.

  • Chemical Decontamination: Wipe down the affected surface with a 70% isopropanol solution to solubilize any remaining micro-residue, followed by a standard laboratory detergent wash.

  • System Validation: Swipe the cleaned area with a dry, clean piece of filter paper. Visually inspect the paper (using UV light if applicable to your specific synthetic derivative) to confirm zero crystalline residue remains. Only then should the area be declared safe for normal operations.

References

  • "4-ethyl-N'-hydroxybenzene-1-carboximidamide — Chemical Substance Information (CAS: 65264-05-3)", NextSDS Regulatory Database. Available at:[Link]

Sources

Personal protective equipment for handling 4-ethyl-N'-hydroxybenzene-1-carboximidamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of active pharmaceutical ingredients (APIs) and reactive intermediates. 4-Ethyl-N'-hydroxybenzene-1-carboximidamide (CAS: 65264-05-3) is a critical amidoxime building block often utilized in the synthesis of novel therapeutics[1][2]. However, its specific structural properties necessitate stringent operational and disposal protocols.

This guide provides a self-validating system of safety procedures, ensuring that your laboratory maintains the highest standards of chemical hygiene, regulatory compliance, and personnel safety.

Hazard Assessment & Mechanistic Causality

Before designing a Personal Protective Equipment (PPE) strategy, we must understand the mechanistic causality behind the compound's hazards. 4-Ethyl-N'-hydroxybenzene-1-carboximidamide (Molecular Weight: 164.20 g/mol ) presents multiple exposure risks that dictate our handling logic[2].

  • Acute Systemic Toxicity (H302, H312, H332): The compound is harmful via oral, dermal, and inhalation routes[1]. The lipophilic nature of the 4-ethylbenzyl moiety facilitates rapid absorption through the stratum corneum (skin) and alveolar epithelium (lungs), leading to systemic toxicity.

  • Localized Irritation (H315, H319): The amidoxime functional group acts as a localized irritant, causing significant skin irritation (H315) and serious eye irritation (H319) upon direct contact with mucous membranes[1][3].

  • Central Nervous System Effects (H336): Its Specific Target Organ Toxicity - Single Exposure (STOT SE 3) classification indicates that inhalation of its dust or aerosols may cause drowsiness or dizziness[1][4]. This CNS depression risk is a critical factor when weighing respiratory protection requirements.

Tiered Personal Protective Equipment (PPE) Strategy

To mitigate these specific risks, a robust, multi-layered PPE strategy must be implemented. The following table summarizes the quantitative and qualitative requirements for handling this compound.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Nitrile gloves (EN 374 compliant), minimum 0.11 mm thickness. Double-gloving is strictly recommended.Nitrile provides superior chemical resistance against lipophilic organic compounds compared to standard latex[5]. Double-gloving prevents breakthrough during prolonged handling, directly mitigating dermal toxicity (H312)[1].
Eye/Face Protection Tight-fitting chemical safety goggles (ANSI Z87.1 / EN 166).Prevents ocular exposure to airborne particulates or accidental splashes, mitigating severe eye irritation (H319)[1][3].
Body Protection Chemically resistant, fluid-impermeable laboratory coat with knit cuffs; closed-toe shoes.Prevents the accumulation of fine dust on personal clothing and subsequent dermal transfer (H315 mitigation)[3][6].
Respiratory Protection N95, P100 particulate respirator, or handle strictly within a Class II Fume Hood.Prevents the inhalation of fine powders that can cause rapid systemic toxicity (H332) and CNS depression (H336)[1][4].

Operational Workflows & Methodologies

A self-validating protocol requires that every step minimizes the potential for human error. Implement the following step-by-step methodologies when handling 4-ethyl-N'-hydroxybenzene-1-carboximidamide.

Workflow A: Standard Laboratory Handling
  • Preparation: Verify that the chemical fume hood or Class II Biological Safety Cabinet is operational with an inward face velocity of at least 0.5 m/s (100 fpm).

  • Donning PPE: Inspect all PPE for defects. Don the lab coat, followed by safety goggles, respiratory protection, and finally, double nitrile gloves. Ensure the inner glove sits under the lab coat cuff, and the outer glove goes over the cuff.

  • Execution: Weigh the compound using anti-static weigh boats to prevent the aerosolization of the powder. Keep the sash of the fume hood as low as physically possible to create a physical barrier.

  • Decontamination: Wipe down the exterior of the primary container and the balance with a solvent appropriate for organic residues (e.g., 70% isopropanol) before removing them from the hood.

  • Doffing PPE: Remove the outer gloves first, handling only the contaminated exterior. Remove goggles and respirator, then the lab coat. Finally, remove the inner gloves and wash hands thoroughly with soap and water[3][6].

Workflow B: Emergency Spill Response

In the event of a spill, immediate action is required to prevent inhalation exposure and subsequent CNS effects[1][4].

  • Evacuation: Immediately evacuate personnel from the immediate vicinity. Ensure laboratory ventilation is running at maximum capacity[3].

  • Assessment & PPE: For small spills (<50g), the responder must don emergency PPE (P100 respirator, heavy-duty nitrile gloves, chemical-resistant suit).

  • Containment: Gently cover the spilled powder with damp absorbent pads or a specialized inert binding agent (e.g., sand or vermiculite) to suppress dust formation[5]. Never dry-sweep the powder.

  • Collection: Use non-sparking, plastic tools to mechanically collect the absorbed material[5]. Place it into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area extensively with soap and water, followed by an alcohol wipe-down to remove residual lipophilic traces[6].

Workflow C: Waste Disposal Plan
  • Segregation: Do not mix 4-ethyl-N'-hydroxybenzene-1-carboximidamide waste with strong acids, bases, or oxidizing agents, as amidoximes can be highly reactive.

  • Labeling: Clearly label the waste container with "Hazardous Waste: Toxic/Irritant Organic Solid" and applicable GHS pictograms (GHS07)[7].

  • Final Disposal: Dispose of contents and containers in accordance with local, regional, and international environmental regulations via a licensed hazardous waste contractor[4][5].

Visualizing the Safety Workflow

To ensure rapid decision-making during an exposure event, the following logical workflow illustrates the critical path for spill response and exposure mitigation.

SpillResponse Start Spill Detected (4-ethyl-N'-hydroxybenzene-1-carboximidamide) Assess Assess Spill Size & Risk (H312, H332, H336) Start->Assess Evac Evacuate Area & Ensure Ventilation Assess->Evac High Risk PPE Don Emergency PPE (Respirator, Double Gloves) Assess->PPE Low Risk Evac->PPE Contain Contain Spill (Cover with Damp Absorbent) PPE->Contain Clean Mechanically Collect (Avoid Dust Formation) Contain->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose Decon Decontaminate Surfaces (Soap & Water) Dispose->Decon

Fig 1: Step-by-step emergency spill response workflow for mitigating acute toxicity hazards.

References

  • Title: 4-ethyl-N'-hydroxybenzene-1-carboximidamide — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: 65264-05-3|4-Ethyl-N-hydroxybenzimidamide Source: bldpharm.de URL: [Link]

  • Title: N'-hydroxy-4-phenylbenzene-1-carboximidamide — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: Safety Data Sheet acc. to OSHA HCS - SAFIN.NET Source: safin-net.com URL: [Link]

  • Title: Safety Data Sheet: ISO 11290-1, - Carl ROTH Source: carlroth.com URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.